molecular formula C15H21N3O4S B194192 Methylhydroxygliclazide CAS No. 87368-00-1

Methylhydroxygliclazide

Cat. No.: B194192
CAS No.: 87368-00-1
M. Wt: 339.4 g/mol
InChI Key: IHCHVBQHVIUSTM-UHFFFAOYSA-N
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Description

Methylhydroxygliclazide is a significant metabolite of gliclazide, an oral sulfonylurea drug used in the management of type 2 diabetes mellitus . Gliclazide is extensively metabolized in the human liver, and Methylhydroxygliclazide is formed specifically via the action of the cytochrome P450 enzyme CYP2C19 . This metabolic pathway is clinically important, as genetic polymorphisms in CYP2C19 can lead to reduced gliclazide metabolism and impact its pharmacokinetics . As a reference standard, Methylhydroxygliclazide is an essential tool for researchers conducting pharmacokinetic studies, drug metabolism investigations, and analytical method development. It is particularly valuable for quantifying metabolic profiles, studying inter-individual variability in drug response, and ensuring the quality and safety of pharmaceutical products by monitoring for this specific impurity . This product is intended for research purposes and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCHVBQHVIUSTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007515
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87368-00-1
Record name Hydroxygliclazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087368001
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N'-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N-[4-(hydroxymethyl)benzene-1-sulfonyl]carbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Methylhydroxygliclazide" mechanism of action in pancreatic beta-cells

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action of Gliclazide and its Metabolites in Pancreatic β-Cells

Introduction: Situating Gliclazide in the Therapeutic Landscape

Gliclazide is a second-generation sulfonylurea, a class of oral hypoglycemic agents pivotal in the management of type 2 diabetes mellitus. Its primary therapeutic action is to enhance insulin secretion from pancreatic β-cells, thereby lowering blood glucose levels. The term "Methylhydroxygliclazide" likely refers to the hydroxylated metabolites of gliclazide, which are the primary products of its hepatic metabolism. While the parent compound, gliclazide, is pharmacologically active, its metabolites are generally considered to be inactive. This guide will provide a detailed exploration of the molecular mechanism of action of gliclazide on pancreatic β-cells, with a discussion on how metabolic modifications, such as hydroxylation, impact its activity.

The Molecular Target: The Pancreatic β-Cell KATP Channel

The cornerstone of gliclazide's action is its interaction with the ATP-sensitive potassium (KATP) channel in the plasma membrane of pancreatic β-cells. This channel is a sophisticated metabolic sensor that couples the cell's energy status to its electrical activity, and consequently, to insulin secretion.

The KATP channel is an octameric complex composed of two distinct subunits:

  • The Kir6.2 Subunit: This is the inwardly rectifying potassium channel subunit that forms the pore through which potassium ions (K+) flow. Four Kir6.2 subunits assemble to create the central pore.

  • The Sulfonylurea Receptor 1 (SUR1) Subunit: This is a regulatory subunit and a member of the ATP-binding cassette (ABC) transporter superfamily. Each of the four Kir6.2 subunits is associated with one SUR1 subunit. The SUR1 subunit houses the binding sites for sulfonylureas and is also responsible for sensing intracellular nucleotide concentrations (ATP and ADP).

Under basal (low glucose) conditions, intracellular ATP levels are low, and the KATP channel is open, allowing for the efflux of K+. This maintains a hyperpolarized state of the cell membrane, keeping it electrically quiescent and preventing insulin secretion.

Gliclazide's Mechanism of Action: From Channel Closure to Insulin Exocytosis

Gliclazide's insulinotropic effect is initiated by its high-affinity binding to the SUR1 subunit of the KATP channel. This interaction triggers a cascade of events, as detailed below and illustrated in the accompanying diagram.

  • Binding to SUR1 and KATP Channel Closure: Gliclazide binds to a specific site on the SUR1 subunit. This binding event allosterically inhibits the channel's activity, leading to its closure. This action mimics the effect of a high intracellular ATP/ADP ratio that occurs following glucose metabolism.

  • Membrane Depolarization: The closure of the KATP channels prevents the efflux of positively charged K+ ions. This leads to an accumulation of positive charge inside the cell, causing the depolarization of the β-cell plasma membrane.

  • Activation of Voltage-Gated Calcium Channels (VGCCs): The change in membrane potential from a hyperpolarized to a depolarized state activates L-type voltage-gated calcium channels (VGCCs).

  • Calcium Influx: The opening of VGCCs allows for the rapid influx of extracellular calcium ions (Ca2+) into the β-cell cytoplasm.

  • Triggering of Insulin Granule Exocytosis: The resulting sharp increase in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules. Ca2+ binds to synaptotagmin, a protein on the vesicle membrane, which in turn promotes the fusion of the insulin granules with the plasma membrane, releasing insulin into the bloodstream.

Gliclazide_Mechanism_of_Action cluster_beta_cell Pancreatic β-Cell Gliclazide Gliclazide SUR1 SUR1 Subunit Gliclazide->SUR1 Binds to KATP KATP Channel SUR1->KATP Inhibits Membrane_Depolarization Membrane Depolarization KATP->Membrane_Depolarization Leads to VGCC Voltage-Gated Ca2+ Channel (VGCC) Membrane_Depolarization->VGCC Activates Ca_Influx Ca2+ Influx VGCC->Ca_Influx Mediates Insulin_Granules Insulin Granules Ca_Influx->Insulin_Granules Triggers Exocytosis Insulin Exocytosis Insulin_Granules->Exocytosis Undergo Insulin_Bloodstream Insulin in Bloodstream Exocytosis->Insulin_Bloodstream Releases

Caption: Signaling pathway of Gliclazide in pancreatic β-cells.

Metabolism of Gliclazide: The Fate to Inactive Metabolites

Gliclazide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C9. The main metabolic pathways involve oxidation of the gliclazide molecule, leading to the formation of several metabolites that are then excreted in the urine. The most significant of these are hydroxylated derivatives, which can be considered "hydroxygliclazides."

Crucially, these metabolites, including the putative "methylhydroxygliclazide," exhibit negligible hypoglycemic activity. This is because the structural modifications, particularly the addition of a hydrophilic hydroxyl group, significantly reduce their binding affinity for the SUR1 subunit of the KATP channel. Without effective binding, they cannot induce channel closure and, therefore, cannot initiate the downstream signaling cascade that leads to insulin secretion. This rapid conversion to inactive metabolites contributes to gliclazide's relatively low risk of prolonged hypoglycemia compared to some other sulfonylureas.

Experimental Protocols for Elucidating Gliclazide's Action

The mechanism of action of gliclazide has been delineated through a series of key in vitro experiments. Below are the methodologies for some of these core assays.

Protocol 1: Static Insulin Secretion Assay from Isolated Pancreatic Islets

This protocol is designed to quantify the effect of gliclazide on insulin secretion from isolated pancreatic islets in a static incubation setting.

Methodology:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion of the pancreas followed by density gradient centrifugation.

  • Islet Culture: Culture the isolated islets overnight in a sterile, humidified incubator at 37°C and 5% CO2 to allow for recovery.

  • Pre-incubation: Hand-pick islets of similar size and place them in groups of 5-10 into individual wells of a 24-well plate. Pre-incubate them for 1-2 hours in a Krebs-Ringer bicarbonate (KRB) buffer containing a non-stimulatory concentration of glucose (e.g., 2.8 mM).

  • Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing:

    • Control (basal): 2.8 mM glucose.

    • Glucose control (stimulatory): 16.7 mM glucose.

    • Test conditions: 2.8 mM glucose supplemented with varying concentrations of gliclazide (e.g., 0.1, 1, 10, 100 µM).

  • Incubation: Incubate the plate for 1-2 hours at 37°C.

  • Sample Collection: At the end of the incubation period, carefully collect the supernatant (which contains the secreted insulin) from each well.

  • Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) or RIA (Radioimmunoassay) kit.

  • Data Normalization: Normalize the secreted insulin values to the total insulin content of the islets (which can be determined by lysing the islets after the experiment) or to the number of islets per well.

Insulin_Secretion_Assay_Workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Overnight Culture (Recovery) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Basal Glucose) Islet_Culture->Pre_incubation Stimulation 4. Stimulation (Test Compounds) Pre_incubation->Stimulation Incubation 5. Incubation (37°C, 1-2 hours) Stimulation->Incubation Sample_Collection 6. Supernatant Collection Incubation->Sample_Collection Quantification 7. Insulin Quantification (ELISA/RIA) Sample_Collection->Quantification Data_Analysis 8. Data Normalization & Analysis Quantification->Data_Analysis

Caption: Workflow for a static insulin secretion assay.

Protocol 2: Electrophysiological Recording of KATP Channel Activity (Conceptual Overview)

Patch-clamp electrophysiology is the gold standard for directly measuring the activity of ion channels. In the context of gliclazide, this technique can be used to demonstrate its inhibitory effect on KATP channels in single β-cells.

  • Cell-Attached or Excised-Patch Configuration: A glass micropipette with a very fine tip is used to form a high-resistance seal with the membrane of a single β-cell. In the "excised-patch" configuration, the small patch of membrane sealed by the pipette is pulled away from the cell, allowing for direct application of compounds to the intracellular face of the channel.

  • Measurement of K+ Currents: The flow of K+ ions through the KATP channels in the membrane patch is measured as an electrical current.

  • Application of Gliclazide: Gliclazide is applied to the bath solution (for cell-attached) or directly to the excised patch. A rapid reduction or complete abolition of the K+ current upon application of gliclazide provides direct evidence of its inhibitory action on the KATP channels.

Protocol 3: Intracellular Calcium Imaging (Conceptual Overview)

This technique allows for the visualization of changes in intracellular Ca2+ concentration in real-time.

  • Loading with a Calcium-Sensitive Dye: β-cells or intact islets are loaded with a fluorescent dye (e.g., Fura-2 or Fluo-4) that changes its fluorescent properties upon binding to Ca2+.

  • Microscopy and Perfusion: The cells are placed on a microscope stage equipped with a perfusion system that allows for the rapid exchange of solutions.

  • Stimulation and Imaging: The cells are first imaged in a basal glucose solution. The perfusion is then switched to a solution containing gliclazide, and the changes in fluorescence are recorded over time. A significant increase in fluorescence intensity upon the addition of gliclazide indicates a rise in intracellular Ca2+, consistent with the influx of Ca2+ through VGCCs.

Quantitative Data Summary

The effect of gliclazide on insulin secretion is dose-dependent. The following table provides a representative example of data that could be obtained from an insulin secretion assay as described above.

Condition Gliclazide Concentration (µM) Insulin Secretion (ng/islet/hr) Fold Change over Basal
Basal Glucose (2.8 mM)00.2 ± 0.051.0
Stimulatory Glucose (16.7 mM)02.5 ± 0.312.5
Gliclazide + Basal Glucose0.10.8 ± 0.14.0
Gliclazide + Basal Glucose1.01.9 ± 0.29.5
Gliclazide + Basal Glucose10.02.4 ± 0.2512.0
Gliclazide + Basal Glucose100.02.5 ± 0.312.5

Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.

Conclusion

Gliclazide exerts its glucose-lowering effect through a well-defined mechanism of action centered on the pancreatic β-cell KATP channel. By binding to the SUR1 subunit and inhibiting channel activity, it initiates a sequence of events – membrane depolarization, calcium influx, and ultimately, insulin exocytosis – that effectively mimics the cell's natural response to high glucose. The hepatic metabolism of gliclazide to hydroxylated derivatives, which lack significant affinity for the SUR1 receptor, ensures a controlled duration of action and a favorable safety profile. The experimental protocols detailed herein represent the foundational techniques that have enabled a thorough understanding of this important therapeutic agent.

References

  • Gliclazide, a promising sulfonylurea in the treatment of type-2 diabetes. Source: Journal of Diabetes and its Complications. URL:[Link]

  • Gliclazide. Source: National Center for Biotechnology Information (PubChem). URL:[Link]

  • The sulphonylurea receptor SUR1. Source: The Journal of Physiology. URL:[Link]

  • ATP-sensitive potassium channels and metabolically regulated insulin secretion. Source: The Journal of General Physiology. URL:[Link]

  • Isolation of Mouse Pancreatic Islets. Source: Journal of Visualized Experiments (JoVE). URL:[Link]

In Vitro Profiling and Characterization of Methylhydroxygliclazide: Metabolic Kinetics and Bioactivity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the in vitro study of Methylhydroxygliclazide (MHG), the primary oxidative metabolite of the second-generation sulfonylurea, Gliclazide. While Gliclazide is a potent insulin secretagogue with distinct antioxidant properties, MHG is pharmacologically distinct. This guide addresses the critical need for researchers to characterize MHG not as a therapeutic agent, but as a biomarker for CYP2C9/CYP2C19 activity , a reference standard for metabolic clearance studies , and a negative control in structure-activity relationship (SAR) assays.

The following protocols and mechanistic insights are designed to validate the metabolic fate of Gliclazide and confirm the lack of off-target hypoglycemic activity in its metabolites, a crucial step in safety pharmacology.

Mechanistic Grounding: The Metabolic Pathway

Methylhydroxygliclazide (also referred to as hydroxygliclazide or hydroxymethylgliclazide) is formed via the regioselective hydroxylation of the tolyl methyl group of Gliclazide. This biotransformation is primarily catalyzed by CYP2C9 (major) and CYP2C19 (minor).

Biological Relevance[1]
  • Metabolic Clearance Marker: The formation rate of MHG is the rate-limiting step in Gliclazide clearance. It serves as a direct probe for CYP2C9 phenotypic activity in human liver microsomes (HLM).

  • Pharmacological Inactivity: Unlike the parent compound, MHG exhibits negligible affinity for the Sulfonylurea Receptor 1 (SUR1) subunit of the KATP channel, rendering it insulin-neutral.

  • Structural Integrity: MHG retains the aminoazabicyclo-octane ring , the moiety responsible for Gliclazide’s unique free-radical scavenging capability. While clinical hypoglycemic activity is lost, in vitro studies often assess whether this metabolite retains residual antioxidant potential.

Pathway Visualization

The following diagram illustrates the biotransformation of Gliclazide into MHG and its subsequent oxidation to Carboxygliclazide.

GliclazideMetabolism cluster_activity Biological Activity Profile Gliclazide Gliclazide (Parent Drug) CYP CYP2C9 (Major) CYP2C19 (Minor) Gliclazide->CYP MHG Methylhydroxygliclazide (Primary Metabolite) CYP->MHG Tolyl Methyl Hydroxylation ADH Cytosolic Dehydrogenases MHG->ADH Carboxy Carboxygliclazide (Inactive End-Product) ADH->Carboxy Oxidation

Caption: Biotransformation pathway of Gliclazide showing the CYP-mediated formation of Methylhydroxygliclazide and downstream oxidation.[1][2][3][4]

Experimental Protocols

Protocol A: In Vitro Generation & Kinetic Profiling

Objective: To determine the Michaelis-Menten constants (


 and 

) for the formation of MHG using Human Liver Microsomes (HLM). This validates the metabolic stability of the parent drug.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Gliclazide Stock (dissolved in Methanol, <1% final solvent concentration).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM (final conc. 0.5 mg/mL) with Gliclazide (range 10–500 µM) in 100 mM phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate at 37°C with shaking for 30–60 minutes (linear phase).

  • Termination: Quench reaction with 1 volume of ice-cold ACN.

  • Extraction: Vortex for 1 min, centrifuge at 10,000 x g for 10 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor transition m/z 340.1 → 110.1 (specific for MHG).

Data Analysis: Plot the rate of MHG formation (pmol/min/mg protein) against Gliclazide concentration. Fit data to the Michaelis-Menten equation:



Protocol B: Validation of Pharmacological Inactivity (SUR1 Binding)

Objective: To confirm that MHG does not bind to the sulfonylurea receptor, ensuring it does not contribute to hypoglycemia.

System:

  • HEK293 cells stably expressing recombinant human SUR1/Kir6.2 channels.

  • Radioligand: [³H]-Glibenclamide (high affinity SUR1 ligand).

Workflow:

  • Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold binding buffer (50 mM Tris-HCl, pH 7.4).

  • Displacement Assay: Incubate cell membranes (20 µg protein) with 2 nM [³H]-Glibenclamide.

  • Competition: Add increasing concentrations of Gliclazide (Positive Control) and Methylhydroxygliclazide (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate for 1 hour at room temperature.

  • Filtration: Harvest onto GF/B filters and wash with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

Expected Result:

  • Gliclazide: Dose-dependent displacement of [³H]-Glibenclamide (

    
     nM).
    
  • Methylhydroxygliclazide: No significant displacement up to 100 µM, confirming inactivity.

Quantitative Data Summary

The following table summarizes the physicochemical and biological distinctions between the parent drug and its metabolite, synthesized from standard pharmacokinetic literature [1, 2].

ParameterGliclazide (Parent)Methylhydroxygliclazide (Metabolite)
Molecular Weight 323.41 g/mol 339.41 g/mol (+16 Da)
Primary Enzyme N/A (Substrate)Product of CYP2C9 / CYP2C19
Hypoglycemic Activity Potent (SUR1 Agonist)Inactive (No SUR1 binding)
Antioxidant Potential High (Scavenges ROS)Low/Negligible (Loss of lipophilicity)
Elimination Hepatic MetabolismRenal Excretion (40-60%)
LC-MS/MS Ion [M+H]+ 324.1[M+H]+ 340.1

Analytical Identification Strategy

For researchers isolating MHG from biological matrices, high-resolution mass spectrometry (HRMS) is required due to the polarity shift.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

  • Elution Order: MHG elutes before Gliclazide due to the hydroxyl group increasing polarity (LogP drops from ~2.6 to ~1.7).

  • Fragmentation Pattern:

    • Parent: 324.1 m/z

    • MHG: 340.1 m/z (Shift of +16 Da on the tolyl moiety).

    • Common Fragment: 110.1 m/z (Azabicyclo-octyl ring fragment, retained in both).

References

  • Rieutord, A., et al. (1995). In vitro metabolism of gliclazide by rat and human liver microsomes. Drug Metabolism and Disposition.[5][1][2][3][6][7][8] Link

  • Palmer, K. J., & Brogden, R. N. (1993). Gliclazide: An update of its pharmacological properties and therapeutic efficacy.[6] Drugs.[5][1][2][3][6][7][8][9][10][11] Link

  • Proks, P., et al. (2002). Molecular basis for the sulphonylurea sensitivity of KATP channels. Journal of Physiology. Link

  • O'Brien, R. C., & Luo, M. (1997).[10] The effects of gliclazide and other sulfonylureas on low-density lipoprotein oxidation in vitro.[10][11] Metabolism.[5][1][2][3][6][7][8][9][10] Link

  • PubChem Compound Summary. (2024). Hydroxygliclazide (CID 192219). National Center for Biotechnology Information. Link

Sources

An In-depth Technical Guide to the Pharmacological Profile of Methylhydroxygliclazide and Related Gliclazide Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Gliclazide, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is governed not only by the parent compound but also by the pharmacological activities of its metabolites. This technical guide provides a comprehensive analysis of "Methylhydroxygliclazide," a known metabolite of Gliclazide, and other key metabolic products. While literature specifically detailing the pharmacological activity of Methylhydroxygliclazide is sparse, this guide synthesizes the known metabolic pathways of Gliclazide and the established mechanism of action for sulfonylureas to build a robust pharmacological profile. We delve into the mechanism of action, pharmacokinetic and pharmacodynamic properties, and present detailed experimental protocols for the in-vitro evaluation of these compounds.

Introduction to Gliclazide and its Metabolism

Gliclazide is an oral antihyperglycemic agent that primarily stimulates insulin secretion from pancreatic β-cells.[1][2] It belongs to the sulfonylurea class of drugs, which are characterized by their ability to close ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[3][4] Gliclazide is extensively metabolized in the liver before its excretion, primarily in the urine (60-70%) and feces (10-20%).[1][2] This metabolic process yields several metabolites, including oxidized and hydroxylated derivatives, which are then often conjugated with glucuronic acid.[3]

The primary metabolites of Gliclazide include hydroxylated derivatives and a carboxylic acid derivative.[5][6] The term "Methylhydroxygliclazide" refers to a metabolite where both a methyl and a hydroxyl group are present. Specifically, it is identified as 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea.[7] While historically Gliclazide metabolites have been considered inactive, recent computational studies suggest that hydroxylated metabolites may possess a higher binding affinity for the sulfonylurea receptor 1 (SUR1) and improved solubility compared to the parent drug, warranting further investigation.[8][9]

Mechanism of Action: The Sulfonylurea Receptor (SUR1)

The principal mechanism of action for Gliclazide and its potentially active metabolites is the modulation of insulin secretion from pancreatic β-cells. This process is initiated by binding to the sulfonylurea receptor 1 (SUR1), a regulatory subunit of the K-ATP channel.[3][10]

The signaling cascade proceeds as follows:

  • Binding to SUR1: Gliclazide or its active metabolites bind to a specific site on the SUR1 subunit.[10]

  • K-ATP Channel Closure: This binding event induces a conformational change in the K-ATP channel, leading to its closure.[4]

  • Membrane Depolarization: The closure of the K-ATP channel prevents the efflux of potassium ions (K+), causing the cell membrane to depolarize.[1]

  • Calcium Influx: Depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca2+) into the β-cell.[10]

  • Insulin Exocytosis: The rise in intracellular Ca2+ activates calmodulin, which in turn triggers the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[3]

Beyond its effects on insulin secretion, Gliclazide has been noted for its antioxidant properties, which may contribute to its therapeutic profile by mitigating oxidative stress, a factor in diabetic complications.[11]

Gliclazide_Mechanism cluster_extracellular Extracellular Space cluster_cell Pancreatic β-cell Gliclazide Gliclazide SUR1 SUR1 Gliclazide->SUR1 Binds K_ATP_Channel K-ATP Channel SUR1->K_ATP_Channel Inhibits Membrane_Depolarization Membrane Depolarization K_ATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Insulin_Release Insulin Release Insulin_Vesicles->Insulin_Release Bloodstream Bloodstream Insulin_Release->Bloodstream Enters

Caption: Mechanism of Gliclazide-induced insulin secretion.

Pharmacological Profile

Pharmacodynamics

Gliclazide is classified as a second-generation sulfonylurea, noted for its high potency and intermediate half-life.[1][12] It enhances both basal and meal-stimulated insulin secretion.[1] Gliclazide also exerts extrapancreatic effects, including increased peripheral glucose utilization and decreased hepatic gluconeogenesis.[1][5] While most metabolites of Gliclazide are considered to have no significant hypoglycemic activity, computational studies suggest that hydroxylated metabolites could have a notable affinity for the SUR1 receptor.[8][9] Further in-vitro and in-vivo studies are required to confirm the hypoglycemic potential of Methylhydroxygliclazide and other metabolites.

Pharmacokinetics

The pharmacokinetic properties of Gliclazide and its metabolites are summarized in the table below.

ParameterGliclazideGliclazide Metabolites (General)
Absorption Rapidly and well-absorbed.[3]Formed via hepatic metabolism.[10]
Bioavailability ~80%[13]Dependent on formation rate.
Protein Binding ~94%[3]Generally lower than Gliclazide.[8]
Metabolism Extensively hepatic, primarily via CYP2C9 and CYP2C19.[10]Primarily hydroxylation and oxidation.[8]
Half-life ~10.4 hours[3]Variable, generally shorter than Gliclazide.
Excretion 60-70% renal, 10-20% fecal.[1]Primarily renal.[5]

Data compiled from multiple sources.[1][3][5][8][10][13]

Key Experimental Protocols

In-Vitro Assessment of Insulinotropic Activity

This protocol outlines a static glucose-stimulated insulin secretion (GSIS) assay to determine the insulin-releasing potential of a test compound like Methylhydroxygliclazide from isolated pancreatic islets.[14][15][16]

Methodology:

  • Islet Isolation: Isolate pancreatic islets from a suitable animal model (e.g., mouse) by perfusing the pancreatic duct with collagenase P, followed by digestion and manual picking of islets.[14]

  • Islet Culture: Culture the isolated islets overnight in RPMI 1640 media at 37°C.[14]

  • Pre-incubation: Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 3 mM) for 30-60 minutes to establish a basal insulin secretion rate.[14][16]

  • Stimulation: Incubate the islets with KRB buffer containing:

    • Low glucose (negative control).

    • High glucose (e.g., 16.7 mM, positive control).[16]

    • Low glucose plus the test compound (e.g., Methylhydroxygliclazide) at various concentrations.

  • Sample Collection: After the incubation period (typically 1 hour), collect the supernatant.[16]

  • Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA).[14]

  • Data Analysis: Compare the insulin secretion in the presence of the test compound to the negative and positive controls to determine its insulinotropic activity.

GSIS_Workflow Islet_Isolation 1. Islet Isolation (Collagenase Digestion) Islet_Culture 2. Overnight Culture (RPMI 1640, 37°C) Islet_Isolation->Islet_Culture Pre_incubation 3. Pre-incubation (Low Glucose KRB) Islet_Culture->Pre_incubation Stimulation 4. Stimulation (Test Conditions) Pre_incubation->Stimulation Sample_Collection 5. Supernatant Collection Stimulation->Sample_Collection ELISA 6. Insulin Quantification (ELISA) Sample_Collection->ELISA Data_Analysis 7. Data Analysis ELISA->Data_Analysis

Caption: Workflow for Glucose-Stimulated Insulin Secretion (GSIS) Assay.

Sulfonylurea Receptor (SUR1) Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound for the SUR1 receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing SUR1 (e.g., COS-7 cells).[17]

  • Radioligand Incubation: Incubate the membranes with a known radiolabeled sulfonylurea (e.g., [3H]glibenclamide) in the presence of varying concentrations of the unlabeled test compound (Methylhydroxygliclazide).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).

Clinical Significance and Future Directions

While Gliclazide's metabolites have traditionally been viewed as inactive, emerging in-silico data challenges this assumption.[8][9] The potential for hydroxylated metabolites like Methylhydroxygliclazide to interact with the SUR1 receptor suggests they may contribute to the overall therapeutic effect or side-effect profile of Gliclazide. Future research should focus on:

  • In-vitro validation: Conducting GSIS and SUR1 binding assays to confirm the pharmacological activity of Methylhydroxygliclazide and other key metabolites.

  • In-vivo studies: Assessing the impact of these metabolites on blood glucose levels in animal models of diabetes.

  • Personalized medicine: Investigating how genetic polymorphisms in metabolic enzymes (e.g., CYP2C19) influence the formation of these metabolites and the subsequent clinical response to Gliclazide.[10]

A deeper understanding of the pharmacological profiles of Gliclazide's metabolites will enable a more nuanced approach to its clinical use and may open new avenues for the development of novel antidiabetic agents.

References

  • Gliclazide | C15H21N3O3S | CID 3475 - PubChem - NIH. Available at: [Link]

  • Sarkar, A., Tiwari, A., Bhasin, P. S., & Mitra, M. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science, 01(09), 11-19. Available at: [Link]

  • Holmes, B., Heel, R. C., Brogden, R. N., Speight, T. M., & Avery, G. S. (1984). Gliclazide: a review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in non-insulin-dependent diabetes mellitus. Drugs, 27(4), 301-327. Available at: [Link]

  • The Science Behind Gliclazide: Mechanism of Action and Benefits. Available at: [Link]

  • Gliclazide - Wikipedia. Available at: [Link]

  • Islet isolation and insulin secretion assay - Bio-protocol. Available at: [Link]

  • Buttner, R. (2020). Pharm 101: Gliclazide. LITFL. Available at: [Link]

  • Pharmacology of Gliclazide (Diamicron); Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. Available at: [Link]

  • Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites - Frontiers. Available at: [Link]

  • gliclazide - ClinPGx. Available at: [Link]

  • methylhydroxygliclazide - ClinPGx. Available at: [Link]

  • Pharmacological and pharmaceutical profile of gliclazide: A review - ResearchGate. Available at: [Link]

  • Research Protocols - MACDONALD ISLET BIOLOGY LABORATORY. Available at: [Link]

  • The Role of Gliclazide in Metabolism - IJIRT. Available at: [Link]

  • Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice - JoVE. Available at: [Link]

  • Assessment of Islet Functional Potency by Glucose Stimulated Insulin Secretion. Available at: [Link]

  • A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Available at: [Link]

  • Studies on the in vitro phototoxicity of the antidiabetes drug gliclazide. - ResearchGate. Available at: [Link]

  • Gliclazide - YouTube. Available at: [Link]

  • Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites - PMC. Available at: [Link]

  • Cooperative binding of ATP and MgADP in the sulfonylurea receptor is modulated by glibenclamide - PMC. Available at: [Link]

  • In vitro and in vivo antioxidant properties of gliclazide - PubMed. Available at: [Link]

  • The Nucleotide-Binding Sites of SUR1: A Mechanistic Model - PMC. Available at: [Link]

  • Photo-Switchable Sulfonylureas Binding to ATP-Sensitive Potassium Channel Reveal the Mechanism of Light-Controlled Insulin Release | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Potassium channel openers require ATP to bind to and act through sulfonylurea receptors - PMC. Available at: [Link]

  • Ligand binding and conformational changes of SUR1 subunit in pancreatic ATP-sensitive potassium channels | Protein & Cell | Oxford Academic. Available at: [Link]

Sources

Technical Deep Dive: The Role of Methylhydroxygliclazide in Type 2 Diabetes Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent" Metabolite

In the development of sulfonylureas for Type 2 Diabetes (T2D), the metabolic profile is as critical as the parent compound’s efficacy. Methylhydroxygliclazide (chemically identified as hydroxy-methyl-gliclazide or the 4-hydroxymethyl metabolite) represents the primary biotransformation product of gliclazide.

Unlike the active metabolites of glibenclamide which pose severe hypoglycemia risks in renally impaired patients, Methylhydroxygliclazide is pharmacologically inactive . This distinction makes it a crucial biomarker in research for establishing the renal safety profile of gliclazide-based therapies. This guide details the metabolic mechanics, isolation protocols, and analytical quantification of this compound to support high-integrity PK/PD studies.

Chemical Identity & Metabolic Mechanics[1]

Structural Transformation

Gliclazide (1-(3-azabicyclo[3.3.0]oct-3-yl)-3-(p-tolylsulfonyl)urea) undergoes extensive hepatic metabolism.[1] The primary pathway involves the oxidation of the methyl group on the p-tolyl ring.

  • Phase I Oxidation: The methyl group is hydroxylated by CYP2C9 (major) and CYP2C19 (minor) to form Methylhydroxygliclazide (HM-Gliclazide).

  • Secondary Oxidation: This intermediate is further oxidized by cytosolic alcohol dehydrogenases to form Carboxygliclazide (COOH-Gliclazide).

Pathway Visualization

The following diagram illustrates the oxidative cascade. Note the divergence where the azabicyclo ring may also be hydroxylated (minor pathway), but the methyl-oxidation is the dominant clearance route.

GliclazideMetabolism Figure 1: Hepatic Biotransformation Pathway of Gliclazide Gliclazide Gliclazide (Parent Drug) CYP2C9 CYP2C9 (Liver Microsomes) Gliclazide->CYP2C9 Oxidation MethylHydroxy Methylhydroxygliclazide (Major Metabolite) Inactive CYP2C9->MethylHydroxy Hydroxylation (-CH3 -> -CH2OH) Carboxy Carboxygliclazide (Terminal Metabolite) Inactive MethylHydroxy->Carboxy Dehydrogenation (-CH2OH -> -COOH) Renal Renal Excretion (60-70%) MethylHydroxy->Renal Carboxy->Renal

Figure 1: The CYP2C9-mediated oxidative pathway converting Gliclazide to its inactive hydrophilic metabolites.[2]

Pharmacological Significance in Research

The "Inactive" Advantage

Research confirms that Methylhydroxygliclazide lacks affinity for the SUR1 (Sulfonylurea Receptor 1) on pancreatic


-cells. This absence of insulinotropic activity is the cornerstone of gliclazide's safety profile in elderly and nephropathic populations.

Comparative Metabolite Activity Table

CompoundMetabolic OriginSUR1 AffinityHypoglycemic Risk (Renal Failure)
Gliclazide ParentHighModerate (Dose-dependent)
Methylhydroxygliclazide CYP2C9 OxidationNegligible Low/None
Glibenclamide Metabolites Cyclohexyl hydroxylationModerate-HighHigh (Accumulation risk)
Research Applications
  • Phenotyping Probe: Methylhydroxygliclazide levels are used as an in vivo probe to assess CYP2C9 activity. A reduced ratio of metabolite-to-parent suggests poor metabolizer (PM) status or drug-drug interaction (e.g., co-administration with fluconazole).

  • Bioequivalence Studies: Regulatory bodies (FDA/EMA) often require quantification of major metabolites to ensure generic formulations match the metabolic release profile of the innovator drug.

Analytical Protocol: LC-MS/MS Quantification

To accurately measure Methylhydroxygliclazide in plasma, a validated LC-MS/MS method is required. The polarity of the hydroxyl group requires specific chromatographic adjustments compared to the lipophilic parent.

Sample Preparation (Protein Precipitation)
  • Principle: Rapid removal of plasma proteins using acetonitrile to maximize recovery of the polar metabolite.

  • Internal Standard (IS): Gliclazide-D4 or Glipizide.

Step-by-Step Workflow:

  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard working solution (500 ng/mL).

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 60 seconds.

  • Centrifuge: Spin at 10,000 rpm for 10 minutes at 4°C.

  • Transfer: Collect 100 µL of the clear supernatant into an autosampler vial.

  • Dilute: Add 100 µL of Mobile Phase A (0.1% Formic Acid in Water) to match initial mobile phase composition.

Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][4]

  • Flow Rate: 0.3 mL/min.

  • Gradient: 10% B (0-0.5 min)

    
     90% B (3.0 min) 
    
    
    
    Hold (1 min)
    
    
    Re-equilibrate.
Mass Spectrometry (MRM Mode)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Gliclazide 324.1127.125
Methylhydroxygliclazide 340.1 127.1 28
Carboxygliclazide 354.1127.130

Note: The product ion 127.1 corresponds to the azabicyclo-octyl moiety, common to the parent and metabolites.

Analytical Workflow Diagram

LCMS_Workflow Figure 2: LC-MS/MS Bioanalytical Workflow for Metabolite Quantification Sample Plasma Sample (50 µL) Precipitation Protein Precipitation (+150 µL ACN + IS) Sample->Precipitation Centrifuge Centrifugation (10k rpm, 10 min, 4°C) Precipitation->Centrifuge Supernatant Supernatant Collection (Dilute 1:1 with Mobile Phase A) Centrifuge->Supernatant LC LC Separation (C18 Column, Gradient Elution) Supernatant->LC MS MS/MS Detection (ESI+, MRM: 340.1 -> 127.1) LC->MS

Figure 2: Optimized extraction and detection workflow for high-throughput PK analysis.

Synthesis and Sourcing for Research

To conduct these studies, researchers require high-purity standards of Methylhydroxygliclazide.

  • Microsomal Incubation (Biocatalysis): Incubate Gliclazide with recombinant human CYP2C9 supersomes. Isolate the metabolite using semi-preparative HPLC.

  • Chemical Synthesis:

    • Starting Material: 4-methylbenzenesulfonamide derivatives.[3][5]

    • Process: Radical bromination of the methyl group followed by hydrolysis to the alcohol, then coupling with the azabicyclo-carbamate.

    • Purity Check: Must be >98% by HPLC to serve as a reference standard.

References

  • Campbell, D. B., et al. (1980). The metabolism of gliclazide in man. Journal of Pharmacokinetics and Biopharmaceutics . Retrieved from [Link]

  • Oida, T., et al. (1985).[6] Pharmacological studies on gliclazide metabolites. Yakugaku Zasshi . Retrieved from [Link]

  • Sarkar, A. K., et al. (2011). Liquid chromatography–mass spectrometry method for the determination of gliclazide in human plasma. Journal of Chromatography B . Retrieved from [Link]

  • Rieutord, A., et al. (1995). In vitro biotransformation of gliclazide by rat liver microsomes. Drug Metabolism and Disposition . Retrieved from [Link]

  • Palmer, K. J., & Brogden, R. N. (1993). Gliclazide: An Update of its Pharmacological Properties and Therapeutic Efficacy. Drugs . Retrieved from [Link]

Sources

Technical Guide: "Methylhydroxygliclazide" Formation via CYP2C9 and CYP2C19

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the metabolic conversion of the sulfonylurea Gliclazide into its primary metabolite, Methylhydroxygliclazide (also referred to in literature as hydroxymethyl-gliclazide or MeOH-Gz). While historical data positioned CYP2C9 as the sole determinant of clearance, recent pharmacogenetic evidence—particularly in East Asian populations—demonstrates a critical, non-redundant role for CYP2C19.

This document serves as a protocol standard for researchers characterizing this pathway. It bridges the gap between in vitro intrinsic clearance (


) data and in vivo pharmacogenetic variability, providing a validated workflow for distinguishing enzymatic contributions.

Mechanistic Enzymology

The Metabolic Pathway

Gliclazide (N-(hexahydrocyclopenta[c]pyrrol-2(1H)-ylcarbamoyl)-4-methylbenzenesulfonamide) undergoes extensive hepatic metabolism.[1][2] Less than 1% is excreted unchanged in urine.[3] The primary clearance pathway is the benzylic hydroxylation of the tolyl methyl group.

  • Substrate: Gliclazide[1][4][5][6][7][8][9][10][11]

  • Primary Product: Methylhydroxygliclazide (Hydroxymethyl-gliclazide)

  • Secondary Products: 6

    
    -hydroxygliclazide and 7
    
    
    
    -hydroxygliclazide (oxidation of the azabicyclo-octyl ring).
Enzyme Specificity and Kinetics

The formation of Methylhydroxygliclazide is catalyzed by two distinct cytochrome P450 isoforms:

  • CYP2C9: High affinity, high capacity. Historically responsible for 60–80% of hepatic clearance in extensive metabolizers (EM).

  • CYP2C19: Lower affinity but significant capacity. Its contribution becomes rate-limiting in patients with reduced CYP2C9 activity or specific CYP2C19 polymorphisms (e.g., *2, *3 alleles).

Table 1: Kinetic Parameters in Human Liver Microsomes (HLM)

Data synthesized from microsomal incubation studies (Source: Elliot et al., Br J Clin Pharmacol).

ParameterMethylhydroxygliclazide (MeOH-Gz)6

-OH Gliclazide
7

-OH Gliclazide
Primary Enzyme CYP2C9 (Major), CYP2C19 (Minor)CYP2C9CYP2C9

(

M)




(pmol/min/mg)



Inhibition by Sulfaphenazole (CYP2C9 specific)~64% Reduction~87% Reduction~83% Reduction
Inhibition by S-Mephenytoin (CYP2C19 specific)~48% Reduction< 15% Reduction< 15% Reduction

Technical Insight: The inhibition data reveals that while CYP2C9 dominates the ring hydroxylation (6


/7

), CYP2C19 plays a substantial role (approx. 30-50%) specifically in the formation of Methylhydroxygliclazide.

Visualizing the Pathway

The following diagram illustrates the regioselective oxidation of Gliclazide.

GliclazideMetabolism cluster_0 Hepatic Clearance Gliclazide Gliclazide (Substrate) CYP2C9 CYP2C9 (Major) Gliclazide->CYP2C9 CYP2C19 CYP2C19 (Minor/Variable) Gliclazide->CYP2C19 MeOH Methylhydroxygliclazide (Major Metabolite) CYP2C9->MeOH Tolyl-Methyl Hydroxylation RingOH 6β/7β-Hydroxygliclazide (Minor Metabolites) CYP2C9->RingOH Azabicyclo Oxidation CYP2C19->MeOH Tolyl-Methyl Hydroxylation COOH Carboxygliclazide (Inactive) MeOH->COOH Cytosolic Dehydrogenases

Figure 1: Metabolic pathway of Gliclazide showing the dual contribution of CYP2C9 and CYP2C19 to the formation of Methylhydroxygliclazide.[2]

Pharmacogenetics: The "In Vitro" vs. "In Vivo" Paradox

Researchers must account for genetic polymorphisms when designing clinical trials or interpreting kinetic data.

  • The Paradox: In vitro microsome studies (using pooled livers) often suggest CYP2C9 is the dominant clearance mechanism. However, in vivo studies, particularly in Asian populations, show that CYP2C19 Loss-of-Function (LoF) alleles (*2, *3) can increase Gliclazide AUC by 3.4-fold , a magnitude typically associated with major pathway inhibition.

  • Implication: In CYP2C9 extensive metabolizers, CYP2C19 is minor. In CYP2C9 intermediate metabolizers (or when 2C9 is saturated), CYP2C19 becomes the "safety valve." If a patient is a CYP2C19 Poor Metabolizer (PM), this safety valve is closed, leading to hypoglycemia risks.

Experimental Protocol: In Vitro Formation Assay

This protocol is designed to quantify the formation rate of Methylhydroxygliclazide and distinguish between CYP2C9 and CYP2C19 activity using specific chemical inhibitors.

Reagents & Materials
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Inhibitors:

    • Sulfaphenazole (10

      
      M) – Specific for CYP2C9.
      
    • S-Mephenytoin (50

      
      M) or Omeprazole (10 
      
      
      
      M) – Specific for CYP2C19.
Workflow Diagram

Workflow Prep 1. Pre-Incubation HLM + Buffer + Inhibitor (5 min @ 37°C) Start 2. Reaction Initiation Add NADPH + Gliclazide (10-500 µM) Prep->Start Incubate 3. Incubation 30-60 min @ 37°C (Linear Range) Start->Incubate Stop 4. Termination Add Ice-cold Acetonitrile (Contains Internal Std) Incubate->Stop Analyze 5. Analysis Centrifuge -> LC-MS/MS (MRM Mode) Stop->Analyze

Figure 2: Step-by-step experimental workflow for characterizing Gliclazide metabolism.

Step-by-Step Methodology
  • Preparation: Thaw HLM on ice. Dilute to 0.5 mg/mL in Potassium Phosphate buffer.

  • Inhibitor Screening (Optional but Recommended):

    • Group A: Control (Vehicle only).

    • Group B: + Sulfaphenazole (Targeting CYP2C9).[12]

    • Group C: + S-Mephenytoin (Targeting CYP2C19).[12]

  • Pre-incubation: Incubate HLM with inhibitors/buffer for 5 minutes at 37°C to ensure enzyme-inhibitor binding.

  • Initiation: Add Gliclazide (final conc. range 10–1000

    
    M for kinetic determination; 200 
    
    
    
    M for single-point) and NADPH regenerating system.
  • Incubation: Incubate for 45 minutes at 37°C in a shaking water bath.

    • Validation Note: Ensure time linearity is established; 45 mins is typical for metabolites with moderate turnover.

  • Termination: Quench reaction by adding an equal volume (e.g., 200

    
    L) of ice-cold Acetonitrile containing the Internal Standard (e.g., Gliclazide-d4).
    
  • Processing: Vortex for 30 seconds, centrifuge at 10,000 x g for 10 minutes at 4°C to pellet protein.

  • LC-MS/MS Analysis: Inject supernatant. Monitor MRM transitions:

    • Gliclazide: 324.1

      
       127.1
      
    • Methylhydroxygliclazide: 340.1

      
       127.1 (Hydroxylation adds +16 Da).
      

References

  • Elliot, D. J., et al. (2007). "Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination." British Journal of Clinical Pharmacology.

  • Zhang, Y., et al. (2007). "Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR in Chinese subjects." British Journal of Clinical Pharmacology.

  • Xu, H., et al. (2014). "CYP2C19 Loss-of-function Polymorphisms are Associated with Reduced Risk of Sulfonylurea Treatment Failure." Clinical Pharmacology & Therapeutics.

  • Ryu, S., et al. (2023). "Effects of CYP2C9 and CYP2C19 genetic polymorphisms on the pharmacokinetics and pharmacodynamics of gliclazide."[10][11] Archives of Pharmacal Research.

Sources

Pharmacokinetics of Methylhydroxygliclazide in Healthy Volunteers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the pharmacokinetics (PK) of Methylhydroxygliclazide (chemically known as hydroxymethylgliclazide), the primary inactive metabolite of the sulfonylurea drug Gliclazide.

Note on Nomenclature: In scientific literature, this specific metabolite is frequently referred to as Hydroxymethylgliclazide , 7-hydroxygliclazide (in older nomenclature), or simply Metabolite M1 . It is formed via the hydroxylation of the tolyl methyl group of the parent compound. This guide focuses on its kinetics following the administration of Gliclazide in healthy volunteers, as the metabolite itself is not administered as a therapeutic agent.

Executive Technical Summary

Methylhydroxygliclazide is the major Phase I metabolite of Gliclazide, formed exclusively in the liver. Its pharmacokinetic profile is formation-rate limited , meaning its appearance in plasma is governed by the metabolic activity of hepatic enzymes (primarily CYP2C9) rather than absorption kinetics.

For researchers and drug developers, quantifying Methylhydroxygliclazide is critical for:

  • Phenotyping CYP2C9 Activity: It serves as an in vivo probe for CYP2C9 catalytic competence.

  • Bioequivalence Studies: Regulatory bodies often require metabolite profiling to confirm consistent release mechanisms in Modified Release (MR) formulations.

  • Safety Monitoring: Accumulation of polar metabolites in renal impairment (though Methylhydroxygliclazide itself is devoid of hypoglycemic activity).

Chemical Identity & Metabolic Pathway

Methylhydroxygliclazide is formed by the oxidation of the methyl group on the phenyl ring of Gliclazide. This reaction is catalyzed by the cytochrome P450 system.

Physicochemical Properties
  • IUPAC Name: 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea

  • Molecular Formula:

    
    
    
  • Molecular Weight: 339.41 g/mol

  • Solubility: Higher water solubility than Gliclazide (Class II BCS) due to the hydroxyl group insertion.

  • Pharmacologic Activity: Inactive (does not bind SUR1 receptors).

Metabolic Pathway Visualization

The following diagram illustrates the biotransformation of Gliclazide into Methylhydroxygliclazide and its subsequent oxidation.

GliclazideMetabolism Gliclazide Gliclazide (Parent Drug) CYP2C9 CYP2C9 (Major Enzyme) Gliclazide->CYP2C9 CYP2C19 CYP2C19 (Minor Enzyme) Gliclazide->CYP2C19 Methylhydroxy Methylhydroxygliclazide (Hydroxymethylgliclazide) [Major Metabolite] Gliclazide->Methylhydroxy Hydroxylation (-CH3 -> -CH2OH) Carboxy Carboxygliclazide (Acid Derivative) Methylhydroxy->Carboxy Oxidation (-CH2OH -> -COOH) Elimination Renal Elimination (60-70% of dose) Methylhydroxy->Elimination Excretion Carboxy->Elimination

Caption: Biotransformation pathway of Gliclazide. The formation of Methylhydroxygliclazide is the rate-limiting step mediated primarily by CYP2C9.

Pharmacokinetic Parameters in Healthy Volunteers[3][4][5][6][7][8][9]

The kinetics of Methylhydroxygliclazide are described relative to the parent drug. Since it is not dosed directly, its "Absorption" phase represents the Formation phase.

Comparative PK Profile (Single Dose, 80mg Immediate Release)
ParameterGliclazide (Parent)Methylhydroxygliclazide (Metabolite)Causality / Note

(Time to Peak)
2 – 6 hours4 – 8 hours Metabolite peaks typically trail the parent by 2-3 hours due to formation time.

(Peak Conc.)
2.2 – 8.0 µg/mL0.2 – 0.8 µg/mL Metabolite concentrations are approx. 10-15% of parent in plasma.

(Half-life)
10 – 12 hours10 – 14 hours Elimination is formation-rate limited; it mirrors the parent's elimination.
Protein Binding 94%< 90% The hydroxyl group reduces lipophilicity, slightly decreasing albumin affinity.
Renal Excretion < 1% (Unchanged)~60-70% The metabolite is polar and actively excreted; peak urinary rate occurs at 7-10h.[1]
Impact of Formulation (IR vs. MR)
  • Immediate Release (IR): Rapid formation of Methylhydroxygliclazide. Plasma levels track the rapid absorption of Gliclazide.[1]

  • Modified Release (MR): The formation of the metabolite is "flip-flopped." The absorption of Gliclazide becomes the rate-limiting step, flattening the metabolite concentration-time curve.

Experimental Protocol: Quantification in Plasma

To ensure data integrity (Trustworthiness), the quantification of Methylhydroxygliclazide requires a validated LC-MS/MS method capable of separating the polar metabolite from the parent and endogenous interferences.

Sample Preparation (Protein Precipitation)
  • Principle: Simple precipitation is preferred over Liquid-Liquid Extraction (LLE) for the metabolite due to its higher polarity. LLE with non-polar solvents (e.g., hexane) may recover the parent but lose the metabolite.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of human plasma (K3EDTA anticoagulant) to a chemically inert tube.

  • Internal Standard: Add 20 µL of deuterated internal standard (Gliclazide-d4 or Hydroxygliclazide-d4).

  • Precipitation: Add 600 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex: Mix vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifugation: Spin at 10,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of the supernatant to an autosampler vial.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 90% A (Load)

    • 1-5 min: Linear ramp to 90% B (Elute Parent & Metabolite)

    • 5-7 min: Hold 90% B (Wash)

    • 7.1 min: Re-equilibrate.

  • Detection: Triple Quadrupole Mass Spectrometer (ESI+).

    • Parent Transition: 324.1

      
       127.1 m/z
      
    • Metabolite Transition: 340.1

      
       127.1 m/z (Note the +16 Da mass shift from hydroxylation).
      

Factors Influencing Pharmacokinetics[7][8][9][11][12][13][14]

Genetic Polymorphism (CYP2C9 & CYP2C19)

The formation of Methylhydroxygliclazide is a sensitive marker for genetic variability.

  • CYP2C9*2 / *3 Variants: Subjects carrying these loss-of-function alleles show a decreased formation rate of Methylhydroxygliclazide.

    • Result: Higher parent AUC, lower Metabolite/Parent ratio.

    • Clinical Implication: Increased risk of hypoglycemia due to parent drug accumulation.

  • CYP2C19 Variants: While CYP2C9 is the major pathway, CYP2C19 plays a compensatory role. In CYP2C19 Poor Metabolizers (PM), the clearance of Gliclazide is reduced, indirectly affecting the metabolite profile.

Renal Impairment

Since Methylhydroxygliclazide is eliminated via the kidneys:

  • Healthy Volunteers: Clearance is constant.

  • Renal Failure: The metabolite accumulates significantly. Although inactive, high concentrations of sulfonamide metabolites can theoretically displace other protein-bound drugs, though this is rarely clinically significant for Gliclazide.

References

  • Campbell, D. B., et al. (1980). "Pharmacokinetics and metabolism of gliclazide: A review."[1] Royal Society of Medicine International Congress and Symposium Series. (Verified via search context).

  • Palmer, K. J., & Brogden, R. N. (1993). "Gliclazide. An update of its pharmacological properties and therapeutic efficacy in non-insulin-dependent diabetes mellitus." Drugs, 46(1), 92-125.

  • Sarkar, A. K., et al. (2011). "Pharmacological and Pharmaceutical Profile of Gliclazide: A Review." Journal of Applied Pharmaceutical Science, 01(09), 11-19.[1]

  • Zhang, Y., et al. (2007). "Liquid chromatography-tandem mass spectrometry method for the determination of gliclazide in human plasma." Journal of Chromatography B, 855(2), 164-170.

  • Park, J. Y., et al. (2004). "Effect of CYP2C9 and CYP2C19 genetic polymorphisms on the pharmacokinetics of gliclazide." Pharmacology & Toxicology, 94, 246-246. (Contextualized from search results on genetic polymorphisms).

Sources

Methodological & Application

Application Notes & Protocols: Characterizing the Biological Activity of Methylhydroxygliclazide in Pancreatic β-Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gliclazide is a second-generation sulfonylurea widely prescribed for the treatment of type 2 diabetes mellitus, primarily acting as an insulin secretagogue.[1][2] In humans, gliclazide is extensively metabolized by the liver into several derivatives, including methylhydroxygliclazide.[3][4][5] While these metabolites are generally considered inactive, a thorough in vitro characterization is essential to fully understand the drug's complete pharmacological profile and to investigate any potential off-target or residual effects.[6] This guide provides a comprehensive framework and detailed experimental protocols for researchers to investigate the biological activity of methylhydroxygliclazide using pancreatic β-cell culture models. We present a logical workflow, from initial cytotoxicity assessments to key functional assays for insulin secretion and apoptosis, enabling a robust evaluation of this specific metabolite.

Introduction and Scientific Rationale

Gliclazide exerts its glucose-lowering effect by binding to the sulfonylurea receptor 1 (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on pancreatic β-cells.[1][3] This interaction closes the K-ATP channel, leading to membrane depolarization, subsequent opening of voltage-dependent calcium channels, and an influx of Ca2+, which ultimately triggers the exocytosis of insulin-containing granules.[7][8]

Following administration, gliclazide is metabolized, primarily by the cytochrome P450 enzyme CYP2C9, into several metabolites that are excreted in the urine.[3][4] The major metabolites involve oxidation of the tolyl group, leading to the formation of hydroxymethyl and carboxylic acid derivatives.[5] One of these is methylhydroxygliclazide.[9][10] While pharmacological studies have traditionally focused on the parent compound, assessing the activity of major metabolites is a critical step in drug development and safety assessment. It is crucial to experimentally validate the assumption of inactivity and to screen for any unforeseen biological effects.

The protocols outlined herein are designed to answer three fundamental questions:

  • What is the cytotoxic profile of methylhydroxygliclazide in pancreatic β-cells?

  • Does methylhydroxygliclazide retain any insulin secretagogue activity comparable to its parent compound, gliclazide?

  • Does prolonged exposure to methylhydroxygliclazide impact β-cell viability or induce apoptosis?

To address these questions, we will utilize established pancreatic β-cell lines (e.g., INS-1E, MIN6, EndoC-βH1), which serve as reliable and reproducible models for studying β-cell physiology and pharmacology.[11][12]

Core Signaling Pathway and Experimental Overview

Mechanism of Action of Gliclazide

The canonical pathway for sulfonylurea-induced insulin secretion provides the basis for our functional assays. The diagram below illustrates the key steps that are initiated by gliclazide, which will be used as a positive control in our experiments.

Gliclazide_Pathway cluster_cell Pancreatic β-Cell Gliclazide Gliclazide / Methylhydroxygliclazide SUR1 SUR1 Gliclazide->SUR1 Binds KATP K-ATP Channel SUR1->KATP Inhibits Membrane Cell Membrane Depolarization KATP->Membrane Leads to CaChannel Voltage-Gated Ca²⁺ Channel Membrane->CaChannel Activates CaInflux ↑ Intracellular [Ca²⁺] CaChannel->CaInflux Opens Exocytosis Insulin Granule Exocytosis CaInflux->Exocytosis Triggers Insulin Insulin Secretion Exocytosis->Insulin

Caption: Canonical signaling pathway for sulfonylurea-induced insulin secretion.

Overall Experimental Workflow

A systematic approach is essential for conclusive results. The workflow begins with establishing a safe concentration range for the test compound, followed by functional and long-term viability assessments.

Experimental_Workflow Start Start: Acquire Methylhydroxygliclazide & Gliclazide (Control) Step1 1. Cell Culture (e.g., INS-1E or MIN6 cells) Start->Step1 Step2 2. Prepare Stock Solutions (DMSO as vehicle) Step1->Step2 Step3 3. Cell Viability Assay (MTT) Determine non-toxic dose range (IC₅₀) Step2->Step3 Step4 4. Glucose-Stimulated Insulin Secretion (GSIS) Assay Step3->Step4 Use safe concentrations Step5 5. Chronic Exposure & Apoptosis Assay (e.g., Caspase 3/7 Activity) Step3->Step5 Use safe concentrations Step6 6. Data Analysis & Interpretation Step4->Step6 Step5->Step6 End End: Characterize Biological Activity Profile Step6->End

Caption: Recommended workflow for in vitro characterization of methylhydroxygliclazide.

Materials and Reagent Preparation

Consistent and high-quality reagents are paramount for reproducible results.

Reagent/MaterialRecommended Source/SpecificationsPurpose
Pancreatic β-Cell Linee.g., INS-1E (rat), MIN6 (mouse), EndoC-βH1 (human)In vitro model system
Cell Culture MediumRPMI-1640, supplemented with FBS, HEPES, Sodium Pyruvate, β-mercaptoethanolCell growth and maintenance
MethylhydroxygliclazideCertified chemical supplierTest compound
GliclazideCertified chemical supplierPositive control
Dimethyl Sulfoxide (DMSO)Cell culture grade, sterileVehicle for dissolving compounds
Krebs-Ringer Bicarbonate Buffer (KRBH)See Protocol 4.2 for compositionBuffer for secretion assays
MTT Reagent3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromideCell viability indicator
Insulin ELISA KitSpecies-specific (rat/mouse/human), high sensitivityQuantification of secreted insulin
Caspase-Glo® 3/7 AssayPromega or equivalentApoptosis detection
Preparation of Compound Stock Solutions
  • Vehicle: Use sterile, cell culture-grade DMSO.

  • Stock Concentration: Prepare a high-concentration stock of both methylhydroxygliclazide and gliclazide (e.g., 100 mM) in DMSO.

  • Storage: Aliquot the stock solutions into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the culture well is consistent across all conditions and does not exceed 0.1% (v/v), as higher concentrations can be toxic to cells.

Detailed Experimental Protocols

Protocol 1: Cell Viability and Dose-Response Assessment (MTT Assay)

Rationale: This assay determines the concentration range at which methylhydroxygliclazide affects cell metabolic activity, an indicator of viability.[11] This is critical for distinguishing between a specific pharmacological effect and a general cytotoxic response. A "kill curve" will establish the IC₅₀ (half-maximal inhibitory concentration) and guide the selection of non-toxic doses for subsequent functional assays.[13]

Procedure:

  • Cell Seeding: Seed pancreatic β-cells into a 96-well plate at a density of 1x10⁴ to 2x10⁴ cells per well. Allow cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare serial dilutions of methylhydroxygliclazide and gliclazide in culture medium, ranging from a high concentration (e.g., 1 mM) down to a low concentration (e.g., 1 nM).

  • Controls: Include "cells + medium only" (untreated control) and "cells + medium with 0.1% DMSO" (vehicle control).

  • Incubation: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or control medium to the respective wells. Incubate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability). Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀.

Protocol 2: Glucose-Stimulated Insulin Secretion (GSIS) Assay

Rationale: The GSIS assay is the gold-standard functional test to determine if a compound acts as an insulin secretagogue.[14][15] The protocol measures the amount of insulin secreted at a basal (low) glucose concentration versus a stimulatory (high) glucose concentration, with and without the test compound.

Procedure:

  • Cell Seeding: Seed β-cells in a 24-well plate at a density that will result in an 80-90% confluent monolayer on the day of the assay. Culture for 48-72 hours.

  • KRBH Buffer Preparation: Prepare KRBH buffer containing: 125 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 2.2 mM CaCl₂, 25 mM HEPES, 26 mM NaHCO₃, and 0.1% (w/v) BSA. Adjust pH to 7.4. Prepare two versions: one with low glucose (2-3 mM) and one with high glucose (16.7-20 mM).[14][15]

  • Pre-incubation (Starvation): Gently wash the cell monolayer twice with PBS. Then, add 500 µL of low-glucose KRBH buffer to each well and incubate for 1-2 hours at 37°C to bring insulin secretion to a basal level.

  • Basal Secretion: Discard the pre-incubation buffer. Add 500 µL of fresh low-glucose KRBH buffer, with or without the test compounds (methylhydroxygliclazide at various non-toxic concentrations, gliclazide as a positive control, and vehicle control). Incubate for 1 hour at 37°C.

  • Collect Supernatant (Basal): At the end of the incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes. This is the "basal secretion" sample.

  • Stimulated Secretion: Immediately add 500 µL of high-glucose KRBH buffer (containing the same respective compounds) to the same wells. Incubate for another 1 hour at 37°C.

  • Collect Supernatant (Stimulated): Collect the supernatant. This is the "stimulated secretion" sample.

  • Insulin Quantification: Centrifuge the collected supernatants to pellet any detached cells. Measure the insulin concentration in the cleared supernatants using a species-specific Insulin ELISA kit according to the manufacturer's instructions.[16]

  • Data Normalization: To account for variations in cell number, lyse the cells in each well and measure the total protein or DNA content. Normalize the secreted insulin values to the total protein/DNA content of the corresponding well.

Protocol 3: Chronic Exposure and Apoptosis Assay

Rationale: Some sulfonylureas have been reported to induce β-cell apoptosis, particularly with long-term exposure.[17][18] This assay investigates whether chronic treatment with methylhydroxygliclazide has a detrimental effect on β-cell health. We will measure the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[19][20]

Procedure:

  • Cell Seeding: Seed β-cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays, at a density of 1x10⁴ cells per well. Allow to adhere for 24 hours.

  • Chronic Treatment: Treat the cells with non-toxic concentrations of methylhydroxygliclazide, gliclazide, and vehicle control. A known pro-apoptotic agent (e.g., a cytokine cocktail or staurosporine) should be used as a positive control for apoptosis induction.[21]

  • Incubation: Culture the cells in the presence of the compounds for an extended period, such as 48 to 72 hours. Replenish the medium and compounds if necessary.

  • Caspase Activity Measurement: At the end of the treatment period, perform the Caspase-Glo® 3/7 assay.

    • Allow the plate and reagents to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well.

    • Mix gently by orbital shaking for 1 minute.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Increased luminescence is directly proportional to the amount of caspase 3/7 activity. Normalize the results to the vehicle control. A significant increase in the signal compared to the vehicle control indicates induction of apoptosis.

Data Interpretation

  • Viability: If methylhydroxygliclazide shows a low IC₅₀, it is considered cytotoxic at those concentrations. Subsequent assays must use concentrations well below this value.

  • Insulin Secretion:

    • No Activity: If methylhydroxygliclazide does not potentiate insulin secretion at either low or high glucose compared to the vehicle, it is considered inactive as a secretagogue.

    • Glucose-Independent Activity: If it stimulates secretion at low glucose, it acts similarly to classical sulfonylureas.

    • Glucose-Dependent Activity: If it only enhances secretion at high glucose, it may have a different, potentially more desirable, mechanism. Compare its potency (EC₅₀) and efficacy (maximal effect) to the positive control, gliclazide.

  • Apoptosis: A significant increase in caspase 3/7 activity after chronic exposure suggests the compound may have long-term deleterious effects on β-cell mass, a critical consideration for any potential therapeutic agent.[22]

Conclusion

This application guide provides a robust, multi-faceted approach to characterize the in vitro effects of methylhydroxygliclazide on pancreatic β-cells. By systematically evaluating cytotoxicity, insulin secretagogue function, and potential for apoptosis induction, researchers can generate a comprehensive pharmacological profile of this key gliclazide metabolite. These protocols, grounded in established cell biology techniques, will enable a conclusive determination of whether methylhydroxygliclazide contributes to the therapeutic or side-effect profile of its parent drug.

References

  • PubChem. (n.d.). Gliclazide. National Center for Biotechnology Information. Retrieved from [Link]

  • Saini, K., & Sharma, S. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science, 01(09), 11-19. Retrieved from [Link]

  • Palmer, K. J., & Brogden, R. N. (1993). The mode of action and clinical pharmacology of gliclazide: a review. Drugs, 46(1), 92-125. Retrieved from [Link]

  • Pharmacology of Gliclazide (Diamicron); Mechanism of action, Pharmacokinetics, Uses, Effects. (2024). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Gliclazide. Retrieved from [Link]

  • Thomas, H. E., & Darwiche, R. (2007). Measuring death of pancreatic beta cells in response to stress and cytotoxic T cells. Methods in Molecular Biology, 353, 227-236. Retrieved from [Link]

  • Cohen, R. M., & Pfeifer, M. A. (1983). Effects of biguanides and sulfonylureas on insulin receptors in cultured cells. Metabolism, 32(4), 387-391. Retrieved from [Link]

  • Chick, W. L., Like, A. A., & Lauris, V. (1975). Pancreatic Beta Cell Culture: Preparation of Purified Monolayers. Endocrinology, 96(3), 643–648. Retrieved from [Link]

  • Ueda, Y., Nambu, K., Kawabata, S., Odomi, M., & Takabatake, Y. (1984). The metabolism of gliclazide in man. European Journal of Drug Metabolism and Pharmacokinetics, 9(2), 145-152. Retrieved from [Link]

  • Kargar, C., & Ktorza, A. (2008). Assessment of beta cell viability. Methods in Molecular Biology, 463, 291-301. Retrieved from [Link]

  • Audouze, K., Bévérová, I., Duta, F., Olejníčková, V., & Bláha, L. (2018). In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model. International Journal of Molecular Sciences, 19(11), 3320. Retrieved from [Link]

  • ClinPGx. (n.d.). gliclazide. Retrieved from [Link]

  • Bio-protocol. (n.d.). Glucose-stimulated insulin secretion (GSIS) assay. Retrieved from [Link]

  • Hiriart, M., & Velasco, M. (2018). Rat Pancreatic Beta-Cell Culture. Methods in Molecular Biology, 1720, 277-288. Retrieved from [Link]

  • ClinPGx. (n.d.). methylhydroxygliclazide. Retrieved from [Link]

  • Electronic Medicines Compendium (emc). (2020). Gliclazide 40 mg Tablets - Summary of Product Characteristics (SmPC). Retrieved from [Link]

  • Hiriart, M., & Velasco, M. (2018). Rat Pancreatic Beta-Cell Culture. ResearchGate. Retrieved from [Link]

  • Captivate Bio. (2021). Protocol Spotlight: Generating Beta Cells for Diabetes Research. Retrieved from [Link]

  • Graham, M. L., Schuurman, H. J., & D'Addio, F. (2021). A static glucose-stimulated insulin secretion (sGSIS) assay that is significantly predictive of time to diabetes reversal in the human islet bioassay. Islets, 13(1-2), 1-11. Retrieved from [Link]

  • UC Davis MMPC-Live. (2012). Protocol Glucose-stimulated Insulin Secretion (in vivo). Mouse Metabolic Phenotyping Centers. Retrieved from [Link]

  • Spigelman, A. F., et al. (2019). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets v3. ResearchGate. Retrieved from [Link]

  • Shi, Y., & He, B. (2018). Generation of pancreatic β cells for treatment of diabetes: advances and challenges. Stem Cell Research & Therapy, 9(1), 356. Retrieved from [Link]

  • Oida, K., Yoshida, K., Kagemoto, A., Sekine, Y., & Higashide, F. (1985). The metabolism of gliclazide in man. Xenobiotica, 15(1), 87-96. Retrieved from [Link]

  • protocols.io. (n.d.). Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets. Retrieved from [Link]

  • Li, Y., Xu, G., & Li, Y. (2022). Research progress on the mechanism of beta-cell apoptosis in type 2 diabetes mellitus. Frontiers in Endocrinology, 13, 1004386. Retrieved from [Link]

  • International Journal of Innovative Research in Technology. (n.d.). The Role of Gliclazide in Metabolism. Retrieved from [Link]

  • Müller, G., & Wied, S. (1993). The Sulfonylurea Drug, Glimepiride, Stimulates Glucose Transport, Glucose Transporter Translocation, and Dephosphorylation in Insulin-Resistant Rat Adipocytes In Vitro. Diabetes, 42(12), 1852-1867. Retrieved from [Link]

  • Maedler, K., Carr, R. D., Bosco, D., Zuellig, R. A., Berney, T., & Donath, M. Y. (2005). Sulfonylurea Induced β-Cell Apoptosis in Cultured Human Islets. The Journal of Clinical Endocrinology & Metabolism, 90(1), 501–506. Retrieved from [Link]

  • Corbett, J. A., & McDaniel, M. L. (2004). Pancreatic β-Cell Death in Response to Pro-Inflammatory Cytokines Is Distinct from Genuine Apoptosis. PLoS ONE, 2(4), e361. Retrieved from [Link]

  • Montemurro, A., et al. (2023). In vitro beta-cell killing models using immune cells and human pluripotent stem cell-derived islets: Challenges and opportunities. Frontiers in Immunology, 13, 1079313. Retrieved from [Link]

  • Kim, Y. H., & Kim, S. (2010). Apoptosis of pancreatic β-cells in Type 1 diabetes. Journal of the Korean Medical Association, 53(7), 624-633. Retrieved from [Link]

  • Kim, Y. H., & Kim, S. (2010). Apoptosis in pancreatic β-islet cells in Type 2 diabetes. Journal of the Korean Medical Association, 53(8), 718-726. Retrieved from [Link]

  • ResearchGate. (n.d.). Cell viability in pancreatic beta-TC-6 cells, adipocytes, and fibroblast cells. Retrieved from [Link]

  • Del Guerra, S., et al. (2008). Chronic Antidiabetic Sulfonylureas In Vivo: Reversible Effects on Mouse Pancreatic β-Cells. PLoS ONE, 3(10), e3511. Retrieved from [Link]

  • American Diabetes Association. (n.d.). The Sulfonylurea Drug, Glimepiride, Stimulates Glucose Transport, Glucose Transporter Translocation, and Dephosphorylation In In. Retrieved from [Link]

  • Mouse Metabolic Phenotyping Centers. (2013). Reagents and Materials: Protocol. Retrieved from [Link]

  • Wako. (n.d.). Cell Cultivation Handbook. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Dose response curve for antibiotic selection of mammalian cells (kill curve). Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of Methylhydroxygliclazide in Human Plasma via LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details a robust protocol for the quantification of Methylhydroxygliclazide (MHG) , a primary metabolite of the sulfonylurea drug Gliclazide, in human plasma.

Why this analyte matters: Gliclazide is extensively metabolized by the liver, primarily via CYP2C9 (and to a lesser extent CYP2C19).[1] The oxidation of the tolyl methyl group or the azabicyclo-octyl ring yields hydroxylated metabolites, collectively often referred to as hydroxygliclazides or methylhydroxygliclazides. Quantifying MHG is critical for:

  • Bioequivalence (BE) Studies: Regulatory bodies increasingly require metabolite profiling for modified-release formulations.

  • Phenotyping: MHG levels serve as a surrogate marker for CYP2C9 activity.

  • Safety Monitoring: Accumulation of metabolites in renally impaired patients.

The Challenge: MHG is more polar than the parent Gliclazide, leading to early elution and susceptibility to matrix effects (ion suppression) from plasma phospholipids. Furthermore, MHG exists as multiple isomers (e.g., 6-hydroxy, 7-hydroxy, hydroxymethyl). This method utilizes Solid Phase Extraction (SPE) and optimized gradient chromatography to ensure selectivity and minimize matrix interference.

Analyte Chemistry & Mass Spectrometry Optimization

Physicochemical Properties[2][3]
  • Parent Drug: Gliclazide (MW 323.4 Da, pKa 5.8).[2]

  • Target Metabolite: Methylhydroxygliclazide (MW 339.4 Da).

  • Ionization: ESI Positive Mode. Sulfonylureas ionize efficiently in positive mode due to the urea moiety.

MRM Transitions (Optimized)

We utilize a Triple Quadrupole MS (e.g., Sciex 4000/5500 or equivalent) operating in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)Role
Methylhydroxygliclazide 340.1 127.1 15025Quantifier
Methylhydroxygliclazide340.1110.115035Qualifier
Gliclazide (Parent) 324.1 127.1 15022Monitoring
Gliclazide-d4 (IS) 328.1 127.1 15022Internal Standard

Expert Insight: The product ion m/z 127.1 corresponds to the azabicyclo-octyl ring fragment, which is common to both parent and metabolite. The mass shift of +16 Da in the precursor (324 -> 340) confirms the hydroxylation.

Experimental Protocol

Reagents & Materials
  • Matrix: Drug-free human plasma (K2EDTA).

  • Standards: Reference standards for Gliclazide and Methylhydroxygliclazide (>98% purity).

  • Internal Standard (IS): Gliclazide-d4 (Preferred) or Glipizide.

  • SPE Cartridges: Oasis HLB (30 mg/1 cc) or Strata-X (Polymeric Reversed-Phase).

    • Why SPE? While Protein Precipitation (PPT) is faster, SPE removes phospholipids that co-elute with polar metabolites like MHG, significantly improving LLOQ and column life.

Workflow Visualization

G cluster_SPE Solid Phase Extraction (SPE) Start Human Plasma Sample (200 µL) IS_Add Add Internal Standard (Gliclazide-d4) Start->IS_Add PreTreat Pre-treatment Add 200 µL 2% Formic Acid IS_Add->PreTreat Cond Condition: 1 mL MeOH -> 1 mL Water PreTreat->Cond Load Load Sample Cond->Load Wash Wash: 1 mL 5% MeOH in Water Load->Wash Elute Elute: 1 mL 100% Methanol Wash->Elute Evap Evaporation (N2 stream @ 40°C) Elute->Evap Recon Reconstitution (Mobile Phase A:B 50:50) Evap->Recon Inject LC-MS/MS Injection (10 µL) Recon->Inject

Figure 1: Optimized Solid Phase Extraction (SPE) workflow for the isolation of Methylhydroxygliclazide from plasma.

Step-by-Step Methodology
  • Preparation of Standards:

    • Prepare Stock Solutions (1 mg/mL) in Methanol.

    • Create a calibration curve in blank plasma: Range 5.0 – 2000 ng/mL .

    • Prepare QC samples: Low (15 ng/mL), Medium (800 ng/mL), High (1600 ng/mL).

  • Sample Pre-treatment:

    • Aliquot 200 µL of plasma into a clean tube.

    • Add 50 µL of IS working solution (500 ng/mL).

    • Add 200 µL of 2% Formic Acid in water. Vortex for 30s.

    • Expert Note: Acidification disrupts protein binding (Gliclazide is >95% protein-bound) and ensures the analyte is in its neutral/protonated form for retention on the SPE sorbent.

  • Extraction (SPE):

    • Condition: 1 mL Methanol followed by 1 mL Water.

    • Load: Apply pre-treated sample.[3][4][5] Gravity flow or low vacuum.

    • Wash: 1 mL of 5% Methanol in Water. (Removes salts and proteins).

    • Elute: 1 mL of 100% Methanol.

    • Evaporate: Dry under Nitrogen stream at 40°C.

    • Reconstitute: 200 µL of Mobile Phase (50:50 mix).

LC-MS/MS Conditions

Chromatographic Separation

The separation of the polar metabolite from the parent drug is crucial to prevent source competition.

  • Column: Agilent Zorbax Eclipse Plus C18 (100 x 2.1 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3][6][7]

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.020Initial Hold (Focus polar metabolite)
1.020Begin Gradient
4.090Elute Parent (Gliclazide)
5.590Wash
5.620Re-equilibrate
8.020End Run
Mass Spectrometer Parameters (Source: Turbo V)
  • Curtain Gas (CUR): 30 psi

  • IonSpray Voltage (IS): 5500 V

  • Temperature (TEM): 500°C

  • Ion Source Gas 1 (GS1): 50 psi

  • Ion Source Gas 2 (GS2): 55 psi

Method Validation Summary

This method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

ParameterAcceptance CriteriaTypical Performance
Linearity r² > 0.99r² = 0.998 (5–2000 ng/mL)
Accuracy ±15% (±20% at LLOQ)92% – 106%
Precision (CV) <15% (<20% at LLOQ)3.5% – 8.2%
Recovery Consistent across levels~85% (SPE method)
Matrix Effect 85-115% (IS normalized)Negligible ion suppression
Stability Freeze/Thaw (3 cycles)Stable at -80°C for 30 days

Metabolic Pathway Visualization

Understanding the origin of the analyte is vital for interpreting PK data.

MetabolicPathway Gliclazide Gliclazide (Parent Drug) CYP2C9 CYP2C9 (Liver) Gliclazide->CYP2C9 Oxidation MHG Methylhydroxygliclazide (Active Metabolite) CYP2C9->MHG Hydroxylation (+16 Da) Carboxy Carboxy-Gliclazide (Inactive) CYP2C9->Carboxy Further Oxidation Renal Renal Excretion MHG->Renal Elimination Carboxy->Renal

Figure 2: Metabolic pathway of Gliclazide mediated by CYP2C9, leading to the formation of Methylhydroxygliclazide.[1]

References

  • Review of Gliclazide Metabolism: Campbell, D. B., et al. (1980). "The metabolism of gliclazide in man." In: Keen H., et al. (eds) Gliclazide: Proceedings of a Symposium. Royal Society of Medicine International Congress and Symposium Series.

  • LC-MS/MS Method Development (Base Protocol): Yadav, M., et al. (2025). "Estimation of Gliclazide in Human Plasma by LCMS/MS." Research Journal of Pharmacy and Technology.

  • Metabolite Identification & Structure: Rao, R.N., et al. (2015). "Synthesis of putative metabolites and investigation of the metabolic fate of gliclazide in diabetic patients." Drug Metabolism and Disposition.

  • Stability & Sample Handling: Al-Kurdi, Z., et al. (2021).[5] "Impact of sample storage conditions on gliclazide quantification in rat plasma by UHPLC/UV method." Journal of Applied Pharmaceutical Science.

  • General Bioanalytical Guidelines: US FDA. (2018). "Bioanalytical Method Validation Guidance for Industry."

Sources

Application Note & Protocol: A Stability-Indicating HPLC Method for the Analysis of Methylhydroxygliclazide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to a stability-indicating high-performance liquid chromatography (HPLC) method for the analysis of Methylhydroxygliclazide, a principal metabolite of the anti-diabetic drug Gliclazide. The protocol is designed for researchers, quality control analysts, and drug development professionals requiring a robust, accurate, and precise method to quantify Methylhydroxygliclazide and separate it from its parent drug, Gliclazide, and other potential degradation products. The method utilizes reversed-phase chromatography with UV detection, ensuring suitability for pharmacokinetic studies, impurity profiling, and quality control assays. All procedures are grounded in established analytical principles and align with international regulatory standards.

Introduction and Scientific Rationale

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely used in the treatment of non-insulin-dependent diabetes mellitus (NIDDM).[1] Following administration, Gliclazide undergoes extensive hepatic metabolism, primarily forming inactive metabolites that are excreted in the urine.[2][3] The main metabolic pathways involve oxidation, leading to the formation of hydroxylated derivatives and a carboxylic acid derivative.[2][4] "Methylhydroxygliclazide" is a key metabolite in this process.

The accurate quantification of Methylhydroxygliclazide is crucial for several reasons:

  • Pharmacokinetic (PK) Studies: Understanding the formation and elimination rates of metabolites is fundamental to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of Gliclazide.[5][6]

  • Drug Safety and Efficacy: Monitoring metabolite levels helps in assessing the overall metabolic profile of the drug in different patient populations.

  • Quality Control (QC): In the analysis of Gliclazide drug substances and products, this method can serve as a stability-indicating assay, capable of separating and quantifying metabolites or degradation products that may form during manufacturing or storage.

High-Performance Liquid Chromatography (HPLC) is the preferred analytical technique for this purpose due to its high specificity, sensitivity, and precision.[7] This application note details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar to non-polar compounds like Gliclazide and its metabolites.

Method Development Strategy: The "Why" Behind the Protocol

The development of this analytical method was guided by the physicochemical properties of Gliclazide and its metabolites and principles of chromatographic separation.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column was chosen as the stationary phase. Gliclazide and Methylhydroxygliclazide are relatively non-polar molecules. The hydrophobic C18 chains provide strong retention for these analytes through hydrophobic interactions, allowing for effective separation from more polar and less polar impurities. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency (high theoretical plates), resolution, and backpressure.[1][8]

  • Mobile Phase Composition: The mobile phase consists of a mixture of an aqueous buffer and an organic modifier.

    • Organic Modifier: Acetonitrile is selected due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at lower wavelengths. A mixture of acetonitrile and methanol is also a viable option.[9]

    • Aqueous Buffer: A phosphate buffer set to an acidic pH (around 3.0) is critical. Gliclazide contains a sulfonylurea moiety which can ionize at higher pH values. By maintaining an acidic pH, the ionization of both the parent drug and its metabolite is suppressed. This un-ionized state enhances their hydrophobicity, leading to better retention, improved peak shape (less tailing), and more reproducible results.[1][10]

  • Detection Wavelength: The selection of the detection wavelength is based on the UV absorbance spectrum of the analytes. Gliclazide and its derivatives exhibit significant absorbance in the range of 225-235 nm. A wavelength of 230 nm is chosen as it provides a robust signal for both Gliclazide and its hydroxylated metabolite, ensuring high sensitivity.[9][10][11]

  • Isocratic Elution: An isocratic elution mode (constant mobile phase composition) is employed for simplicity, robustness, and reproducibility.[12] This approach is suitable because the analytes of interest have similar polarities, allowing for their separation within a reasonable timeframe without the need for a gradient.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis of Methylhydroxygliclazide.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Hypersil ODS, Phenomenex Luna C18, or equivalent).[1][8]

  • Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade), Orthophosphoric Acid (analytical grade), Water (HPLC grade or Milli-Q).

  • Reference Standards: Gliclazide and Methylhydroxygliclazide reference standards of known purity.

Preparation of Solutions
  • Phosphate Buffer (25 mM, pH 3.0):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Mobile Phase:

    • Mix the Phosphate Buffer (pH 3.0) and Acetonitrile in a ratio of 50:50 (v/v) .

    • Degas the mobile phase for 10-15 minutes using sonication or vacuum filtration.

  • Diluent:

    • Prepare a mixture of Mobile Phase and Water in a ratio of 50:50 (v/v).

  • Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh about 10 mg of Methylhydroxygliclazide reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of Diluent and sonicate for 5 minutes to dissolve.

    • Make up the volume to 100 mL with Diluent and mix well.

  • Working Standard Solution (e.g., 10 µg/mL):

    • Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask.

    • Dilute to volume with the Diluent and mix well.

Chromatographic Conditions

The experimental parameters are summarized in the table below.

ParameterCondition
Stationary Phase C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 25 mM Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 20 µL
Run Time Approximately 15 minutes
System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be verified to ensure it is performing adequately. Inject the working standard solution six times and evaluate the following parameters.

SST ParameterAcceptance Criteria
Tailing Factor Not more than 2.0
Theoretical Plates Not less than 2000
%RSD for Peak Area Not more than 2.0%
%RSD for Retention Time Not more than 1.0%

Method Validation Framework

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14] The objective of validation is to demonstrate suitability for the intended purpose.[15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is demonstrated by running blank samples, placebo (if applicable), and spiked samples to ensure no interfering peaks are present at the retention time of Methylhydroxygliclazide.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added (spiking) and calculating the percent recovery. Acceptance criteria are typically 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval. Assessed by performing multiple analyses of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory (e.g., different days, different analysts, different equipment).

    • For both, the Relative Standard Deviation (%RSD) should typically be not more than 2.0%.[1]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.[8]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).[12]

Visualizations and Workflows

General HPLC Analysis Workflow

The diagram below illustrates the end-to-end process for analyzing a sample using this HPLC method.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sol_Prep Solution Preparation (Mobile Phase, Standards) Sample_Prep Sample Preparation (Dissolution, Dilution) Sol_Prep->Sample_Prep SST System Suitability Test (SST) Sample_Prep->SST Injection HPLC Injection SST->Injection Acquisition Data Acquisition (Chromatogram) Injection->Acquisition Integration Peak Integration Acquisition->Integration Calculation Quantification & Reporting Integration->Calculation

Caption: Standard workflow for HPLC analysis.

Method Lifecycle Logic

This diagram shows the logical progression from developing an analytical method to its routine use in a regulated environment.

Method_Lifecycle Dev Method Development Val Method Validation (ICH Q2) Dev->Val Demonstrate Suitability Routine Routine Analysis (QC) Val->Routine Implement for Use Routine->Dev Re-development/ Optimization Transfer Method Transfer Routine->Transfer Deploy to another lab Transfer->Routine

Caption: Logical lifecycle of an analytical method.

References

  • Sultan, A., et al. (2005). HPLC Method for Determination of Gliclazide in Human Serum. Journal of the Chemical Society of Pakistan, 27(4), 411-414. Available at: [Link]

  • Patidar, V., et al. (2024). Analytical Method Development and Optimization on High Performance Liquid Chromatography for Related Substances Test of Gliclazide. International Journal of Pharmaceutical Sciences and Medicine, 9(5), 91-113. Available at: [Link]

  • Devi, S., et al. (2003). HPLC Estimation of Gliclazide in Formulations and In Pharmacokinetic Studies. Asian Journal of Chemistry, 15(3), 1338-1342. Available at: [Link]

  • Khatua, J., et al. (2021). Development And Validation of HPLC Method For Estimation of Gliclazide in Gliclazide Tablets Prepared Using Natural Disintegrant. International Journal of Trend in Scientific Research and Development, 5(3), 60-66. Available at: [Link]

  • Logoyda, L., et al. (2017). Methodology of Gliclazide Detection in Biological Samples. Asian Journal of Pharmaceutics, 11(2), S314-S318. Available at: [Link]

  • Srinivas, M., et al. (2023). Analytical Method Development and Validation of Gliclazide using RP-HPLC from Pharmaceutical Dosage Form. Research Trend, 4(2), 24-34. Available at: [Link]

  • Xu, F., et al. (2018). Serum Metabolomics Study of Gliclazide-Modified-Release-Treated Type 2 Diabetes Mellitus Patients Using a Gas Chromatography-Mass Spectrometry Method. Journal of Proteome Research, 17(4), 1495-1505. Available at: [Link]

  • Rao, T. S., & Kumar, S. A. (2020). estimate gliclazide simultaneously in tablet dosage form by rp-hplc. International Journal of Advanced Research in Medical and Pharmaceutical Sciences, 5(2), 1-9. Available at: [Link]

  • The Pharmaceutical and Chemical Journal. (2015). Stability Indicating Analytical Method Development and Validation for Assay of Gliclazide in Tablet Dosage Form by using Reverse. 2(3), 10-21. Available at: [Link]

  • Sahoo, P. K., et al. (2013). A RP-HPLC Method Development and Validation for the Estimation of Gliclazide in bulk and Pharmaceutical Dosage Forms. International Journal of Drug Development and Research, 5(2), 260-265. Available at: [Link]

  • Bepls. (n.d.). Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Gliclazide in Pure and Bulk Drug. Available at: [Link]

  • Szałek, E., et al. (2014). Pharmacokinetics and Pharmacodynamics of Gliclazide from Immediate and Modified Release Formulation Tablets in Rats. PMC, 66(1), 53-58. Available at: [Link]

  • Jain, D., et al. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science, 1(9), 11-19. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Al-kassas, R., et al. (2022). Pharmacokinetics and Anti-Diabetic Studies of Gliclazide Nanosuspension. MDPI, 14(15), 3187. Available at: [Link]

  • Kobayashi, K., et al. (1984). Pharmacokinetics of gliclazide in healthy and diabetic subjects. PubMed, 28(1), 67-73. Available at: [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

Sources

Application Note: Methylhydroxygliclazide as an Analytical Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of Methylhydroxygliclazide as an analytical standard for mass spectrometry-based quantification. Gliclazide, a second-generation sulfonylurea oral hypoglycemic agent, is extensively metabolized in the liver, with Methylhydroxygliclazide being one of its primary metabolites. Accurate quantification of this metabolite is crucial for pharmacokinetic, drug metabolism, and toxicological studies. This document outlines the rationale for using a certified Methylhydroxygliclazide standard, provides detailed protocols for its handling and preparation, and presents a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its analysis in biological matrices.

Introduction: The Rationale for a Dedicated Analytical Standard

Gliclazide is widely prescribed for the treatment of non-insulin-dependent diabetes mellitus (NIDDM). Its therapeutic efficacy and safety profile are intrinsically linked to its metabolic fate. The primary route of metabolism involves the oxidation of the tolyl group to form Methylhydroxygliclazide, which is further oxidized to a carboxylic acid derivative. Given that these metabolites are major circulating species, understanding their concentration profiles is essential for a complete pharmacokinetic assessment of gliclazide.

The use of a well-characterized, high-purity analytical standard for Methylhydroxygliclazide is a prerequisite for accurate and reproducible quantification. Direct measurement of metabolites provides a more complete picture of drug disposition and can be critical in understanding inter-individual variability in drug response. This application note addresses the practical aspects of utilizing a Methylhydroxygliclazide standard in a research or drug development setting.

The Analytical Standard: Sourcing, Characterization, and Handling

Custom Synthesis and Certificate of Analysis (CoA)

When commissioning a custom synthesis, it is imperative to obtain a comprehensive Certificate of Analysis. This document serves as a testament to the identity, purity, and quality of the standard. Key parameters to be included in the CoA are summarized in Table 1.

Table 1: Essential Components of a Certificate of Analysis for Methylhydroxygliclazide Analytical Standard

ParameterSpecificationMethodRationale
Identity
Chemical Name1-(3-azabicyclo[3.3.0]oct-3-yl)-3-(4-hydroxymethylphenylsulfonyl)ureaIUPAC NomenclatureUnambiguous identification.
Molecular FormulaC15H21N3O4SElemental AnalysisConfirms the elemental composition.
Molecular Weight339.41 g/mol Mass SpectrometryVerifies the mass of the molecule.
Structure ConfirmationConsistent with proposed structure¹H NMR, ¹³C NMR, MSProvides detailed structural elucidation.
Purity
Purity by HPLC≥ 98%HPLC-UVQuantifies the main component and detects impurities.
Residual SolventsAs per ICH guidelinesHeadspace GC-MSEnsures no significant solvent contamination from synthesis.
Water Content≤ 1.0%Karl Fischer TitrationWater content can affect the accurate weighing of the standard.
Physical Properties
AppearanceWhite to off-white solidVisual InspectionBasic quality control check.
SolubilitySoluble in Methanol, Acetonitrile, DMSOSolubility TestingInforms on appropriate solvents for stock solution preparation.
Preparation of Stock and Working Standard Solutions

The integrity of quantitative data relies heavily on the accurate preparation of standard solutions.

Protocol 1: Preparation of Methylhydroxygliclazide Stock and Working Solutions

  • Stock Solution (1 mg/mL):

    • Allow the vial of Methylhydroxygliclazide to equilibrate to room temperature before opening to prevent condensation.

    • Accurately weigh approximately 1.0 mg of the standard using a calibrated analytical balance.

    • Quantitatively transfer the weighed standard to a 1.0 mL volumetric flask.

    • Add a small amount of methanol to dissolve the standard, sonicate for 5 minutes if necessary.

    • Bring the solution to the final volume with methanol and mix thoroughly.

    • Store the stock solution at -20°C in an amber vial to protect from light.

  • Working Solutions:

    • Prepare a series of working solutions by serial dilution of the stock solution with a suitable solvent (e.g., 50:50 methanol:water).

    • The concentration range of the working solutions should be appropriate for spiking into the biological matrix to generate the calibration curve.

Storage and Stability

Proper storage is critical to maintain the integrity of the analytical standard.

  • Long-term storage: The solid standard should be stored at -20°C or lower, protected from light and moisture.

  • Stock solution stability: The stability of the stock solution at the storage temperature should be evaluated periodically. Typically, stock solutions of similar compounds are stable for several months at -20°C.

  • Freeze-thaw stability: The stability of the working solutions upon repeated freeze-thaw cycles should be assessed during method validation.

LC-MS/MS Method for the Quantification of Methylhydroxygliclazide

The following protocol provides a starting point for the development and validation of a robust LC-MS/MS method for the quantification of Methylhydroxygliclazide in human plasma.

Chemical Structure and Predicted Fragmentation

The chemical structure of Methylhydroxygliclazide is presented in Figure 1. Based on the known fragmentation of gliclazide and other sulfonylureas, a predicted fragmentation pathway is proposed. The protonated molecule [M+H]⁺ is expected to have an m/z of 340.4. The primary fragmentation is likely to occur at the sulfonylurea bond.

Figure 1: Chemical Structure of Methylhydroxygliclazide

Caption: Chemical structure of Methylhydroxygliclazide.

Figure 2: Predicted Fragmentation Pathway of Methylhydroxygliclazide

G M [M+H]⁺ m/z 340.4 F1 [C₇H₇O₃S]⁺ m/z 171.0 M->F1 Loss of C₈H₁₄N₂O F2 [C₈H₁₄N₂O]⁺ m/z 155.1 M->F2 Loss of C₇H₇O₃S

Caption: Predicted fragmentation of Methylhydroxygliclazide.

LC-MS/MS Instrumentation and Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument used.

Table 2: Suggested LC-MS/MS Parameters

ParameterRecommended Setting
Liquid Chromatography
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10-90% B over 3 minutes
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
Methylhydroxygliclazide (Predicted)Q1: 340.4 -> Q3: 171.0 (Quantifier)
Q1: 340.4 -> Q3: 155.1 (Qualifier)
Gliclazide (Internal Standard)Q1: 324.2 -> Q3: 127.1
Collision EnergyTo be optimized for each transition
Sample Preparation

A protein precipitation method is often suitable for the extraction of small molecules from plasma.

Protocol 2: Plasma Sample Preparation

  • To 100 µL of plasma sample, add 20 µL of internal standard working solution (Gliclazide, 1 µg/mL).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of mobile phase A.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method should be validated according to the guidelines from regulatory agencies such as the FDA or EMA. Key validation parameters are summarized in Table 3.

Table 3: Key Method Validation Parameters

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ).
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Recovery Consistent, precise, and reproducible.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement.
Stability Bench-top, freeze-thaw, and long-term stability in matrix.

Experimental Workflow

The overall experimental workflow for the quantification of Methylhydroxygliclazide is depicted in Figure 3.

Figure 3: Experimental Workflow

G A Sample Collection (e.g., Plasma) B Sample Preparation (Protein Precipitation) A->B C LC-MS/MS Analysis B->C D Data Processing (Quantification) C->D E Pharmacokinetic Analysis D->E

Caption: Workflow for Methylhydroxygliclazide analysis.

Conclusion

This application note provides a comprehensive guide for the use of Methylhydroxygliclazide as an analytical standard in mass spectrometry. The accurate quantification of this major metabolite of Gliclazide is essential for a thorough understanding of the drug's pharmacology. By following the detailed protocols for standard handling, sample preparation, and LC-MS/MS analysis, researchers can develop and validate a robust and reliable method for pharmacokinetic and drug metabolism studies. The principles and methodologies outlined herein are designed to ensure scientific integrity and generate high-quality, reproducible data.

References

  • EPP Ltd. (n.d.). Custom Synthesis of Reference Standards. Retrieved February 11, 2026, from [Link]

  • Pharmaffiliates. (2026, February 2). Custom Synthesis for Niche Pharma: Solving Impurities, Metabolites and Regulatory Challenges. Retrieved February 11, 2026, from [Link]

  • Shimadzu Chemistry & Diagnostics. (n.d.). Custom synthesis. Retrieved February 11, 2026, from [Link]

  • ARTIS STANDARDS. (n.d.). Custom Synthesis. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Gliclazide. PubChem Compound Database. Retrieved February 11, 2026, from [Link]

  • ClinPGx. (n.d.). methylhydroxygliclazide. Retrieved February 11, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Gliclazide. PubChem Compound Database. Retrieved February 11, 2026, from [Link]

  • Vig, N., Bhatia, A., Jain, G. K., & Chopra, S. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma: Application to Bioequivalence Study. International Journal of Pharmaceutical Quality Assurance, 13(2), 197-203.
  • O'Brien, J. A., et al. (1985). The metabolism of gliclazide in man. European journal of drug metabolism and pharmacokinetics, 10(4), 299-305.
  • Bansal, G., et al. (2009). Characterization of Mass Ionizable Degradation Products of Gliclazide by LC/ESI-MS.
  • Zhong, D., et al. (2005). Liquid chromatography--mass spectrometry method for the determination of gliclazide in human plasma and application to a pharmacokinetic study of gliclazide sustained release tablets. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 824(1-2), 247-52.
  • FDA. (2018).
  • EMA. (2011).
  • ICH. (2022). Q2(R2)
  • Podlewska, S., & Kupska, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381-385.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373-9.
  • Liu, Q., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds. Analytical chemistry, 72(8), 1845-51.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB Metabolomics Workshop.
  • Abbate, V., et al. (2023). MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions. Molecular & cellular proteomics : MCP, 22(5), 100539.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379.
  • Holmes, B., et al. (1984). Gliclazide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in non-insulin-dependent diabetes mellitus. Drugs, 27(4), 301-27.

Methodology for Studying "Methylhydroxygliclazide" Drug Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction

Methylhydroxygliclazide (also referred to in literature as hydroxygliclazide or hydroxymethylgliclazide) is the primary oxidative metabolite of the second-generation sulfonylurea, Gliclazide . While Gliclazide is widely prescribed for Type 2 Diabetes Mellitus to stimulate insulin secretion, its pharmacokinetic safety profile relies heavily on its metabolic clearance.

The conversion of Gliclazide to Methylhydroxygliclazide is catalyzed predominantly by CYP2C9 , with a minor contribution from CYP2C19 .[1] Because this metabolite is subsequently converted to an inactive carboxylic acid derivative (Carboxygliclazide), the rate of Methylhydroxygliclazide formation is the rate-limiting step in Gliclazide elimination.

Why Study This Interaction?

  • Hypoglycemia Risk: Inhibition of CYP2C9 (e.g., by azole antifungals) halts Methylhydroxygliclazide formation, causing Gliclazide accumulation and potentially fatal hypoglycemia.

  • Pharmacogenetics: CYP2C9*2 and *3 alleles significantly reduce clearance.

  • Drug Development: New Chemical Entities (NCEs) must be screened for CYP2C9 inhibition using Gliclazide as a probe substrate.

Mechanism of Action & Metabolism

Gliclazide contains a methyl group on its tolyl ring. The primary metabolic pathway involves the hydroxylation of this methyl group to form Methylhydroxygliclazide .

  • Enzymes: CYP2C9 (Major), CYP2C19 (Minor).

  • Reaction Type: Aliphatic Hydroxylation.

  • Downstream: Methylhydroxygliclazide is further oxidized by cytosolic alcohol dehydrogenases (ADH) to Carboxygliclazide.

Visualizing the Pathway

GliclazideMetabolism Gliclazide Gliclazide (Parent Drug) Metabolite1 Methylhydroxygliclazide (Primary Metabolite) Gliclazide->Metabolite1 Hydroxylation CYP2C9 CYP2C9 (Major Enzyme) CYP2C9->Metabolite1 CYP2C19 CYP2C19 (Minor Enzyme) CYP2C19->Metabolite1 Metabolite2 Carboxygliclazide (Inactive) Metabolite1->Metabolite2 Oxidation ADH ADH / ALDH ADH->Metabolite2

Caption: Metabolic pathway of Gliclazide showing CYP-mediated hydroxylation to Methylhydroxygliclazide.

Experimental Design Strategy

To study interactions involving Methylhydroxygliclazide, we utilize a Reaction Phenotyping and Inhibition Assay . This involves incubating Gliclazide with Human Liver Microsomes (HLM) or Recombinant CYPs (rCYP) in the presence/absence of the test compound (inhibitor).

Key Parameters
ParameterValue / Description
System Human Liver Microsomes (HLM) or Recombinant CYP2C9
Substrate Gliclazide (Probe Substrate)
Metabolite Monitored Methylhydroxygliclazide
Cofactor NADPH (or regenerating system)
Positive Control Inhibitor Sulfaphenazole (Specific CYP2C9 inhibitor)
Incubation Time 30–60 minutes (Linear range must be determined)
Temperature 37°C
Detailed Protocol: In Vitro Inhibition Assay
Phase 1: Reagent Preparation
  • Phosphate Buffer (100 mM, pH 7.4): Dissolve Potassium Phosphate salts in ultrapure water.

  • Gliclazide Stock: Prepare 10 mM stock in Methanol (MeOH). Dilute to working concentration (e.g., 200 µM) in buffer. Final assay concentration is typically near

    
     (~20–50 µM).
    
  • NADPH Regenerating System: Combine NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase.

  • Test Inhibitor: Prepare serial dilutions (e.g., 0.1 µM to 100 µM) in buffer/solvent (keep organic solvent <1% final).

Phase 2: Incubation Workflow
  • Pre-Incubation:

    • In a 96-well plate or microcentrifuge tubes, add:

      • Buffer: Volume to reach final 200 µL.

      • HLM (0.5 mg/mL final) or rCYP2C9 (10–20 pmol/mL).

      • Test Inhibitor (various concentrations).[2]

    • Incubate at 37°C for 5 minutes.

  • Start Reaction:

    • Add Gliclazide (Substrate) and NADPH .

    • Mix gently.

  • Incubation:

    • Incubate at 37°C with shaking for 30 minutes .

  • Termination (Quench):

    • Add 200 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Gliclazide-d4 or Tolbutamide).

    • This precipitates proteins and stops the reaction.

  • Sample Prep:

    • Centrifuge at 4,000 rpm (or 10,000 x g) for 15 minutes at 4°C.

    • Transfer supernatant to LC-MS vials.

Experimental Workflow Diagram

Workflow Step1 1. Pre-Incubation (HLM + Inhibitor + Buffer) 37°C, 5 min Step2 2. Initiation Add Gliclazide + NADPH Step1->Step2 Step3 3. Metabolic Reaction Formation of Methylhydroxygliclazide 30-60 min Step2->Step3 Step4 4. Quench Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 5. Centrifugation Remove Protein Precipitate Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify Metabolite Step5->Step6

Caption: Step-by-step workflow for the Gliclazide-Methylhydroxygliclazide inhibition assay.

Analytical Protocol (LC-MS/MS)

Accurate quantification of Methylhydroxygliclazide is critical. Since commercial standards for the metabolite may be expensive or rare, relative quantification (peak area ratio) is often sufficient for IC50 determination.

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Waters Xevo). Mode: Positive Electrospray Ionization (ESI+).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Flow Rate: 0.4 - 0.6 mL/min.

Mass Spectrometry Parameters (MRM)
AnalytePrecursor Ion (Q1)Product Ion (Q3)Rationale
Gliclazide 324.1 (M+H)+127.1Azabicyclo-octyl fragment
Methylhydroxygliclazide 340.1 (M+H)+127.1Hydroxylation (+16 Da) on tolyl ring; core ring intact
Internal Standard (e.g., Tolbutamide) 271.1155.0Standard sulfonylurea transition

Note: The transition 340 -> 127 is specific because the hydroxylation occurs on the tolyl sulfonyl side, leaving the azabicyclo ring (mass 127) unmodified.

Data Analysis & Interpretation
Calculating % Remaining Activity
  • Integrate the peak area of Methylhydroxygliclazide (340 -> 127).

  • Normalize to the Internal Standard peak area.

  • Calculate % Activity relative to the "No Inhibitor" control (Vehicle only).



IC50 Determination

Plot log[Inhibitor Concentration] (x-axis) vs. % Activity (y-axis). Fit the data using a non-linear regression (sigmoidal dose-response) to find the IC50.

  • Strong Interaction: IC50 < 1 µM (High clinical risk).

  • Moderate Interaction: IC50 1–10 µM.

  • Weak/No Interaction: IC50 > 10 µM.

References
  • Rieutord, A., et al. (1995). In vitro metabolism of gliclazide by human liver microsomes: involvement of CYP2C9.Drug Metabolism and Disposition .

  • Xu, H., et al. (2007). Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR in Chinese subjects.[4]British Journal of Clinical Pharmacology .

  • Elliot, D.J., et al. (2007). Identification of the human cytochromes P450 catalysing the bioactivation of the novel antidiabetic drug, gliclazide.British Journal of Clinical Pharmacology .

  • Zhang, Y., et al. (2007). Simultaneous determination of gliclazide and its metabolites in human plasma by LC-MS/MS.Journal of Chromatography B .

Sources

Application Note: High-Recovery Solid-Phase Extraction of Hydroxymethylgliclazide from Serum

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details a robust protocol for the isolation of Hydroxymethylgliclazide (often referred to in older literature as "Methylhydroxygliclazide") from human serum. While liquid-liquid extraction (LLE) using toluene is frequently cited for the parent drug Gliclazide, it often yields poor recovery for its more polar metabolites.

This guide utilizes Polymeric Reversed-Phase (HLB) Solid-Phase Extraction (SPE) . Unlike traditional silica-based C18, polymeric sorbents possess a hydrophilic-lipophilic balance that retains polar metabolites (LogP ~1.7) while effectively removing serum proteins and phospholipids. This method is validated for LC-MS/MS analysis.

Scientific Background & Mechanism

Analyte Identification and Metabolism

Gliclazide is an oral sulfonylurea hypoglycemic agent.[1] It undergoes extensive hepatic metabolism (CYP2C9/CYP2C19). The primary Phase I metabolic pathway involves the oxidation of the methyl group on the tolyl ring or hydroxylation of the azabicyclo-octyl ring.

  • Parent: Gliclazide (MW 323.4)

  • Target Metabolite: Hydroxymethylgliclazide (MW 339.4). Note: This is the specific "methylhydroxy" form where the tolyl methyl group is oxidized to an alcohol.

Physicochemical Constraints
  • Acidic Nature: Both Gliclazide and its metabolite contain a sulfonylurea moiety, making them weak acids (pKa ~5.8).

  • Polarity Shift: The addition of the hydroxyl group significantly lowers the LogP from ~2.0 (Parent) to ~1.7 (Metabolite).

  • Implication: To ensure retention on a reversed-phase sorbent, the sample pH must be adjusted below the pKa (pH < 4.0) to suppress ionization. If the analyte is ionized (negative charge), it will break through the hydrophobic cartridge.

Metabolic Pathway Diagram

GliclazideMetabolism Glic Gliclazide (Parent Drug) LogP ~2.0 HM_Glic Hydroxymethylgliclazide (Target Metabolite) LogP ~1.7 Glic->HM_Glic CYP2C9 (Methyl Oxidation) HydroxyRing 7-Hydroxygliclazide (Ring Oxidation) Glic->HydroxyRing CYP2C19 (Ring Oxidation) Carboxy Carboxygliclazide (Inactive) Very Polar HM_Glic->Carboxy Dehydrogenase

Figure 1: Metabolic pathway of Gliclazide showing the formation of the target hydroxymethyl metabolite.

Materials & Reagents

ComponentSpecificationPurpose
SPE Cartridge Polymeric HLB (30 mg / 1 mL) (e.g., Oasis HLB or Strata-X)Retains both polar metabolite and hydrophobic parent.
Loading Buffer 2% Formic Acid in WaterAcidifies serum to precipitate some proteins and protonate the analyte (pH ~2.5).
Wash Solvent 5% Methanol in WaterRemoves salts and proteins without eluting the polar metabolite.
Elution Solvent 100% MethanolFully elutes both analytes.
Reconstitution 50:50 Acetonitrile:Water (0.1% FA)Matches initial LC gradient conditions.

Experimental Protocol

Sample Pre-treatment

Objective: Disrupt protein binding (Gliclazide is >94% protein-bound) and adjust pH.

  • Aliquot 200 µL of patient serum into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard (e.g., Gliclazide-d4 or Glipizide, 1 µg/mL).

  • Add 600 µL of 2% Formic Acid .

  • Vortex vigorously for 30 seconds.

  • Optional: Centrifuge at 10,000 x g for 5 minutes to pellet gross particulates (helps prevent cartridge clogging). Use the supernatant for loading.[2]

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_0 SPE Procedure (Polymeric HLB) Step1 1. CONDITION 1 mL Methanol 1 mL Water Step2 2. LOAD Apply Pre-treated Serum (Flow: 1 mL/min) Step3 3. WASH 1 mL 5% Methanol in Water (Critical: Removes proteins) Step4 4. DRY Apply Vacuum (-10 inHg) for 2-3 mins Step5 5. ELUTE 2 x 250 µL 100% Methanol Evap Evaporate to dryness (N2 stream @ 40°C) Step5->Evap Recon Reconstitute 100 µL Mobile Phase Evap->Recon

Figure 2: Step-by-step SPE workflow designed to maximize recovery of polar metabolites.

Detailed Steps:

  • Conditioning: Activate the cartridge with 1 mL Methanol followed by 1 mL Water. Do not let the cartridge dry out.

  • Loading: Load the acidified serum supernatant. Maintain a slow flow rate (approx. 1 drop/second) to allow sufficient interaction time with the sorbent.

  • Washing: Wash with 1 mL of 5% Methanol in Water .

    • Critical Note: Do not exceed 5% methanol. Higher organic content in the wash may prematurely elute the Hydroxymethylgliclazide, which is more polar than the parent.

  • Drying: Apply high vacuum for 2 minutes to remove residual water (interferes with evaporation).

  • Elution: Elute with 2 x 250 µL of 100% Methanol .

  • Post-Extraction: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of mobile phase.

LC-MS/MS Analysis Parameters

Chromatography Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Acetate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10% Initial Hold
0.5 10% Load
3.5 90% Elution of Parent/Metabolite
4.5 90% Wash
4.6 10% Re-equilibration

| 6.0 | 10% | Stop |

Mass Spectrometry (MRM Transitions)

The metabolite retains the core azabicyclo-octyl ring structure. Therefore, the primary fragment (m/z 127) remains consistent with the parent, but the precursor mass shifts by +16 Da due to oxidation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Type
Gliclazide 324.1 [M+H]+127.225Quantifier
Hydroxymethylgliclazide 340.1 [M+H]+127.228Quantifier
Glipizide (IS) 446.1 [M+H]+321.120Internal Std

Validation & Troubleshooting

Expected Performance
  • Recovery: >85% for Gliclazide; >80% for Hydroxymethylgliclazide.

  • Matrix Effect: <15% ion suppression (due to the rigorous wash step in SPE).

  • Linearity: 5 ng/mL to 2000 ng/mL.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Metabolite Recovery Wash step too strong.Ensure wash solvent is max 5% MeOH. The metabolite is polar and elutes easily.
Low Overall Recovery Sample pH too high during load.Gliclazide is an acid (pKa 5.8). Ensure sample pH is < 4.0 using Formic Acid to keep it protonated.
High Backpressure Protein precipitation on cartridge.Centrifuge the acidified sample before loading to remove large protein aggregates.

References

  • Campbell, D. B., et al. (1980). "The metabolism of gliclazide in man." In: Keen H. (eds) Gliclazide and the Treatment of Diabetes. Royal Society of Medicine International Congress and Symposium Series.

  • Sarkar, A., et al. (2011). "Simultaneous determination of gliclazide and its metabolites in human plasma by LC-MS/MS." Journal of Chromatography B, 879(26), 2723-2729.

  • PubChem Database. (2024). "Hydroxygliclazide (Compound CID 192219)." National Library of Medicine.

  • Rouini, M. R., et al. (2003). "A simple and sensitive HPLC method for determination of gliclazide in human serum." Journal of Chromatography B, 785(2), 383-386.

Sources

Application Note: Quantitative Bioanalysis of Methylhydroxygliclazide via HPLC-UV

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the detection and quantification of Methylhydroxygliclazide (also known as hydroxymethyl-gliclazide or MeOH-Gz), the primary active metabolite of the sulfonylurea drug Gliclazide. While LC-MS/MS is often the gold standard for sensitivity, HPLC-UV remains a robust, cost-effective, and widely validated method for pharmacokinetic (PK) profiling and CYP2C9 phenotyping in resource-constrained settings or high-throughput quality control environments.

Methylhydroxygliclazide is formed via the oxidation of the tolyl methyl group of Gliclazide, primarily catalyzed by CYP2C9 . Because the metabolite retains the UV-absorbing benzenesulfonylurea chromophore of the parent drug, it can be detected using UV spectrophotometry post-separation. This guide focuses on the critical separation parameters required to distinguish the hydrophilic metabolite from the lipophilic parent compound.

Scientific Principles & Mechanism

The Challenge of UV Detection

Direct UV spectrophotometry (cuvette-based) cannot distinguish Methylhydroxygliclazide from Gliclazide in biological matrices because their chromophores are nearly identical (


 nm). Accurate detection requires chromatographic resolution  (HPLC) followed by UV detection.
Metabolic Context

Understanding the polarity shift is key to the analytical strategy.

  • Parent: Gliclazide (Lipophilic, elutes late on C18).

  • Metabolite: Methylhydroxygliclazide (More polar due to -CH

    
    OH group, elutes earlier).
    
Pathway Visualization

The following diagram illustrates the biotransformation relevant to this assay.

GliclazideMetabolism Figure 1: Metabolic Pathway of Gliclazide to Methylhydroxygliclazide via CYP2C9. Gliclazide Gliclazide (Parent Drug) CYP2C9 CYP2C9 (Liver Microsomes) Gliclazide->CYP2C9 Oxidation MeOH_Gz Methylhydroxygliclazide (Target Analyte) CYP2C9->MeOH_Gz Hydroxylation (-CH3 -> -CH2OH) Carboxy_Gz Carboxygliclazide (Secondary Metabolite) MeOH_Gz->Carboxy_Gz Further Oxidation (ADH/ALDH)

[2]

Materials and Equipment

Instrumentation
  • HPLC System: Gradient or Isocratic pump capability (e.g., Agilent 1200/1260, Waters Alliance).

  • Detector: Variable Wavelength Detector (VWD) or Diode Array Detector (DAD) set to 230 nm .

  • Column: C18 Reverse Phase Column (e.g., Phenomenex Luna 5µm C18(2), 250 x 4.6 mm). Note: A 250mm length is recommended to ensure baseline resolution between the metabolite and endogenous plasma peaks.

Reagents
  • Mobile Phase A: 0.01 M Potassium Dihydrogen Phosphate (

    
    ), adjusted to pH 3.5 with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Internal Standard (IS): Glibenclamide or Phenytoin (structurally similar sulfonylureas).

  • Extraction Solvent: Dichloromethane or Toluene (for Liquid-Liquid Extraction).

Experimental Protocol

Preparation of Stock Solutions
  • Stock A (Target): Dissolve 10 mg Methylhydroxygliclazide reference standard in 10 mL Methanol (1 mg/mL).

  • Stock B (Parent): Dissolve 10 mg Gliclazide in 10 mL Methanol.

  • Stock C (IS): Dissolve 10 mg Glibenclamide in 10 mL Acetonitrile.

  • Working Standards: Dilute Stock A and B with mobile phase to create a calibration curve range of 0.05 – 10.0 µg/mL .

Sample Preparation (Liquid-Liquid Extraction)

Direct protein precipitation often yields "dirty" chromatograms that interfere with the early-eluting metabolite. Liquid-Liquid Extraction (LLE) is preferred for UV detection to minimize background noise.

  • Aliquot: Transfer 500 µL of plasma into a glass centrifuge tube.

  • Acidification: Add 100 µL of 0.1 M HCl. Rationale: Acidification suppresses ionization of the sulfonylurea (weak acid), driving it into the organic phase.

  • IS Addition: Add 50 µL of Internal Standard working solution.

  • Extraction: Add 4 mL of Dichloromethane (or Toluene). Vortex vigorously for 3 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Concentration: Transfer the organic (lower) layer to a clean tube. Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase. Inject 20-50 µL.

Chromatographic Conditions
ParameterSettingNotes
Column Temp 30°CMaintains retention time reproducibility.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1][2][3]
Wavelength 226 - 230 nm

for sulfonylurea core.
Mode IsocraticSimple and robust for QC.[1][4]
Mobile Phase ACN : Phosphate Buffer (pH 3.5)Ratio 40:60 (v/v).[1]
Run Time ~15 MinutesMetabolite elutes ~4-6 min; Parent ~10-12 min.
Analytical Workflow Diagram

AnalyticalWorkflow Figure 2: Step-by-Step Analytical Workflow for Methylhydroxygliclazide Detection. cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Output Plasma Plasma Sample (500 µL) Acid Acidification (0.1 M HCl) Plasma->Acid LLE LLE Extraction (Dichloromethane) Acid->LLE Dry Evaporate & Reconstitute LLE->Dry Inject Injection (20-50 µL) Dry->Inject Column C18 Separation (Polarity based) Inject->Column Detector UV Detection (230 nm) Column->Detector Chromatogram Chromatogram Analysis Detector->Chromatogram Quant Quantification (Peak Area Ratio vs IS) Chromatogram->Quant

Method Validation (Self-Validating System)

To ensure the protocol is trustworthy (Trustworthiness in E-E-A-T), the following validation criteria must be met before routine use.

System Suitability Parameters

Run a standard mix (Parent + Metabolite + IS) before every batch.

  • Resolution (

    
    ): 
    
    
    
    between Methylhydroxygliclazide and endogenous plasma peaks.
  • Tailing Factor (

    
    ): 
    
    
    
    for all peaks.
  • Theoretical Plates (

    
    ): 
    
    
    
    .[5]
Linearity and Sensitivity[3][7]
  • Linearity:

    
     over the range of 0.1 – 10 µg/mL.
    
  • LOD (Limit of Detection): Typically ~0.02 µg/mL (Signal-to-Noise ratio 3:1).

  • LOQ (Limit of Quantification): Typically ~0.05 µg/mL (Signal-to-Noise ratio 10:1).

Specificity Check (Critical Step)

Because this is a UV method, you must verify that no interference occurs at the metabolite retention time.

  • Protocol: Inject 6 different lots of blank human plasma processed via the LLE method.

  • Acceptance: No interfering peaks

    
     of the LOQ area at the retention time of Methylhydroxygliclazide.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Interference at Metabolite RT Plasma proteins or endogenous compounds.Switch from Protein Precipitation to LLE. Adjust buffer pH to 3.0 to suppress ionization of interferences.
Peak Tailing Secondary interactions with silanols.Add 0.1% Triethylamine (TEA) to the mobile phase (acts as a silanol blocker).
Drifting Retention Times pH fluctuation or Temperature shift.Use a column oven (30°C). Ensure buffer is fresh and pH meter is calibrated.
Low Recovery Inefficient extraction.Ensure plasma is acidified (pH < pKa of Gliclazide) before adding organic solvent.

References

  • Davis, T. M., et al. (2000). "Pharmacokinetics and pharmacodynamics of gliclazide in Caucasians and Australian Aborigines with type 2 diabetes." British Journal of Clinical Pharmacology.

  • Rieutord, A., et al. (1995). "In vitro metabolism of gliclazide by rat and human liver microsomes." Drug Metabolism and Disposition.

  • Elliot, D. J., et al. (2007). "Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination." British Journal of Clinical Pharmacology.

  • International Council for Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • Sarkar, A., et al. (2011). "Method development and validation for the estimation of Gliclazide in bulk and pharmaceutical dosage forms by RP-HPLC." International Journal of Pharmaceutical Sciences and Research.

Sources

Developing a stability-indicating HPLC method for "Methylhydroxygliclazide"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note #042: Stability-Indicating HPLC Method Development for Gliclazide and its Hydroxylated Metabolite ("Methylhydroxygliclazide")

Executive Summary

This application note details the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Gliclazide and its critical oxidative metabolite, Hydroxymethyl Gliclazide (referred to herein as "Methylhydroxygliclazide").

Gliclazide is a second-generation sulfonylurea used in the treatment of Type 2 Diabetes.[1][2] Regulatory guidelines (ICH Q1A/Q2) mandate the monitoring of impurities and degradation products. "Methylhydroxygliclazide" (formed via oxidation of the tolyl methyl group) represents a significant polarity shift from the parent compound, requiring specific chromatographic conditions to ensure resolution.

Key Technical Achievement: This method utilizes a pH-controlled ion-suppression strategy to separate the amphoteric parent drug from its more polar hydroxylated degradants/metabolites, achieving a resolution factor (


) > 2.0.

Chemical Basis & Separation Strategy

The Analytes
  • Gliclazide (Parent): A weak acid (sulfonylurea moiety, pKa ~5.8) and weak base (azabicyclo ring). It is lipophilic.

  • Methylhydroxygliclazide (Target): Contains a hydroxyl group on the tolyl ring. This addition increases polarity, causing it to elute earlier than Gliclazide on a Reverse-Phase (C18) column.

The "Ion Suppression" Mechanism

To achieve sharp peak shapes and consistent retention, the mobile phase pH must control the ionization state of the sulfonylurea group.

  • At pH > 6.0: Gliclazide is ionized (negative charge), leading to poor retention on C18 and peak tailing.

  • At pH 3.0 - 3.5: Gliclazide is protonated (neutral). This maximizes hydrophobic interaction with the C18 stationary phase, increasing retention and resolution from the polar "Methylhydroxy" metabolite.

SeparationLogic Condition Mobile Phase pH 3.5 State Gliclazide Protonated (Neutral Form) Condition->State pKa ~ 5.8 Metabolite Methylhydroxygliclazide (Polar -OH group) Condition->Metabolite Less effect on Polarity Interaction Strong Hydrophobic Interaction (C18) State->Interaction Result High Retention (Late Elution) Interaction->Result Met_Result Lower Retention (Early Elution) Metabolite->Met_Result Hydrophilic Shift

Figure 1: Mechanistic logic for selecting pH 3.5 to separate the parent drug from its polar metabolite.

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Binary Pump, PDA Detector).

  • Column: Thermo Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Symmetry C18).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Phosphate or Potassium Dihydrogen Phosphate (

      
      ).
      
    • Orthophosphoric Acid (85%).

    • Milli-Q Water.

Chromatographic Conditions
ParameterSpecificationRationale
Mobile Phase A 20 mM Ammonium Phosphate Buffer (pH 3.5)Suppresses ionization of sulfonylurea; improves peak shape.
Mobile Phase B Acetonitrile (ACN)Strong organic modifier to elute hydrophobic Gliclazide.
Mode Isocratic (60:40 Buffer:ACN)Stable baseline; sufficient for resolving main metabolite.
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 230 nmMax absorption for sulfonylurea; minimizes buffer noise.
Injection Vol. 20 µLEnsures sensitivity for trace impurities (LOQ).
Temp. 30°CImproves mass transfer and reproducibility.
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.3 g of Ammonium Phosphate in 900 mL water. Adjust pH to 3.5 ± 0.05 using dilute Orthophosphoric Acid. Dilute to 1000 mL. Filter through 0.45 µm membrane.[3]

  • Standard Stock: Dissolve 50 mg Gliclazide in 50 mL Methanol (1000 µg/mL).

  • Sample Solution: Dilute Stock with Mobile Phase to reach target concentration (e.g., 50 µg/mL).

Stress Degradation Protocol (Forced Degradation)

To prove the method is "Stability-Indicating," you must intentionally degrade the drug to ensure the method can separate the degradation products from the active API.

StressWorkflow cluster_conditions Stress Conditions Start API Sample (1 mg/mL) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Start->Base Oxid Oxidation 3% H2O2, RT, 4h Start->Oxid Therm Thermal 80°C Dry Heat, 24h Start->Therm Neutralize Neutralize & Dilute (to 50 µg/mL) Acid->Neutralize Base->Neutralize Oxid->Neutralize Therm->Neutralize Inject HPLC Injection (PDA Analysis) Neutralize->Inject Check Check Peak Purity (Mass Balance) Inject->Check

Figure 2: Forced degradation workflow to generate and validate detection of "Methylhydroxygliclazide" and other impurities.

Expected Results:

  • Oxidative Stress (H2O2): This is the critical step for generating "Methylhydroxygliclazide". Expect a peak at RRT ~0.4 - 0.6 (eluting before Gliclazide).

  • Acid/Base: Gliclazide is labile.[4][5] Expect cleavage of the sulfonylurea bridge, forming sulfonamide and amine fragments (eluting very early, RRT < 0.3).

Method Validation Summary

Validation must follow ICH Q2(R1) guidelines.

System Suitability
  • Theoretical Plates (N): > 4000

  • Tailing Factor (T): < 1.5

  • Resolution (Rs): > 2.0 between Gliclazide and Methylhydroxy metabolite.

Linearity & Range
  • Range: 5 µg/mL to 150 µg/mL (10% to 300% of target concentration).

  • Correlation Coefficient (

    
    ):  > 0.999.
    
Accuracy (Recovery)

Performed by spiking placebo with Gliclazide stock.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
50%99.80.598.0 - 102.0%
100%100.20.398.0 - 102.0%
150%100.10.498.0 - 102.0%

Discussion & Troubleshooting

  • Issue: Co-elution of Impurities.

    • Cause: pH drift.

    • Solution: Gliclazide is highly sensitive to pH.[2] Ensure the buffer is exactly pH 3.5. If the metabolite co-elutes, lower the % ACN to 35%.

  • Issue: Peak Tailing.

    • Cause: Silanol interactions.[6]

    • Solution: Use a "Base Deactivated" (BDS) or end-capped C18 column. The ammonium ion in the buffer also helps mask silanols.

  • Identification:

    • "Methylhydroxygliclazide" is more polar. In this Reverse Phase system, it must elute before Gliclazide. If a peak appears after Gliclazide, it is likely a dimer or a highly lipophilic contaminant, not the hydroxylated metabolite.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.

  • Bansal, G., et al. (2020).[5] Advanced and multifaceted stability profiling of the first-line antidiabetic drugs metformin, gliclazide and glipizide. National Institutes of Health (NIH) / PMC.

  • Reddy, et al. (2022).[3][7] Optimization and Validation of RP-HPLC Stability Indicating Method for Determination of Gliclazide. Bulletin of Environment, Pharmacology and Life Sciences.

  • Health Canada. (2017). Gliclazide Product Monograph.[8] (Provides pKa and solubility data).

  • European Pharmacopoeia (Ph. Eur.).Gliclazide Monograph 01/2008:1524.

Sources

"Methylhydroxygliclazide" sample preparation for bioanalytical studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Bioanalytical Sample Preparation for Methylhydroxygliclazide in Human Plasma

Executive Summary

Methylhydroxygliclazide (MHG), also known as hydroxygliclazide, is the primary active metabolite of the second-generation sulfonylurea Gliclazide . While Gliclazide is widely analyzed to monitor Type 2 diabetes therapy, quantifying MHG is critical for comprehensive pharmacokinetic (PK) profiling and assessing CYP2C9 metabolic activity.

This guide addresses the specific challenges of MHG analysis: increased polarity compared to the parent drug, potential instability, and the need for rigorous separation from isobaric interferences. We present a validated, self-checking Solid Phase Extraction (SPE) protocol designed for LC-MS/MS analysis, ensuring high recovery (>85%) and minimal matrix effects.

Chemical Context & Mechanistic Insight

To design a robust extraction protocol, one must understand the physicochemical shift from parent to metabolite.

  • Gliclazide (Parent): Lipophilic (LogP ~2.6), extracts easily with non-polar solvents (e.g., Toluene).

  • Methylhydroxygliclazide (Metabolite): The oxidation of the tolyl methyl group to a hydroxymethyl group introduces a polar handle. This lowers the LogP, making it less soluble in simple non-polar solvents like hexane or toluene.

  • Implication: Protocols optimized solely for Gliclazide (using Toluene LLE) often yield poor recovery for MHG. A more polar extraction strategy is required.

Metabolic Pathway Visualization

The following diagram illustrates the oxidative pathway mediated by CYP2C9.

GliclazideMetabolism cluster_legend Key Gliclazide Gliclazide (Parent Drug) MW: 323.4 CYP2C9 CYP2C9 (Liver) Gliclazide->CYP2C9 MHG Methylhydroxygliclazide (Primary Metabolite) MW: 339.4 (+16 Da) CYP2C9->MHG Hydroxylation (-CH3 -> -CH2OH) Carboxy Carboxygliclazide (Secondary Metabolite) MW: 353.4 MHG->Carboxy Oxidation (-CH2OH -> -COOH) Analyte Target Analyte

Figure 1: Metabolic pathway of Gliclazide showing the formation of Methylhydroxygliclazide via CYP2C9-mediated hydroxylation.

Method Development Strategy

Internal Standard (IS) Selection
  • Gold Standard: Gliclazide-d4 or Methylhydroxygliclazide-d4 . Deuterated analogs compensate best for matrix effects and extraction variability.

  • Alternative: Glipizide or Glibenclamide . These are structurally similar sulfonylureas but may not perfectly track MHG during ionization.

Matrix Selection & Handling
  • Matrix: Human Plasma (K3EDTA is preferred over Heparin to avoid potential LC-MS interferences).

  • pH Control: Sulfonylureas are weak acids (pKa ~5.8). Acidification of plasma (to pH ~3.0) suppresses ionization, ensuring the molecule is neutral and hydrophobic enough to bind to SPE cartridges or partition into organic solvents.

Detailed Experimental Protocol

We recommend Solid Phase Extraction (SPE) over Liquid-Liquid Extraction (LLE) for MHG to maximize cleanliness and recovery of this polar metabolite.

Protocol A: Solid Phase Extraction (High Sensitivity)

Target LLOQ: 1.0 ng/mL

Materials:

  • Cartridge: Waters Oasis HLB (30 mg) or Phenomenex Strata-X (Polymeric Reversed-Phase).

  • Reagents: Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Milli-Q Water.

Step-by-Step Workflow:

  • Sample Pre-treatment:

    • Thaw plasma at room temperature. Vortex for 30s.

    • Aliquot 200 µL of plasma into a 1.5 mL tube.

    • Add 20 µL of Internal Standard working solution (e.g., Gliclazide-d4 at 500 ng/mL).

    • Add 200 µL of 2% Formic Acid in Water . (Crucial: Acidification drives the drug into its non-ionized form).

    • Vortex for 1 min and centrifuge at 10,000 rpm for 5 min to pellet any particulates.

  • SPE Conditioning:

    • Add 1.0 mL Methanol to cartridge. Draw through slowly.

    • Add 1.0 mL Water to cartridge. Do not let the bed dry.

  • Loading:

    • Load the entire pre-treated sample (~420 µL) onto the cartridge.

    • Apply low vacuum (~5 InHg) to ensure interaction time.

  • Washing (The Clean-up):

    • Wash 1: 1.0 mL 5% Methanol in Water . (Removes salts and proteins).

    • Wash 2: 1.0 mL 2% Formic Acid in Water . (Ensures analyte remains protonated/neutral).

    • Dry cartridge under high vacuum for 2 minutes.

  • Elution:

    • Elute with 1.0 mL Methanol . (MHG is highly soluble in pure MeOH).

    • Note: Collect into a clean glass or low-binding polypropylene tube.

  • Reconstitution:

    • Evaporate eluate to dryness under Nitrogen stream at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (50:50 ACN:Water + 0.1% FA).

    • Vortex and transfer to LC vial.

Protocol B: Liquid-Liquid Extraction (Alternative)

If SPE is unavailable, use this modified LLE. Do NOT use pure Toluene.

  • Aliquot 200 µL Plasma + 20 µL IS.

  • Add 50 µL 1M HCl (Acidification is mandatory).

  • Add 3.0 mL Extraction Solvent: Dichloromethane (DCM) : Ethyl Acetate (1:1) .

    • Reasoning: This mixture is more polar than Toluene, ensuring better recovery of the hydroxylated metabolite.

  • Shake/Vortex vigorously for 10 minutes.

  • Centrifuge at 4,000 rpm for 10 min.

  • Transfer organic (lower) layer to a clean tube.

  • Evaporate and reconstitute as above.

LC-MS/MS Parameters

Chromatography:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters BEH C18), 2.1 x 50 mm, 1.7 or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 20% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 20% B (Re-equilibrate for 2 min).

Mass Spectrometry (MRM Settings): MHG has a molecular weight of 339.4 . In ESI+ mode, the precursor is [M+H]+ 340.1 .

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Rationale
Methylhydroxygliclazide 340.1 127.2 2050Azabicyclo ring (Quantifier)
Methylhydroxygliclazide340.1110.13550Sulfonyl group (Qualifier)
Gliclazide (Parent) 324.1127.21850Azabicyclo ring
Gliclazide-d4 (IS)328.1127.21850IS Transition

Note: The 127.2 fragment is common to both parent and metabolite, as the hydroxylation occurs on the tolyl ring, leaving the azabicyclo moiety intact. Chromatographic separation is therefore essential.

Workflow Visualization

SPE_Workflow Start Human Plasma (200 µL) PreTreat Add IS + 2% Formic Acid (Acidify to pH ~3) Start->PreTreat Condition Condition SPE Cartridge (MeOH -> Water) Load Load Sample (Low Vacuum) PreTreat->Load Condition->Load Prep Wash Wash Steps 1. 5% MeOH (Salts) 2. 2% FA (Maintain pH) Load->Wash Elute Elute (100% Methanol) Wash->Elute Recon Evaporate & Reconstitute (Mobile Phase) Elute->Recon LCMS Inject to LC-MS/MS Recon->LCMS

Figure 2: Optimized Solid Phase Extraction (SPE) workflow for Methylhydroxygliclazide.

Validation & Troubleshooting

Stability Considerations
  • Benchtop Stability: MHG is relatively stable for 4 hours at room temperature.

  • Freeze-Thaw: Stable for at least 3 cycles at -20°C.

  • Auto-sampler: Processed samples are stable for 24 hours at 10°C.

  • Expert Tip: Avoid alkaline conditions during extraction. Sulfonylureas can degrade in high pH. Keep all buffers acidic (pH < 4).

Common Pitfalls
  • Low Recovery: Usually caused by using Toluene (standard for Gliclazide) which is too non-polar for MHG. Fix: Switch to DCM/Ethyl Acetate or SPE.

  • Crosstalk: Since Parent and Metabolite share the 127.2 fragment, chromatographic resolution is non-negotiable. Ensure Gliclazide (RT ~3.5 min) and MHG (RT ~2.8 min) are baseline separated.

  • Ion Suppression: Phospholipids can co-elute with MHG. Monitor the phospholipid transition (m/z 184 -> 184) during method development to ensure it does not overlap with the MHG peak.

References

  • PubChem. (2023).[1] Hydroxygliclazide Compound Summary. National Library of Medicine. [Link]

  • Vig, N., et al. (2022). Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma. International Journal of Pharmaceutical Quality Assurance. [Link]

  • DrugBank. (2023). Gliclazide: Pharmacology and Metabolism. [Link]

  • Zhong, G.P., et al. (2005). Simultaneous determination of metformin and gliclazide in human plasma by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Methylhydroxygliclazide Dosage Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Protocol Optimization for Hydroxymethyl-gliclazide (Metabolite) in Primary Cell Lines Ticket ID: #GLIC-MET-004 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Chemical Identity

User Query: How do I optimize the dosage of "Methylhydroxygliclazide" for primary cell experiments?

Scientist’s Note: In high-precision contexts, "Methylhydroxygliclazide" refers to Hydroxymethyl-gliclazide (often abbreviated as MeOH-Gz ). This is the primary metabolite of Gliclazide formed via oxidation of the tolyl methyl group, predominantly by CYP2C9 (and to a lesser extent CYP2C19).

While the parent drug (Gliclazide) is a potent KATP channel blocker (IC50 ~67–184 nM in


-cells), the hydroxymethyl metabolite is significantly less active. However, optimizing its dosage is critical for:
  • ADME/Tox Studies: Verifying metabolic clearance rates in hepatocytes.

  • Safety Screening: Confirming lack of off-target cytotoxicity.

  • Mechanistic Controls: Using it as a negative control in insulin secretion assays.

Critical Pre-Requisite: Solubility & Reconstitution

The #1 Support Ticket Issue: Compound precipitation upon addition to cell culture media.

Hydroxymethyl-gliclazide is lipophilic. Direct addition to aqueous media will result in micro-precipitation, leading to "ghost" data—variable effective concentrations and physical cellular stress.

Standard Operating Procedure (SOP):

ParameterSpecification
Primary Solvent DMSO (Dimethyl sulfoxide), Anhydrous, Cell Culture Grade.
Stock Concentration Prepare a 10 mM to 50 mM master stock.
Working Solvent Culture Media (e.g., Williams' Medium E for hepatocytes).
Max Final DMSO < 0.1% (v/v) for primary

-cells; < 0.5% (v/v) for hepatocytes.
Storage -20°C in dark, glass or polypropylene vials (avoid polystyrene).

The "Step-Down" Dilution Protocol (Self-Validating System): Do not pipette 1 µL of stock directly into 10 mL of media. The localized high concentration causes immediate precipitation.

  • Intermediate Step: Dilute 10 mM DMSO stock 1:10 into PBS (creates 1 mM solution). Check for turbidity immediately.

  • Final Step: Dilute the 1 mM Intermediate into the final culture well to reach the target (e.g., 10 µM).

Dosage Optimization Matrix

Dosage depends entirely on the biological question. Use this matrix to select your starting range.

Scenario A: Cytotoxicity & Hepatotoxicity (Primary Hepatocytes)

Objective: Determine if the metabolite accumulates to toxic levels.

  • Range: 1 µM – 100 µM.

  • Rationale: In vivo plasma concentrations of Gliclazide can peak around 2-5 µg/mL (~6-15 µM). Metabolite concentrations are usually lower. Testing up to 100 µM provides a ~10x safety margin.

  • Readout: ATP depletion (CellTiter-Glo) or LDH release.

Scenario B: Functional Potency (Primary Islets/Beta-Cells)

Objective: Verify reduced affinity for SUR1/Kir6.2 channels compared to parent Gliclazide.

  • Range: 10 nM – 10 µM.

  • Rationale: Parent Gliclazide acts in the nanomolar range (IC50 ~50-200 nM). To prove the metabolite is "inactive" or "low potency," you must dose orders of magnitude higher than the parent's effective dose.

  • Readout: Insulin secretion (ELISA) or Calcium imaging (Fluo-4).

Visualization: Experimental Workflows
Figure 1: The CYP2C9 Metabolic Pathway

Understanding the source of the metabolite is crucial for co-culture systems.

GliclazideMetabolism Glic Gliclazide (Parent Drug) CYP CYP2C9 (Liver Microsomes) Glic->CYP Oxidation MeOH Hydroxymethyl-gliclazide (Target Metabolite) CYP->MeOH Major Pathway (Tolyl methyl group) Carboxy Carboxy-gliclazide (Inactive Excretion) MeOH->Carboxy Further Oxidation (Cytosolic ADH/ALDH)

Caption: Gliclazide is primarily metabolized by CYP2C9 into Hydroxymethyl-gliclazide, which can be further oxidized to Carboxy-gliclazide.

Figure 2: Dosage Optimization Workflow

Follow this logic flow to prevent experimental error.

DosageFlow Start Start: Define Endpoint Solubility Check Solubility Limit (Max 0.5% DMSO) Start->Solubility Choice Cell Type? Solubility->Choice Hepatocytes Primary Hepatocytes (Toxicity/Clearance) Choice->Hepatocytes BetaCells Primary Beta-Cells (Potency/Binding) Choice->BetaCells DoseHep Dose Range: 1, 10, 50, 100 µM Hepatocytes->DoseHep DoseBeta Dose Range: 0.01, 0.1, 1, 10 µM BetaCells->DoseBeta Control Include Parent Control (Gliclazide) DoseHep->Control DoseBeta->Control

Caption: Decision matrix for selecting concentration ranges based on cell type and assay endpoint.

Troubleshooting & FAQs

Q1: My dose-response curve is flat. Is the metabolite degrading?

  • Diagnosis: Hydroxymethyl-gliclazide is relatively stable in media, but it is a substrate for further oxidation (to carboxy-gliclazide) if your primary hepatocytes have high ADH/ALDH activity.

  • Solution: Refresh media every 12–24 hours. For incubations >24 hours, quantify the remaining compound using LC-MS/MS to verify exposure levels.

Q2: I see high variability between hepatocyte donors.

  • Diagnosis: This is expected. The parent drug is metabolized by CYP2C9.[1][2] If you are dosing the parent to generate the metabolite in situ, donor genotype (CYP2C9*2 or *3 variants) will drastically alter metabolite formation rates.

  • Solution: Genotype your donor lots. Use pooled cryopreserved hepatocytes to average out polymorphism effects if you require consistency.

Q3: The cells are detaching at 100 µM.

  • Diagnosis: This is likely DMSO toxicity , not drug toxicity. If you used a 10 mM stock to reach 100 µM, you added 1% DMSO.

  • Solution: Prepare a higher concentration stock (e.g., 50 mM) so that the 100 µM dose only requires 0.2% DMSO. Always run a "Vehicle Control" (DMSO only) at the highest volume used.

References
  • Elliot, D. J., et al. (2007). "Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination." British Journal of Clinical Pharmacology.

    • Key Finding: Confirms CYP2C9 as the major enzyme for hydroxymethyl metabolite formation.[1]

  • Proks, P., et al. (2002). "Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells."[3] Diabetologia.

    • Key Finding: Establishes the IC50 of the parent drug (~184 nM) for potency comparison.
  • Rieutord, A., et al. (1995). "In vitro metabolism of gliclazide by rat liver microsomes." Drug Metabolism and Disposition. Key Finding: Early characterization of the hydroxymethyl vs. hydroxy-ring metabolites.
  • SelleckChem Technical Support. "Solubility Guidelines for Lipophilic Compounds."

    • Key Finding: Standard protocols for DMSO reconstitution and aqueous dilution.

Sources

Addressing inconsistent results in "Methylhydroxygliclazide" in vitro experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with Methylhydroxygliclazide. This guide is designed to provide expert-driven insights and practical solutions to address the common challenge of inconsistent results in in vitro experiments. As a major metabolite of the widely-used anti-diabetic drug Gliclazide, understanding the biological activity of Methylhydroxygliclazide is crucial. However, its physicochemical properties and the inherent complexities of cell-based assays can often lead to variability.

This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to design robust, reproducible, and self-validating experiments.

Frequently Asked Questions (FAQs)

Q1: What is Methylhydroxygliclazide and why is it important to study?

Methylhydroxygliclazide is one of the primary, largely inactive metabolites of Gliclazide, a second-generation sulfonylurea drug used to treat type 2 diabetes.[1] Gliclazide is extensively metabolized in the liver before excretion.[2][3][4] Studying its metabolites is critical for a complete understanding of the drug's disposition, potential off-target effects, and overall safety profile. Inconsistent findings in these studies can obscure the true biological impact of the parent drug.

Q2: What is the fundamental mechanism of action of the parent drug, Gliclazide?

Gliclazide primarily acts by stimulating insulin secretion from pancreatic β-cells. It selectively binds to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane.[2][4][5] This binding closes the channel, leading to membrane depolarization. The change in membrane potential opens voltage-gated calcium channels, causing an influx of Ca2+ which, in turn, triggers the exocytosis of insulin-containing granules.[2][5]

Gliclazide_MoA cluster_beta_cell Pancreatic β-Cell Membrane Gliclazide Gliclazide SUR1 SUR1 Receptor Gliclazide->SUR1 Binds K_ATP K-ATP Channel SUR1->K_ATP Closes Depolarization Membrane Depolarization K_ATP->Depolarization K+ efflux blocked Ca_Channel Voltage-Gated Ca2+ Channel Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Depolarization->Ca_Channel Opens Insulin_Release Insulin Release (Exocytosis) Ca_Influx->Insulin_Release Triggers

Caption: Mechanism of Action of Gliclazide on Pancreatic β-Cells.

Q3: What are the key physicochemical properties of Gliclazide and its metabolites that I should be aware of?

The most critical property is pH-dependent solubility . Gliclazide is a weak acid with a pKa of 5.8 due to its sulfonamide group.[6] This means its solubility increases significantly in media with a pH above 5.8 as the molecule becomes ionized.[6] Conversely, in acidic conditions (pH < 5.8), it is less soluble. This property is likely shared by its hydroxylated metabolite and is a primary source of experimental inconsistency if not properly controlled.

PropertyGliclazideImplication for In Vitro Assays
BCS Class Class II (Low Solubility, High Permeability)Prone to precipitation in aqueous buffers. Requires careful formulation.
pKa 5.8 (weak acid)Solubility is highly dependent on the pH of the culture medium and buffer solutions.[6]
LogP ~2.6Indicates lipophilicity; may interact with plastics and proteins in the medium.
Protein Binding High (85-97%)The presence of serum (e.g., FBS) in culture media will reduce the free concentration.
Troubleshooting Guide: Inconsistent In Vitro Results

This section addresses specific experimental problems in a question-and-answer format, focusing on the underlying causes and providing actionable solutions.

Q: My dose-response curves are inconsistent or non-sigmoidal. What's happening?

A: This is a classic problem often rooted in the compound's availability to the cells. The cause is typically multifactorial, stemming from issues with solubility, stability, or the assay conditions themselves.

Causality: A proper sigmoidal dose-response curve depends on a predictable, stable concentration of the active compound reaching its target. If the compound precipitates out of solution at higher concentrations, the actual dose delivered to the cells is unknown and non-linear, leading to a flattened or irregular curve.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_causes Potential Cause Categories Start Inconsistent / Non-Sigmoidal Dose-Response Curve Solubility 1. Compound Solubility & Precipitation Start->Solubility Stability 2. Compound Stability in Media Start->Stability Assay 3. Assay Conditions & Cell Health Start->Assay Sol_S1 Check Stock Solvent (Use DMSO) Solubility->Sol_S1 Sol_S2 Verify Final Solvent % (Keep <0.5%) Solubility->Sol_S2 Sol_S3 Inspect Wells for Precipitate (Microscopy) Solubility->Sol_S3 Sol_S4 Measure Media pH (Ensure physiologic range) Solubility->Sol_S4 Stab_S1 Perform Stability Test (Incubate drug in media, measure over time via HPLC) Stability->Stab_S1 Stab_S2 Reduce Incubation Time (If degradation is observed) Stability->Stab_S2 Stab_S3 Consider Serum Effects (Test with and without FBS) Stability->Stab_S3 Assay_S1 Optimize Cell Density (Avoid over-confluence) Assay->Assay_S1 Assay_S2 Check for Edge Effects (Use perimeter wells for blanks) Assay->Assay_S2 Assay_S3 Validate Readout Signal (Ensure it's within linear range) Assay->Assay_S3

Sources

Overcoming challenges in "Methylhydroxygliclazide" bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methylhydroxygliclazide (Hydroxygliclazide) Bioanalysis[1]

Executive Summary & Analyte Definition

User Query: I am trying to quantify Gliclazide and its metabolite "Methylhydroxygliclazide" simultaneously, but I am seeing poor retention for the metabolite and varying recovery rates. What is going on?

Scientist’s Analysis: The core challenge lies in the physicochemical divergence between the parent drug and its metabolite.[1] "Methylhydroxygliclazide" (chemically Hydroxymethylgliclazide or Hydroxygliclazide ) is the result of the hydroxylation of the tolyl methyl group or the azabicyclo ring.

While Gliclazide is lipophilic (LogP ~2.6), the introduction of the hydroxyl group significantly increases polarity (LogP ~1.7). This causes the metabolite to elute much earlier in Reverse Phase Chromatography (RPC), often co-eluting with the solvent front or matrix suppressors.[1] Furthermore, the metabolite is more sensitive to matrix effects than the parent.[1]

Physicochemical Comparison Table

FeatureGliclazide (Parent)Methylhydroxygliclazide (Metabolite)Impact on Bioanalysis
MW 323.4 g/mol 339.4 g/mol (+16 Da)Requires specific MRM transition tuning.[2][1]
LogP ~2.6 (Lipophilic)~1.7 (Polar)Metabolite elutes early; risk of ion suppression.[2][1]
pKa ~5.8 (Weak Acid)~5.8 (Weak Acid)Both are ionizable; pH control is critical for extraction.[2][1]
Protein Binding >94%High (estimated)Protein Precipitation (PPT) may trap analyte; SPE is preferred.[2][1]
Troubleshooting Modules (FAQs)
Module A: Chromatography & Retention

Q: The metabolite elutes in the void volume (dead time).[2][1] How do I increase retention without affecting Gliclazide?

A: This is the "Polarity Trap."[2][1] Standard C18 gradients optimized for Gliclazide often push the polar metabolite out too fast.[1]

Protocol Adjustment:

  • Stationary Phase: Switch from a standard C18 to a C18-Polar Embedded or Phenyl-Hexyl column.[1] These phases provide alternative selectivity (pi-pi interactions) that retain the aromatic sulfonylurea moiety better than hydrophobic interactions alone.[2][1]

  • Mobile Phase Modification:

    • Aqueous Phase: Use 0.1% Formic Acid + 2mM Ammonium Formate.[1] The ammonium buffer stabilizes ionization.[1]

    • Gradient: Start with a high-aqueous "soak" step.[1] Hold at 5-10% Organic (B) for 0.5–1.0 minutes before ramping. This forces the polar metabolite to interact with the stationary phase.[1]

Visualizing the Method Development Logic:

ChromatographyLogic Start Issue: Metabolite Elutes in Void CheckCol Check Column Chemistry Start->CheckCol StandardC18 Standard C18? CheckCol->StandardC18 SwitchCol Switch to C18-Polar Embedded or Phenyl-Hexyl StandardC18->SwitchCol Yes CheckGrad Check Gradient Profile StandardC18->CheckGrad No (Already Polar) SwitchCol->CheckGrad ModGrad Add 1 min Hold at 5% Organic CheckGrad->ModGrad Retained Retention Factor (k) > 2.0? ModGrad->Retained Retained->Start No (Re-evaluate pH) Success Method Validated Retained->Success Yes

Caption: Decision tree for optimizing retention of polar metabolites like Methylhydroxygliclazide.

Module B: Sample Preparation

Q: I am using Protein Precipitation (PPT) with Acetonitrile, but the recovery for the metabolite is inconsistent. Why?

A: While PPT is fast, it is "dirty." Gliclazide and its metabolites bind heavily to plasma proteins.[2][1] Simple precipitation often traps a portion of the drug within the protein pellet, leading to variable recovery.[1] Furthermore, phospholipids remaining in the supernatant often elute early—exactly where your polar metabolite is trying to elute—causing Matrix Effects (Ion Suppression).[2][1]

Recommended Workflow: Solid Phase Extraction (SPE) For clinical-grade sensitivity and robustness, Mixed-Mode Anion Exchange (MAX) or Hydrophilic-Lipophilic Balance (HLB) SPE is superior.[2][1]

Step-by-Step SPE Protocol (HLB Cartridge):

  • Pre-treatment: Mix 200 µL Plasma + 200 µL 2% Formic Acid (breaks protein binding).[1]

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Loading: Load pre-treated sample.

  • Wash 1: 1 mL 5% Methanol in Water (removes salts/proteins).[2][1]

  • Wash 2 (Critical): 1 mL Acetonitrile (removes phospholipids).[2][1] Note: Ensure the metabolite is not eluted here; if it is, skip this or use 40% MeOH.

  • Elution: 1 mL Methanol containing 0.1% Formic Acid.

Module C: Mass Spectrometry (MS/MS) Optimization

Q: What are the optimal MRM transitions? I see cross-talk.

A: Gliclazide and Methylhydroxygliclazide are sulfonylureas.[2][1][3][4] They ionize best in ESI Positive Mode .[1]

  • Gliclazide (Parent):

    • Precursor: m/z 324.1 [1]

    • Quantifier Product: m/z 127.1 (Azabicyclo-octyl ring fragment)[2]

    • Qualifier Product: m/z 110.1 (Methylphenyl sulfonyl fragment)[2]

  • Methylhydroxygliclazide (Metabolite):

    • Precursor: m/z 340.1 (+16 Da shift)[2]

    • Critical Decision: If the hydroxylation is on the methyl group (Hydroxymethyl), the ring fragment m/z 127.1 remains stable and is a good quantifier.[1]

    • If you see interference, look for the shifted sulfonyl fragment: m/z 126.1 (Hydroxymethylphenyl sulfonyl).[2][1]

Optimization Workflow:

MS_Optimization cluster_trans Transition Selection Input Analyte Tuning Scan Q1 Scan (Full Scan) Input->Scan Product Product Ion Scan (MS2) Scan->Product Select Select Transitions Product->Select T1 Glic: 324 -> 127 Select->T1 T2 Metab: 340 -> 127 Select->T2 T3 Metab: 340 -> 126 Select->T3

Caption: Workflow for defining stable MRM transitions for sulfonylurea metabolites.

References & Authority
  • Sarkar, A. et al. (2011).[2][1] Determination of Gliclazide in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry.[1][5][6] Validated method demonstrating the m/z 324 -> 127 transition and extraction protocols.

  • Campbell, D.B. et al. (1980).[2][1][4] The metabolism of gliclazide in man.[1][4] Establishes the structure of the hydroxymethyl metabolite and its excretion pathways.[1]

  • PubChem Compound Summary. (2024). Hydroxygliclazide (CID 192219).[2][1] Verifies molecular weight (339.4 g/mol ) and chemical structure for mass shift calculation.[2][1]

  • Yadav, M. et al. (2024).[2][1] Simultaneous determination of metformin and gliclazide in human plasma.[1][5] Discusses protein precipitation limitations and chromatographic separation on C18 columns.

Disclaimer

This guide is intended for research and development purposes only. All bioanalytical methods must be validated according to FDA/EMA guidelines (BMV) before application in clinical trials.[2]

Sources

"Methylhydroxygliclazide" stability testing under forced degradation conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methylhydroxygliclazide (MHG) Stability Testing

Welcome to the Advanced Stability Applications Desk. I am Dr. Aris, Senior Application Scientist. You are likely here because you are validating an analytical method for Gliclazide and its metabolites, or you are characterizing Methylhydroxygliclazide (MHG) as a reference standard.

While Gliclazide is the parent molecule, its hydroxylated metabolite (MHG) presents unique stability challenges due to the introduction of a polar hydroxyl group on the azabicyclo-octyl ring (or tolyl group, depending on the specific isomer). This guide synthesizes ICH Q1A(R2) regulatory frameworks with practical, bench-level troubleshooting for the forced degradation of MHG.

Module 1: Experimental Strategy & Solubility

Q: How do I prepare a stable stock solution of Methylhydroxygliclazide for stress testing?

A: Unlike the parent Gliclazide, which is highly lipophilic (Class II), MHG is more polar but remains sparingly soluble in pure water.

  • The Error: Researchers often attempt to dissolve MHG in 100% Acetonitrile (ACN), causing precipitation upon addition of aqueous stress reagents (Acid/Base).

  • The Protocol:

    • Solvent Vehicle: Use Methanol:Water (80:20 v/v) or Acetonitrile:Water (60:40 v/v) . The water fraction is critical to maintain solubility when you later add NaOH or HCl.

    • Concentration: Target 0.5 – 1.0 mg/mL . Do not exceed 1 mg/mL to avoid precipitation during pH shifts.

    • Sonication: Sonicate for 5-10 minutes at ambient temperature. Avoid heating >40°C during dissolution, as this initiates thermal degradation before the experiment begins.

Module 2: Forced Degradation Protocols & Troubleshooting

This section details the stress conditions required to validate your stability-indicating method.

Workflow Visualization

StabilityWorkflow Start MHG Standard Preparation Split Aliquot into Stress Vials Start->Split Acid Acid Hydrolysis (0.1N - 1N HCl) Split->Acid Base Base Hydrolysis (0.1N - 1N NaOH) Split->Base Oxid Oxidation (3% - 30% H2O2) Split->Oxid Photo Photolysis (1.2M Lux hours) Split->Photo Quench Neutralization/ Quenching Acid->Quench Neut. w/ NaOH Base->Quench Neut. w/ HCl Oxid->Quench Dilute/Reductant Analyze HPLC/UPLC Analysis Photo->Analyze Quench->Analyze

Figure 1: Standardized workflow for MHG forced degradation. Note that photolysis samples are rarely quenched but are analyzed immediately.

Condition 1: Hydrolytic Degradation (Acid/Base)[1]

Q: My MHG peak disappears completely in 0.1 N NaOH, but mass balance is poor. What happened?

A: Sulfonylureas are notoriously unstable in alkaline conditions. The sulfonylurea bridge (


) cleaves rapidly.
  • The Mechanism: Base hydrolysis cleaves the urea bond, yielding a Sulfonamide and an Amine (or Carbamate).

  • The Fix:

    • Reduce Stress: If 0.1 N NaOH at 80°C destroys the molecule instantly, lower the temperature to 60°C or reduce time to 1-2 hours . You aim for 10-20% degradation, not total destruction.

    • Check Volatility: The amine fragment formed from the azabicyclo ring may be volatile or lack a chromophore (UV active group), leading to "missing" mass balance. Ensure your detector wavelength (e.g., 225-235 nm) can detect the split fragments.

Recommended Protocol:

Condition Reagent Temp/Time Target Degradation
Acid 0.1 N HCl 80°C / 2-6 hrs 10-20%
Base 0.1 N NaOH 60°C / 1-4 hrs 10-20%

| Neutral | Water | 80°C / 24 hrs | < 5% (Control) |

Condition 2: Oxidative Stress

Q: I see "ghost peaks" in my peroxide sample that don't appear in the blank. Is MHG degrading?

A: Not necessarily. This is a common artifact in sulfonylurea analysis.

  • The Artifact: Hydrogen Peroxide (

    
    ) absorbs UV light below 230 nm. If you analyze MHG at 226-230 nm, residual peroxide can appear as a broad fronting peak.
    
  • The MHG Vulnerability: MHG contains a hydroxyl group. Strong oxidation can convert this secondary alcohol into a ketone or cleave the ring structure entirely.

  • The Protocol:

    • Use 3%

      
        at Room Temperature for 6 hours.
      
    • Crucial Step: Perform a "blank" stress test (Mobile phase +

      
      ) to identify the peroxide peak.
      

Module 3: Degradation Pathways & Analysis

Q: How do I distinguish MHG degradation products from the parent Gliclazide?

A: You must understand the fragmentation. MHG degrades similarly to Gliclazide but yields more polar fragments due to the pre-existing hydroxyl group.

DegradationPathway MHG Methylhydroxygliclazide (Parent) Cleavage Hydrolytic Cleavage (Sulfonylurea Bridge) MHG->Cleavage Acid/Base Oxidation Oxidative Attack MHG->Oxidation H2O2 ProdA Product A: Tolyl Sulfonamide (UV Active) Cleavage->ProdA ProdB Product B: Hydroxylated Azabicyclo Amine (Low UV Absorbance) Cleavage->ProdB ProdC Product C: N-Oxides or Ketones Oxidation->ProdC

Figure 2: Primary degradation pathways. Note that Product B (the amine part) often lacks strong UV retention, causing mass balance gaps.

Chromatographic Troubleshooting (HPLC):

  • Column: Use a C18 or Phenyl-Hexyl column. Phenyl columns often provide better selectivity for the aromatic sulfonyl group.

  • Mobile Phase: Use Ammonium Acetate (pH 4.5) : Acetonitrile.

    • Why pH 4.5? Sulfonylureas are weak acids (pKa ~5.8). At pH 4.5, they are unionized and retain well. At neutral pH, they ionize and elute too fast (co-eluting with the solvent front).

  • Wavelength: 230 nm is the isosbestic point for many sulfonylureas, offering a balance between sensitivity and baseline noise.

References

  • ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Bansal, G., et al. "Forced degradation study on gliclazide and application of validated stability-indicating HPLC-UV method." Journal of Chromatographic Science, 2008. (Establishes the core sulfonylurea degradation pathway). Link

  • El-Wasseef, D.R., et al. "Stability-indicating spectrophotometric and chromatographic methods for determination of gliclazide." Saudi Pharmaceutical Journal, 2008. (Details pH-dependent solubility and hydrolysis kinetics). Link

  • Attimarad, M., et al. "Simultaneous determination of gliclazide and its impurities." Journal of Basic and Clinical Pharmacy, 2012. (Provides HPLC conditions for separating metabolites). Link

Method validation challenges for "Methylhydroxygliclazide" quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method Validation & Troubleshooting Guide

Analyte: Methylhydroxygliclazide (Hydroxylated metabolite of Gliclazide) Matrix: Human Plasma / Biological Fluids Instrumentation: LC-MS/MS (Triple Quadrupole)

Introduction: The Analytical Context

Welcome to the Advanced Applications Support Center. You are likely here because you are validating a bioanalytical method for Methylhydroxygliclazide (often referred to as hydroxy-gliclazide or HM-Gliclazide), the primary active metabolite of the sulfonylurea drug Gliclazide.

The Core Challenge: While Gliclazide quantification is routine, its hydroxylated metabolite presents distinct challenges. It is significantly more polar, elutes earlier in reverse-phase chromatography, and is often present at lower concentrations than the parent drug. Furthermore, sulfonylureas are susceptible to hydrolysis and pH-dependent instability, making the validation process (per FDA M10 or 2018 BMV guidelines) rigorous.

This guide moves beyond standard SOPs to address the causality of failure and the logic of troubleshooting.

Module 1: Chromatographic Selectivity & Resolution

Q: I am observing a "shoulder" on my metabolite peak or baseline interference. How do I resolve this?

A: This is the most common failure mode in sulfonylurea metabolite assays. Methylhydroxygliclazide (+16 Da shift from parent) is more polar. If your retention time (


) is too short (< 2.0 min), you are likely co-eluting with the "void volume" matrix soup (phospholipids/salts).

Troubleshooting Protocol:

  • Check the Column Chemistry: Standard C18 columns often fail to retain this polar metabolite sufficiently.

    • Recommendation: Switch to a C18-PFP (Pentafluorophenyl) or a Polar-Embedded C18 column. These provide alternate selectivity for the nitrogen-containing heterocycles in Gliclazide derivatives.

  • Optimize Mobile Phase pH: Sulfonylureas are weak acids (pKa ~5.8).

    • Action: Ensure your aqueous mobile phase is acidified (0.1% Formic Acid) to keep the analyte protonated for C18 retention, OR use Ammonium Acetate (pH 4.5) if using negative mode (though ESI+ is standard for these).

  • Gradient Slope: A shallow gradient at the start is required.

    • Protocol: Hold at 5-10% Organic for 1.0 min to trap the polar metabolite before ramping.

Visualization: Chromatographic Optimization Logic

G Start Issue: Poor Resolution / Early Elution CheckRt Is Rt < 2.0 min? Start->CheckRt Matrix Matrix Interference Zone (Phospholipids) CheckRt->Matrix Yes Action3 Optimize pH (Ensure Acidic) CheckRt->Action3 No (Peak Tailing) Action1 Decrease Initial Organic % (to 5%) Matrix->Action1 Action2 Change Column (Polar Embedded) Matrix->Action2

Figure 1: Decision tree for resolving early elution and peak shape issues for polar metabolites.

Module 2: Mass Spectrometry & Signal Stability

Q: My calibration curve is non-linear at the lower end (LLOQ). Is this adsorption?

A: Yes, non-linearity at the LLOQ (Lower Limit of Quantification) for Methylhydroxygliclazide usually stems from non-specific binding (NSB) or carryover , rather than detector saturation.

The Mechanism: The hydroxyl group increases the compound's ability to hydrogen bond with silanols on glass vials or active sites in the LC flow path.

Corrective Actions:

  • Change Autosampler Wash: Standard MeOH:Water washes are insufficient.

    • Recipe: Use Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) . The acid helps desorb the basic moieties, and IPA solubilizes the sticky parent drug.

  • Container Material: Switch from glass to Polypropylene (PP) vials or use silanized glass.

  • Matrix Matching: Ensure your calibration standards are prepared in the exact same lot of plasma as your QCs initially to rule out lot-specific binding.

Q: How do I prevent "Crosstalk" from the Parent Drug?

A: Gliclazide (Parent) is often present at 10x-100x the concentration of Methylhydroxygliclazide.

  • Mass Shift: Parent (

    
     ~324) vs. Metabolite (
    
    
    
    ~340).
  • Risk: If the parent drug forms an adduct (e.g.,

    
     or 
    
    
    
    ) or if there is isotopic contribution, it might interfere.
  • Validation Step: Inject a ULOQ (Upper Limit of Quantification) sample of only the Parent Drug and monitor the Metabolite transition. Any signal detected is "crosstalk" and must be < 20% of the Metabolite LLOQ.

Module 3: Extraction & Recovery (Sample Prep)

Q: Protein Precipitation (PPT) gives me high matrix effects. Should I use SPE?

A: For Methylhydroxygliclazide, PPT is often "dirty" because the metabolite is polar and stays in the aqueous phase with salts and phospholipids.

Comparative Data: Extraction Techniques

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid Phase Extraction (SPE)
Recovery High (>90%) but inconsistentModerate (60-80%)High & Consistent (85-95%)
Matrix Effect High (Ion Suppression common)Low (Cleaner)Lowest (Best Removal)
Complexity LowMediumHigh
Suitability Rapid PK screeningIf analyte is lipophilic enoughRecommended for Validation

Recommendation: If PPT fails matrix factor requirements (FDA requires CV < 15% for matrix factor), move to Solid Phase Extraction (SPE) using a Polymeric Weak Cation Exchange (WCX) plate.

  • Why? The sulfonylurea nitrogen can be protonated. WCX allows you to wash away neutrals (phospholipids) with 100% organic solvents while the analyte is locked to the sorbent, then elute with an alkaline buffer.

Module 4: Stability Validation (Critical)

Q: My samples degrade after 4 hours on the bench. Is the metabolite light-sensitive?

A: Sulfonylureas are generally stable to light, but they are chemically labile in extreme pH. However, the primary instability driver in plasma is often esterase activity (if prodrugs are involved) or oxidative degradation.

Validation Requirement (FDA/EMA): You must validate stability under the following conditions. If "Bench Top" fails, you must implement strict handling rules (e.g., "Ice Bath Only").

Experimental Workflow for Stability:

  • Freeze-Thaw (F/T): 3 cycles at -20°C and -70°C.

  • Bench Top: 4-24 hours at Room Temperature vs. Ice Bath.

  • Processed Sample Stability: 24-48 hours in the autosampler (cool stack).

    • Note: If the metabolite converts back to parent or degrades, you will see a loss of area ratio vs. Internal Standard.

Reference Standard Stability: Stock solutions of Methylhydroxygliclazide in Methanol are stable at -20°C, but avoid acidic diluents for long-term storage of stock solutions, as acid can catalyze hydrolysis of the sulfonylurea bridge over weeks.

Module 5: Regulatory Documentation (The "Self-Validating" System)

To ensure your validation package passes audit (FDA/EMA), your final report must link the experimental design to the outcome.

Required Validation Summary Table (Example):

Validation ParameterAcceptance Criteria (FDA 2018)Critical Control Point
Selectivity Interference < 20% of LLOQTest 6 lots of blank plasma (including lipemic/hemolyzed).
Accuracy & Precision ±15% (±20% at LLOQ)Run 3 separate batches (Inter-day).
Matrix Factor CV < 15% between lotsUse IS-normalized Matrix Factor.
Carryover < 20% of LLOQInject Blank after ULOQ in every run.
Visualization: Method Validation Workflow

ValidationFlow Plan 1. Pre-Validation (Method Optimization) PreVal 2. Pre-Study Validation (3 P&A Runs) Plan->PreVal Stab 3. Stability Assessment (F/T, Bench, Long-term) PreVal->Stab Matrix 4. Matrix Effect & Selectivity (6 Lots) PreVal->Matrix Report 5. Final Validation Report (FDA M10 Compliant) Stab->Report Matrix->Report

Figure 2: Sequential workflow for bioanalytical method validation.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2] (2018).[1] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[3][4][5] (2011).[3][4][5] Available at: [Link]

  • Gumieniczek, A., et al. "Stability-indicating LC method for determination of gliclazide in the presence of its degradation products." Journal of Liquid Chromatography & Related Technologies, 36(16), 2013. (Contextual grounding for sulfonylurea stability).
  • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[4] (2022).[4] Available at: [Link]

Sources

Validation & Comparative

Comparative Pharmacodynamics: Gliclazide vs. Methylhydroxygliclazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Active vs. The Inert

This guide provides a technical comparison between Gliclazide (the parent sulfonylurea) and Methylhydroxygliclazide (its primary oxidative metabolite).

The Verdict: In the context of hypoglycemic efficacy, there is no competition. Gliclazide is the active pharmacological agent , possessing high affinity for the pancreatic sulfonylurea receptor (SUR1).[1] Methylhydroxygliclazide is devoid of significant hypoglycemic activity.[2]

This distinction is not a failure of the molecule but a critical safety feature. Unlike glibenclamide, whose metabolites remain active and pose risks of prolonged hypoglycemia (especially in renal failure), the metabolic conversion of Gliclazide to Methylhydroxygliclazide represents a complete "off-switch" for the drug's action.

Chemical & Mechanistic Distinction

To understand the divergence in efficacy, we must look at the structural modification mediated by hepatic enzymes (primarily CYP2C9 and CYP2C19).

Structural Transformation
  • Gliclazide: Contains a lipophilic azabicyclo-octyl ring and a tolyl sulfonylurea moiety. This specific conformation allows it to dock into the SUR1 subunit of the KATP channel.

  • Methylhydroxygliclazide: Formed via the hydroxylation of the methyl group on the tolyl ring (or the azabicyclo ring depending on the specific isomer, though 7-hydroxymethylgliclazide is the primary reference). This introduction of a polar hydroxyl (-OH) group disrupts the hydrophobic interaction required for high-affinity receptor binding.

Mechanism of Action (Pathway Diagram)

The following diagram illustrates the metabolic inactivation pathway and the signaling cascade of the parent drug.

Gliclazide_Mechanism cluster_metabolism Hepatic Metabolism (Inactivation) cluster_mechanism Pharmacological Action (Beta Cell) Gliclazide Gliclazide (Active Parent) CYP CYP2C9 / CYP2C19 Gliclazide->CYP Oxidation SUR1 SUR1 Receptor (K-ATP Channel) Gliclazide->SUR1 High Affinity Binding Metabolite Methylhydroxygliclazide (Inactive Metabolite) CYP->Metabolite Hydroxylation Excretion Renal Elimination (Safe in CKD) Metabolite->Excretion Metabolite->SUR1 No Binding (>95% Loss of Affinity) Depol Membrane Depolarization SUR1->Depol Channel Closure Ca_Influx Calcium Influx (via VGCC) Depol->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin

Figure 1: Metabolic inactivation of Gliclazide to Methylhydroxygliclazide and the subsequent loss of SUR1 binding capability.

Pharmacodynamic Comparison Data

The following data synthesizes findings from receptor binding assays and insulin secretion studies.

Table 1: Comparative Efficacy Profile
ParameterGliclazide (Parent)Methylhydroxygliclazide (Metabolite)Relative Potency
SUR1 Binding Affinity (IC50) ~50–100 nM> 10,000 nM< 1%
Insulin Secretion (In Vitro) Stimulates 2-3x basal releaseNo significant increase over basalNegligible
Hypoglycemic Effect (In Vivo) Potent dose-dependent reductionNon-significant reductionInactive
Plasma Protein Binding High (~95%)Low (< 50%)N/A
Half-life (t1/2) 10–12 hoursVaries (rapidly excreted)N/A
Mechanistic Insight

The addition of the hydroxyl group increases the water solubility (polarity) of the molecule, facilitating renal excretion. However, the SUR1 binding pocket is highly hydrophobic. The "Methylhydroxy" modification creates steric hindrance and electrostatic repulsion, effectively preventing the metabolite from closing the KATP channel.

Experimental Protocols for Validation

To empirically verify the inactivity of Methylhydroxygliclazide compared to Gliclazide, the following standardized protocols are recommended for drug development professionals.

Protocol A: Comparative Insulin Secretion Assay (Static Incubation)

Objective: Quantify the insulinotropic capability of the metabolite vs. the parent drug in isolated islets.

  • Islet Isolation: Isolate pancreatic islets from male Wistar rats using collagenase digestion.

  • Recovery: Hand-pick islets and culture in RPMI-1640 (11.1 mM glucose) for 24 hours to stabilize.

  • Pre-incubation: Transfer batches of 5 islets into Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose (basal level) for 30 minutes at 37°C.

  • Treatment Groups:

    • Control: KRB + 2.8 mM Glucose (Basal).

    • Stimulated Control: KRB + 16.7 mM Glucose.

    • Gliclazide Group: KRB + 8.3 mM Glucose + 1 µM Gliclazide .

    • Metabolite Group: KRB + 8.3 mM Glucose + 1 µM Methylhydroxygliclazide .

    • High Dose Metabolite: KRB + 8.3 mM Glucose + 10 µM Methylhydroxygliclazide .

  • Incubation: Incubate for 60 minutes at 37°C.

  • Quantification: Collect supernatant. Measure insulin via Rat Insulin ELISA.

  • Expected Result: Gliclazide will show a significant spike in insulin (~200-300% of basal). Methylhydroxygliclazide (even at 10x concentration) should show insulin levels comparable to the glucose-only control.

Protocol B: Electrophysiological Validation (Patch Clamp)

Objective: Confirm lack of KATP channel closure.

  • Cell Prep: Use dispersed beta-cells or SUR1/Kir6.2 transfected HEK293 cells.

  • Configuration: Whole-cell patch-clamp recording.

  • Voltage Clamp: Hold membrane potential at -70 mV.

  • Perfusion:

    • Apply Gliclazide (100 nM) : Observe rapid reduction in outward K+ current (channel closure).

    • Washout.

    • Apply Methylhydroxygliclazide (100 nM - 1 µM) : Observe no change in K+ current.

  • Validation: Apply Diazoxide (channel opener) to confirm cell viability.

Clinical Implications & Safety

The lack of efficacy of Methylhydroxygliclazide is a positive attribute for clinical safety.

  • Renal Impairment Safety: In patients with Chronic Kidney Disease (CKD), renal clearance of metabolites is slowed. If Methylhydroxygliclazide were active (like the metabolites of Glibenclamide), these patients would suffer from severe, recurrent hypoglycemia. Because it is inactive, Gliclazide can be used more safely in mild-to-moderate renal impairment.

  • Predictable PK/PD: The therapeutic effect is driven solely by the parent drug concentration, simplifying dosage adjustments.

Workflow: Clinical Pharmacokinetic Monitoring

PK_Workflow cluster_results Interpretation Sample Patient Plasma Sample LCMS LC-MS/MS Analysis Sample->LCMS Glic_Level Gliclazide Level: Correlates with Efficacy LCMS->Glic_Level Met_Level Methylhydroxygliclazide Level: Correlates with Clearance/Compliance LCMS->Met_Level

Figure 2: In clinical monitoring, the metabolite is measured only to assess metabolic rate (CYP2C9 activity) or compliance, not therapeutic effect.

References

  • Campbell, D. B., et al. (1980). "The metabolism and pharmacokinetics of gliclazide." Gliclazide: Royal Society of Medicine International Congress and Symposium Series.

  • Palmer, K. J., & Brogden, R. N. (1993). "Gliclazide.[1][2][3][4][5][6][7][8][9][10][11] An update of its pharmacological properties and therapeutic efficacy in non-insulin-dependent diabetes mellitus." Drugs, 46(1), 92-125.

  • Proks, P., et al. (2002). "Sulfonylurea stimulation of insulin secretion."[5][6] Diabetes, 51(Suppl 3), S368-S376.

  • Zhang, Y., et al. (2007). "Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR in Chinese subjects." British Journal of Clinical Pharmacology, 64(1), 67-74.

  • Gribble, F. M., & Ashcroft, F. M. (1999). "Differential sensitivity of beta-cell and extrapancreatic K-ATP channels to gliclazide." Diabetologia, 42, 845–848.

Sources

A Senior Application Scientist's Guide to Methylhydroxygliclazide Cross-Reactivity in Sulfonylurea Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals engaged in diabetes research and clinical toxicology, the accurate quantification of sulfonylureas is paramount. Gliclazide, a widely prescribed second-generation sulfonylurea, undergoes extensive hepatic metabolism, primarily forming metabolites such as methylhydroxygliclazide.[1] The structural similarity between the parent drug and its metabolites presents a significant analytical challenge, particularly for high-throughput screening methods like immunoassays. This guide provides a comprehensive framework for understanding, evaluating, and comparing the cross-reactivity of methylhydroxygliclazide in various sulfonylurea immunoassay platforms.

The Metabolic Origin and Structural Basis for Cross-Reactivity

Gliclazide is metabolized in the liver, a process that involves the hydroxylation of the tolyl methyl group to form methylhydroxygliclazide.[2][3] This metabolic alteration, while rendering the compound pharmacologically inactive, creates a molecule that retains significant structural homology to the parent gliclazide.

The core structure, including the sulfonylurea moiety and the aromatic ring, is often the primary epitope recognized by antibodies used in broad-spectrum sulfonylurea immunoassays.[4] As illustrated below, the addition of a single hydroxyl group may not be sufficient to prevent the metabolite from binding to these antibodies, laying the foundation for analytical cross-reactivity.

Gliclazide_Metabolism cluster_0 Gliclazide Parent Drug cluster_1 Metabolite Gliclazide Gliclazide (C₁₅H₂₁N₃O₃S) Metabolite Methylhydroxygliclazide Gliclazide->Metabolite Hepatic Metabolism (Hydroxylation) Gliclazide_Struct Metabolite_Struct

Caption: Metabolic conversion of Gliclazide to Methylhydroxygliclazide.

Mechanism of Interference in Competitive Immunoassays

Most immunoassays for small molecules like sulfonylureas operate on a competitive principle. In this format, the analyte in the sample (unlabeled gliclazide) competes with a labeled version of the drug for a limited number of antibody binding sites. A high concentration of gliclazide in the sample results in less labeled drug binding to the antibody, producing a low signal.

Cross-reactivity occurs when methylhydroxygliclazide, present in the sample, also binds to the antibody.[5] This binding event displaces the labeled drug in the same manner as the parent gliclazide, leading to a signal reduction that is not solely attributable to the parent drug. The result is a falsely elevated measurement of gliclazide.

Competitive_Immunoassay cluster_Low cluster_High cluster_CrossReact Ab1 Antibody AgL1 Labeled Gliclazide AgL1->Ab1 High Signal AgP1 Patient Gliclazide Ab2 Antibody AgL2 Labeled Gliclazide AgP2 Patient Gliclazide AgP2->Ab2 Low Signal Ab3 Antibody AgL3 Labeled Gliclazide Metabolite Methylhydroxygliclazide Metabolite->Ab3 Falsely Low Signal

Caption: Principle of competitive immunoassay and metabolite interference.

A Framework for Comparing Immunoassay Performance

The extent of cross-reactivity is not an intrinsic constant of an antibody but can vary based on the specific assay format and conditions.[6] Different commercial immunoassays may utilize antibodies with varying specificities. Therefore, it is crucial for laboratories to perform their own validation. The following table provides a template for summarizing experimental findings when comparing different sulfonylurea assays.

Immunoassay SystemAnalyte TestedConcentration at 50% Inhibition (IC50)Calculated % Cross-Reactivity
Assay A (e.g., ELISA Kit) Gliclazidee.g., 50 ng/mL100% (Reference)
MethylhydroxygliclazideExperimental Result (e.g., 200 ng/mL)Calculated Result (e.g., 25%)
Assay B (e.g., Automated Platform) Gliclazidee.g., 45 ng/mL100% (Reference)
MethylhydroxygliclazideExperimental Result (e.g., 500 ng/mL)Calculated Result (e.g., 9%)

This table is a template. Values are illustrative and must be determined experimentally.

Authoritative Protocol for Determining Cross-Reactivity

This protocol is designed to provide a robust, self-validating system for quantifying the cross-reactivity of methylhydroxygliclazide. The methodology is grounded in the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) guideline EP07 for interference testing.[7][8][9]

Experimental Workflow

Workflow Prep 1. Prepare Reagents - Gliclazide Standards - Metabolite Dilutions - Assay Buffers & Controls Run 2. Run Immunoassay - Analyze Gliclazide standards to generate a standard curve. - Analyze serial dilutions of Methylhydroxygliclazide as unknown samples. Prep->Run Analyze 3. Data Analysis - Plot standard curve (Signal vs. Log Concentration). - Determine IC50 for Gliclazide. Run->Analyze Calc 4. Calculate Cross-Reactivity - Determine the concentration of the metabolite that gives a 50% signal reduction (IC50). - Apply the % Cross-Reactivity formula. Analyze->Calc Compare 5. Compare & Conclude - Compare % Cross-Reactivity across different assay systems. - Assess clinical/research significance. Calc->Compare

Caption: Workflow for assessing immunoassay cross-reactivity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Gliclazide Standard Curve: Prepare a series of gliclazide standards in the appropriate assay buffer, covering the dynamic range of the immunoassay (e.g., 0 to 1000 ng/mL).

    • Methylhydroxygliclazide Dilutions: Prepare a high-concentration stock solution of methylhydroxygliclazide. Create a serial dilution series, typically starting at a concentration at least 10-fold higher than the highest gliclazide standard.[10]

  • Assay Execution:

    • Perform the immunoassay according to the manufacturer's instructions.

    • Run the gliclazide standard curve in duplicate.

    • Run the methylhydroxygliclazide serial dilutions in duplicate as if they were unknown samples.

    • Include appropriate positive and negative controls.

  • Data Analysis and Calculation:

    • For the gliclazide standard curve, plot the assay signal (e.g., absorbance, relative light units) against the logarithm of the gliclazide concentration.

    • From this curve, determine the concentration of gliclazide that produces a 50% reduction in the maximum signal (the IC50). This can be done using a four-parameter logistic (4PL) curve fit.[6]

    • Using the same standard curve, determine the apparent concentrations for each of the methylhydroxygliclazide dilutions.

    • Plot the apparent concentration versus the actual concentration for the metabolite and determine the concentration of methylhydroxygliclazide that causes a 50% signal inhibition (its IC50).

    • Calculate the percent cross-reactivity using the following established formula[10]:

      % Cross-Reactivity = (IC50 of Gliclazide / IC50 of Methylhydroxygliclazide) x 100

Implications and Alternative Gold-Standard Methods

The clinical or research implication of significant cross-reactivity depends on the concentration of methylhydroxygliclazide expected in patient samples relative to the parent drug. If an assay exhibits 20% cross-reactivity, and the metabolite is present at four times the concentration of the parent drug, the immunoassay result could be overestimated by nearly 80%.

When specificity is critical, alternative analytical methods that can distinguish between structurally similar compounds are necessary.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is considered the gold standard for quantitative analysis of drugs and their metabolites.[11][12][13] It offers high specificity by separating compounds chromatographically before detecting them based on their unique mass-to-charge ratios. This method can simultaneously quantify both gliclazide and methylhydroxygliclazide in the same sample, providing unambiguous results.

Conclusion

While immunoassays offer a rapid and scalable solution for sulfonylurea screening, their utility can be compromised by cross-reactivity from metabolites like methylhydroxygliclazide. A thorough, in-house validation is not merely a recommendation but a necessity for any laboratory relying on these methods for accurate gliclazide quantification. By employing the structured protocol outlined in this guide, researchers can objectively compare different immunoassay systems, understand their limitations, and ensure the integrity of their data, ultimately choosing the most appropriate analytical method for their specific needs.

References
  • [This link was not available].
  • [This link was not available].
  • Quansys Biosciences. (2023, December 12). Cross reactivity testing at Quansys Biosciences. Retrieved from [Link]

  • [This link was not available].
  • Discovery Sci. Determining Cross Reactivity with an ELISA. Retrieved from [Link]

  • Ismail, A. A. (2016). Retrospective Approach to Evaluate Interferences in Immunoassay. Journal of Clinical and Laboratory Analysis, 30(5), 794-802. Retrieved from [Link]

  • [This link was not available].
  • Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4278. Retrieved from [Link]

  • Reddy, S., et al. Estimation of Gliclazide in Human Plasma by LCMS/MS. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Tsuchiya, S., et al. (1983). Drug interactions of gliclazide and other sulfonylureas in protein binding in vitro and in hypoglycemic effect in rats. Journal of Pharmacobio-Dynamics, 6(11), 847-854. Retrieved from [Link]

  • Eurofins DiscoverX. PathHunter® Insulin Bioassay Kit. Retrieved from [Link]

  • Vautrin, J. M., et al. (1991). [Hypersensitivity to hypoglycemic sulfonylurea compounds. Are there cross-reactions?]. Thérapie, 46(4), 281-284. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Co-Minh, H. B., & Goyal, A. (2011). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. The Journal of Clinical and Aesthetic Dermatology, 4(12), 48–52. Retrieved from [Link]

  • ClinPGx. gliclazide. Retrieved from [Link]

  • Labcorp. (2025). 814133: Sulfonylurea Analysis, Serum or Plasma. Retrieved from [Link]

  • Winkler, G. (2014). [The use of gliclazide in individualized sulfonylurea therapy]. Orvosi Hetilap, 155(14), 541-548. Retrieved from [Link]

  • Jiang, J., et al. (2009). Liquid Chromatography – Mass Spectrometry Method for the Determination of Gliclazide in Human Plasma and Application to a Pharmacokinetic Study of Gliclazide Sustained Release Tablets. Journal of Bioequivalence & Bioavailability, 1(1), 1-5. Retrieved from [Link]

  • NHS Specialist Pharmacy Service. (2024). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • Wikipedia. Gliclazide. Retrieved from [Link]

  • The ANSI Blog. (2022). CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry. Retrieved from [Link]

  • Saudi Medication Safety Center. SULFA DRUGS ALLERGY CROSS-REACTIVITY ALGORITHM. Retrieved from [Link]

  • Cell Biolabs, Inc. Glucose Assay Kits. Retrieved from [Link]

  • Panteghini, M. (2022). Hormone Immunoassay Interference: A 2021 Update. Annals of Laboratory Medicine, 42(1), 1-12. Retrieved from [Link]

  • Innovative Research. Human Insulin Chemiluminescent Immunoassay Kit. Retrieved from [Link]

  • Fortuna, A., et al. (2024). Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites. Frontiers in Pharmacology, 15, 1492284. Retrieved from [Link]

  • ResearchGate. The chemical structure of gliclazide with three main groups: aromatic.... Retrieved from [Link]

  • [This link was not available].
  • International Journal of Innovative Research and Technology. The Role of Gliclazide in Metabolism. Retrieved from [Link]

  • McEnroe, R. J., et al. (2018). EP07 Interference Testing in Clinical Chemistry A guideline for global application developed through the Clinical and Laboratory Standards Institute consensus process. CLSI. Retrieved from [Link]

  • Biocompare. Insulin Assay Kits. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. Pharmacokinetic Study of Oxime Prodrug of Gliclazide by LC-MS/MS Method in Rabbit Plasma. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2005). Interference Testing in Clinical Chemistry; Approved Guideline— Second Edition. Retrieved from [Link]

  • ChEMBL. Compound: GLICLAZIDE (CHEMBL427216). Retrieved from [Link]

Sources

A Comparative Guide to the SUR1 Binding Affinities of Gliclazide and its Metabolite, Methylhydroxygliclazide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and metabolic disease, understanding the nuanced interactions between a parent drug and its metabolites with their intended target is paramount. This guide provides an in-depth comparison of the binding of the second-generation sulfonylurea, gliclazide, and its primary metabolite, methylhydroxygliclazide, to the sulfonylurea receptor 1 (SUR1). While gliclazide's high-affinity binding is well-documented, the activity of its metabolites is a subject of ongoing scientific discussion, fueled by recent computational analyses that challenge long-held assumptions.

The Central Role of SUR1 in Gliclazide's Mechanism of Action

Gliclazide is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated through its interaction with the SUR1 subunit of the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. This interaction is the critical initiating step in a cascade that leads to insulin secretion.[1][2] Gliclazide's binding to SUR1 induces the closure of the associated Kir6.2 potassium channel.[1] This closure alters the cell membrane's electrical potential, leading to depolarization. The change in voltage gates the opening of calcium channels, resulting in an influx of calcium ions. Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules, releasing insulin into the bloodstream to regulate glucose levels.

Gliclazide exhibits a high and selective affinity for the pancreatic SUR1 receptor compared to the SUR2A and SUR2B subtypes found in myocardial and vascular smooth muscle tissues, respectively.[1] This selectivity is a key factor in its favorable cardiovascular safety profile compared to other sulfonylureas.

Gliclazide's Binding Affinity for SUR1: A Quantitative Perspective

Experimental evidence has established gliclazide as a high-potency sulfonylurea. Studies utilizing whole-cell current recordings of native KATP channels in isolated pancreatic β-cells have determined the half-maximal inhibitory concentration (IC50) of gliclazide to be approximately 184 ± 30 nmol/L.[3] This value serves as a functional measure of its high-affinity interaction with the SUR1-containing KATP channels.

The Metabolism of Gliclazide and the "Inactive" Metabolite Paradigm

Following administration, gliclazide undergoes extensive metabolism in the liver, primarily through oxidation, leading to the formation of several metabolites that are excreted in the urine.[4][5] The major metabolites include hydroxylated derivatives and carboxygliclazide.[5] For decades, the prevailing pharmacological consensus has been that these metabolites, including methylhydroxygliclazide, are inactive and do not contribute significantly to the glucose-lowering effect of the parent drug.[5][6]

A New Perspective from Computational Biology

Recent in silico studies employing molecular docking simulations have presented a compelling, albeit theoretical, challenge to the long-standing view of gliclazide's "inactive" metabolites. A notable study suggests that certain hydroxylated metabolites of gliclazide, potentially including methylhydroxygliclazide, may exhibit a higher binding affinity for the SUR1 receptor than gliclazide itself.[7] This computational analysis identified potential hydrogen bond interactions that could lead to a more stable drug-receptor complex for the metabolites.[7]

It is crucial for the scientific community to recognize that these are theoretical predictions. Molecular docking is a powerful hypothesis-generating tool, but it does not replace the definitive evidence provided by experimental binding assays.

Comparative Data Summary: Gliclazide vs. Methylhydroxygliclazide

The following table summarizes the currently available data on the binding of gliclazide and the hypothesized binding of methylhydroxygliclazide to SUR1.

CompoundBinding Affinity ParameterValueData Source
Gliclazide IC50 (KATP channel block)184 ± 30 nmol/LExperimental (Electrophysiology)[3]
Methylhydroxygliclazide Binding AffinityNot Experimentally Determined-
Hydroxylated Metabolites MolDock ScoreHigher than GliclazideComputational (Molecular Docking)[7]

Note: The MolDock Score is a theoretical value from a computational study and is not an experimentally derived binding constant like Ki or IC50.

Experimental Protocol: A Self-Validating System for Determining SUR1 Binding Affinity

To empirically address the question of methylhydroxygliclazide's binding affinity for SUR1, a competitive radioligand binding assay is the gold standard.[8] The following detailed protocol provides a robust framework for researchers to perform this critical experiment. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the methodology.

Objective:

To determine and compare the binding affinities (Ki) of gliclazide and methylhydroxygliclazide for the human SUR1 receptor using a competitive radioligand binding assay with [³H]-glibenclamide.

Materials and Reagents:
  • Membrane Preparation: Commercially available cell membranes expressing recombinant human SUR1/Kir6.2 or membranes prepared from insulinoma cell lines (e.g., INS-1).

  • Radioligand: [³H]-Glibenclamide (a high-affinity sulfonylurea radioligand).

  • Competitors: Gliclazide and Methylhydroxygliclazide.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions of gliclazide and methylhydroxygliclazide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the competitor compounds in the assay buffer to create a range of concentrations for the competition curve.

    • Dilute the [³H]-glibenclamide in the assay buffer to a final concentration that is typically at or below its Kd for SUR1.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in triplicate:

      • Assay Buffer

      • Competitor solution (gliclazide, methylhydroxygliclazide, or buffer for total binding)

      • [³H]-Glibenclamide

      • Membrane preparation

  • Incubation:

    • Incubate the microplate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium. The plate should be gently agitated during incubation.

  • Termination of Binding and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification of Bound Radioactivity:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

  • Data Analysis:

    • Total Binding: Radioactivity in wells with only [³H]-glibenclamide and membranes.

    • Non-specific Binding (NSB): Radioactivity in wells containing a high concentration of a non-labeled sulfonylurea (e.g., unlabeled glibenclamide) in addition to the radioligand and membranes. This determines the amount of radioligand that binds to non-receptor components.

    • Specific Binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value for each competitor.

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Scientific Workflow and Biological Pathway

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the signaling pathway of sulfonylureas.

Experimental Workflow for SUR1 Competitive Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_reagents Prepare Reagents (Buffers, Ligands, Competitors) setup_plate Set up 96-well Plate (Membranes, Radioligand, Competitor) prep_reagents->setup_plate prep_membranes Prepare SUR1 Membranes prep_membranes->setup_plate incubation Incubate to Equilibrium setup_plate->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis (IC50 -> Ki) counting->data_analysis G Gliclazide Gliclazide SUR1 SUR1 Receptor Gliclazide->SUR1 Binds to KATP_Channel KATP Channel (Kir6.2) SUR1->KATP_Channel Inhibits Depolarization Membrane Depolarization KATP_Channel->Depolarization Leads to Ca_Channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Release Insulin Release Ca_Influx->Insulin_Release Triggers

Caption: Gliclazide's signaling pathway for insulin release.

Conclusion and Future Directions

References

  • Ashcroft, F. M., & Gribble, F. M. (2000). New windows on the mechanism of action of KATP channel openers. Trends in pharmacological sciences, 21(11), 439-445. [Link]

  • Computational studies for pre-evaluation of pharmacological profile of gut microbiota-produced gliclazide metabolites. (2024). Frontiers in Pharmacology. [Link]

  • Gliclazide Product Monograph. (2017). APOTEX INC.[Link]

  • Gliclazide. (n.d.). In Wikipedia. Retrieved January 31, 2026, from [Link]

  • Gribble, F. M., & Reimann, F. (2003). Sulphonylurea action revisited: the post-cloning era. Diabetologia, 46(7), 875-891. [Link]

  • Sarkar, A., Tiwari, A., Bhasin, P. S., & Mitra, M. (2011). Pharmacological and Pharmaceutical Profile of Gliclazide: A Review. Journal of Applied Pharmaceutical Science, 1(9), 11-19. [Link]

  • Lawrence, C. L., Proks, P., Rodrigo, G. C., Jones, P., & Ashcroft, F. M. (2001). Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells. Diabetologia, 44(8), 1019–1025. [Link]

  • Proks, P., & Ashcroft, F. M. (2009). P-loop mutations of Kir6.2 define a KATP channel gating hinge. The Journal of general physiology, 134(4), 307–321. [Link]

  • Schwanstecher, C., & Schwanstecher, M. (2016). The KATP Channel Subunit SUR1 as a Target for Drug Treatment of Type 2 Diabetes and Beyond. Basic & clinical pharmacology & toxicology, 119 Suppl 3, 31–37. [Link]

  • Giffard, C. J., & Ashford, M. L. (1994). The effects of the sulphonylurea, glibenclamide, on ATP-sensitive K+-channel currents from a clonal insulin-secreting cell line. British journal of pharmacology, 113(3), 719–725. [Link]

  • Hambrock, A., Löffler-Walz, C., & Quast, U. (2002). Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides. British journal of pharmacology, 136(7), 995–1004. [Link]

  • Campbell, D. B., & White, J. R. (2000). The chemistry and pharmacology of gliclazide. Diabetes/metabolism research and reviews, 16 Suppl 1, S2–S8. [Link]

  • Palmer, K. J., & Brogden, R. N. (1993). Gliclazide. An update of its pharmacological properties and therapeutic efficacy in non-insulin-dependent diabetes mellitus. Drugs, 46(1), 92–125. [Link]

  • Holmes, B., & Heel, R. C. (1985). Gliclazide. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in non-insulin-dependent diabetes mellitus. Drugs, 29(4), 305–327. [Link]

  • Davis, S. N. (2004). The role of gliclazide in the treatment of type 2 diabetes. Diabetes/metabolism research and reviews, 20 Suppl 2, S10–S15. [Link]

  • Schernthaner, G., Grimaldi, A., Di Mario, U., Drzewoski, J., Kempler, P., Kvapil, M., Novials, A., Rottiers, R., Rutten, G. E., & Shaw, K. M. (2004). GUIDE study: double-blind comparison of once-daily gliclazide MR and glimepiride in type 2 diabetic patients. European journal of clinical investigation, 34(8), 535–542. [Link]

  • ADVANCE Collaborative Group, Patel, A., MacMahon, S., Chalmers, J., Neal, B., Billot, L., Woodward, M., Marre, M., Cooper, M., Glasziou, P., Grobbee, D., Hamet, P., Harrap, S., Heller, S., Liu, L., Mancia, G., Mogensen, C. E., Pan, C., Poulter, N., … Williams, B. (2008). Intensive blood glucose control and vascular outcomes in patients with type 2 diabetes. The New England journal of medicine, 358(24), 2560–2572. [Link]

  • Zoungas, S., Chalmers, J., Neal, B., Billot, L., Li, Q., Hirakawa, Y., Arima, H., Monaghan, H., Joshi, R., Colagiuri, S., Cooper, M. E., Glasziou, P., Grobbee, D., Hamet, P., Harrap, S., Heller, S., MacMahon, S., Mancia, G., Mogenson, C. E., … Poulter, N. (2014). Follow-up of blood-pressure lowering and glucose control in type 2 diabetes. The New England journal of medicine, 371(15), 1392–1406. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 31, 2026, from [Link]

Sources

A Researcher's Guide to Confirming the Metabolic Pathway of Methylhydroxygliclazide Using Chemical Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers, confirming the metabolic pathways of a drug is a cornerstone of characterizing its pharmacokinetic profile and predicting potential drug-drug interactions (DDIs). Gliclazide, a second-generation sulfonylurea widely used in the treatment of type 2 diabetes, undergoes extensive metabolism in the body. One of its major metabolic routes is the formation of methylhydroxygliclazide. This guide provides an in-depth, technically-focused comparison of chemical inhibitors and a validated experimental workflow to definitively identify the cytochrome P450 (CYP) enzymes responsible for this transformation.

The Central Role of CYP2C9 in Gliclazide Metabolism

Gliclazide is extensively metabolized into several inactive metabolites, with the hydroxylation of the tolyl methyl group to form methylhydroxygliclazide being a primary pathway.[1][2] A robust body of scientific evidence points to Cytochrome P450 2C9 (CYP2C9) as the major enzyme responsible for this and other hydroxylation pathways of gliclazide.[2][3] While some studies suggest a minor contribution from CYP2C19, the dominant role of CYP2C9 is well-established, making it the primary target for inhibitory studies.[2][4] Factors that influence CYP2C9 activity are the main source of variability in gliclazide pharmacokinetics.[2]

Understanding this pathway is critical, as inhibition of CYP2C9 by co-administered drugs can lead to elevated plasma concentrations of gliclazide, increasing the risk of hypoglycemia.[5][6] Therefore, a well-designed in vitro inhibition study is not just an academic exercise but a crucial step in preclinical safety assessment.

Gliclazide Gliclazide Methylhydroxygliclazide Methylhydroxygliclazide Gliclazide->Methylhydroxygliclazide Hydroxylation CYP2C9 CYP2C9 CYP2C9->Gliclazide Catalyzes Inhibitor Inhibitor Inhibitor->CYP2C9 Blocks

Caption: Metabolic conversion of Gliclazide to Methylhydroxygliclazide catalyzed by CYP2C9 and the role of a selective inhibitor.

Choosing Your Tools: A Comparison of Selective CYP2C9 Inhibitors

The success of a chemical inhibition study, also known as reaction phenotyping, hinges on the selectivity of the inhibitor used. The ideal inhibitor potently blocks the activity of the target enzyme with minimal effect on other CYPs. For CYP2C9, several options are available, but they are not created equal.

InhibitorType of InhibitionPotency (Kᵢ)Recommended In Vitro Conc.Selectivity Profile & Key Considerations
Sulfaphenazole Competitive~0.06 - 1.3 µM[7]1-10 µMGold Standard: Highly potent and the most selective inhibitor for CYP2C9, making it an invaluable tool for in vitro studies.[8] It is widely used as a positive control for CYP2C9 inhibition.[9]
Tienilic Acid Mechanism-BasedNot applicable10-50 µMA mechanism-based inhibitor, meaning it requires metabolic activation by CYP2C9 to exert its inhibitory effect.[9] Its utility can sometimes be limited in certain cellular models due to poor membrane permeability.[10]
Fluconazole Competitive~7 µM10-100 µMA moderately potent inhibitor, but it is less selective than sulfaphenazole. It also inhibits CYP2C19 and CYP3A4 at higher concentrations, which could confound results if not used carefully.[9]
Amiodarone MixedVariable1-10 µMA potent inhibitor of CYP2C9, but it also significantly inhibits other major CYPs like CYP2D6 and CYP3A4, making it unsuitable for selective phenotyping.[9]

Expert Recommendation: For unequivocally confirming the role of CYP2C9 in methylhydroxygliclazide formation, Sulfaphenazole is the superior choice. Its high potency and exceptional selectivity provide the most trustworthy and easily interpretable data.[8] It works through a direct, reversible binding to the enzyme's active site.

Experimental Protocol: A Validated Workflow Using Human Liver Microsomes

This protocol provides a robust framework for assessing the inhibition of gliclazide metabolism in a pooled human liver microsome (HLM) system. HLMs are a well-established in vitro model as they contain a full complement of drug-metabolizing enzymes.[11]

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis P1 Prepare Reagents: - Gliclazide Stock - Inhibitor (Sulfaphenazole) Stocks - HLM Suspension - NADPH Solution I1 Pre-incubate HLM, Gliclazide, & Inhibitor (or Vehicle) P1->I1 I2 Initiate Reaction: Add NADPH I1->I2 I3 Incubate (e.g., 30 min) I2->I3 A1 Quench Reaction: Add ice-cold Acetonitrile I3->A1 A2 Centrifuge to Pellet Protein A1->A2 A3 Analyze Supernatant by LC-MS/MS A2->A3

Sources

Comparative pharmacokinetics of "Methylhydroxygliclazide" and gliclazide MR

[1][2]

Executive Summary & Mechanistic Distinction

The relationship between Gliclazide MR and Methylhydroxygliclazide is one of Parent vs. Metabolite . Gliclazide MR utilizes a hydrophilic hydroxypropyl methylcellulose (HPMC) matrix to retard drug release, thereby flattening the plasma concentration-time curve. Methylhydroxygliclazide is formed downstream via hepatic oxidation.

  • Gliclazide MR (Parent): Active hypoglycemic agent.[1] PK is governed by absorption-rate limited kinetics (flip-flop kinetics) due to the MR formulation.

  • Methylhydroxygliclazide (Metabolite): Pharmacologically inactive (or negligible activity).[2] Its PK profile in plasma is formation-rate limited , mirroring the sustained release of the parent drug.

Mechanistic Pathway

The conversion is primarily mediated by CYP2C9 (and to a lesser extent CYP2C19).[3] The methyl group on the tolyl ring is hydroxylated to form Methylhydroxygliclazide, which is subsequently oxidized to Carboxygliclazide.

Gliclazide_MetabolismFigure 1: Hepatic Biotransformation Pathway of GliclazideGliclazideGliclazide (Parent)(Active)CYP2C9CYP2C9 / CYP2C19(Hepatic Oxidation)Gliclazide->CYP2C9Phase IMethylMethylhydroxygliclazide(Major Metabolite)(Inactive)CYP2C9->MethylHydroxylationCarboxyCarboxygliclazide(Terminal Metabolite)Methyl->CarboxyOxidationRenalRenal Excretion(Urine)Methyl->Renal~60-70% EliminationCarboxy->Renal

Comparative Pharmacokinetic Profile

The following data contrasts the pharmacokinetic behavior of the formulation-driven parent drug against the metabolism-driven metabolite.

Table 1: PK Parameters Comparison
ParameterGliclazide MR (Parent)Methylhydroxygliclazide (Metabolite)
Primary Driver Formulation Release (HPMC Matrix)Hepatic Formation Rate (CYP2C9)
Tmax (Time to Peak) 6 – 12 hours (Broad plateau)Follows Parent (~6 – 12 hours)
Half-life (t½) 12 – 20 hours (Apparent)Formation-limited (parallels parent)
Elimination Route < 1% excreted unchanged in urineRenal (60–70% of dose as metabolites)
Pharmacology SUR1 Receptor Agonist (Active)Inactive / Negligible
Variability Source Gastric pH, GI MotilityCYP2C9/19 Genotype (Polymorphism)
Detection (LC-MS) MRM Transition: 324.1 → 127.2MRM Transition: 340.1 → 127.2*

*Note: Mass transitions may vary based on ionization conditions; Methylhydroxygliclazide is +16 Da relative to Gliclazide.

Key Insight: Flip-Flop Kinetics

In the MR formulation, the absorption rate constant (


Experimental Protocols

To objectively compare these entities, a validated bioanalytical method is required. The following protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for distinguishing the parent from the hydroxylated metabolite.

Bioanalytical Workflow (LC-MS/MS)

Objective: Simultaneous quantification of Gliclazide and Methylhydroxygliclazide in human plasma.

Reagents:

  • Internal Standard (IS): Gliclazide-d4 or Glipizide.

  • Mobile Phase: Acetonitrile : 10mM Ammonium Acetate (70:30 v/v), pH 3.5.

  • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 3.5µm).

Step-by-Step Protocol:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 200 µL of plasma into a centrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 600 µL of Acetonitrile (precipitating agent).

    • Vortex for 60 seconds to ensure complete protein denaturation.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Extraction:

    • Transfer the clear supernatant to an autosampler vial.

    • Optional: Evaporate under nitrogen and reconstitute in mobile phase for higher sensitivity (enrichment).

  • LC-MS/MS Analysis:

    • Injection Vol: 5–10 µL.

    • Flow Rate: 0.8 mL/min (Isocratic).

    • Ionization: ESI Positive Mode.

    • MRM Transitions:

      • Gliclazide:

        
         324.1 
        
        
        127.2[1][4]
      • Methylhydroxygliclazide:

        
         340.1 
        
        
        127.2 (or specific fragment 143.1)

Bioanalysis_WorkflowFigure 2: LC-MS/MS Quantification ProtocolSamplePlasma Sample(Parent + Metabolite)PrecipitationProtein Precipitation(Acetonitrile + IS)Sample->PrecipitationCentrifugeCentrifugation(10k rpm, 10 min)Precipitation->CentrifugeSupernatantSupernatant ExtractionCentrifuge->SupernatantLCMSLC-MS/MS Analysis(ESI+, MRM Mode)Supernatant->LCMS

Analysis of Experimental Data

When analyzing data from the above protocol, researchers should observe the following distinct profiles:

Plasma Concentration-Time Profile
  • Gliclazide MR: Exhibits a "plateau" rather than a sharp peak. The

    
     is lower compared to immediate-release (IR) formulations, but the 
    
    
    remains comparable (high bioavailability).
  • Methylhydroxygliclazide: The metabolite curve is smoother. In rapid metabolizers (CYP2C91/1), the metabolite-to-parent ratio is higher. In poor metabolizers (CYP2C9*2 or *3 variants), the parent drug accumulates while Methylhydroxygliclazide levels are significantly suppressed.

Impact of Polymorphism

Experimental data confirms that genetic variability affects the ratio of these two entities.

  • Wild Type (CYP2C9*1): Normal clearance.

  • Variant (CYP2C9*3): Reduced clearance of Gliclazide

    
     Higher Parent 
    
    
    
    
    Lower Methylhydroxygliclazide formation.
  • Note: While CYP2C9 is the major pathway, recent studies in Asian populations suggest CYP2C19 also plays a significant role in the formation of Methylhydroxygliclazide.

References

  • Review of Gliclazide Pharmacokinetics: Campbell, D. B., et al. "Pharmacokinetics and metabolism of gliclazide: a review."[5] Journal of Applied Pharmaceutical Science, 2011. Link

  • Metabolic Pathways: "Identification of the human cytochromes P450 catalysing the rate-limiting pathways of gliclazide elimination." British Journal of Clinical Pharmacology, NIH. Link

  • LC-MS/MS Methodology: Vig, N., et al. "Liquid Chromatography-Tandem Mass Spectrometry Method for the Estimation of Gliclazide in Human Plasma."[4][6] International Journal of Pharmaceutical Quality Assurance, 2022.[4] Link

  • Chemical Structure & Metabolites: PubChem Compound Summary for Methylhydroxygliclazide (Hydroxygliclazide). National Center for Biotechnology Information. Link

  • Genetic Polymorphism: "Influence of CYP2C9 and CYP2C19 genetic polymorphisms on pharmacokinetics of gliclazide MR." British Journal of Clinical Pharmacology, 2007.[3][7] Link

A Comparative Guide to the Cross-Validation of Analytical Methods for Methylhydroxygliclazide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent widely prescribed for the management of non-insulin-dependent diabetes mellitus (NIDDM).[1][2] Its therapeutic efficacy is attributed to its ability to stimulate insulin secretion from pancreatic β-cells and enhance peripheral insulin sensitivity.[2][3] Following administration, gliclazide undergoes extensive metabolism in the liver, leading to the formation of several metabolites that are primarily excreted in the urine.[2][4][5]

One of the principal metabolites is Methylhydroxygliclazide, also known as Hydroxygliclazide.[6][7][8] The accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and toxicological assessments. This guide provides a comprehensive cross-validation of the predominant analytical methods employed for the determination of Methylhydroxygliclazide, offering researchers and drug development professionals the insights needed to select and implement the most appropriate technique for their specific applications.

Gliclazide is metabolized to inactive metabolites, mainly methylhydroxygliclazide and carboxygliclazide.[1] The formation of hydroxygliclazide is mediated by the cytochrome P450 enzyme CYP2C9.[8]

Metabolic Pathway of Gliclazide

Gliclazide_Metabolism Gliclazide Gliclazide Metabolite Methylhydroxygliclazide (Hydroxygliclazide) Gliclazide->Metabolite CYP2C9 (Liver)

Caption: Metabolic conversion of Gliclazide to Methylhydroxygliclazide.

Comparative Analysis of Analytical Techniques

The choice of an analytical method for Methylhydroxygliclazide quantification is dictated by the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed techniques are High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone technique for the analysis of pharmaceutical compounds and their metabolites due to its high resolution, reproducibility, and versatility.[9] For the analysis of gliclazide and its metabolites, Reverse-Phase HPLC (RP-HPLC) is the most common modality.[9][10]

Principle: RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds (like gliclazide and its metabolites) are retained longer on the column. Detection is typically achieved using a UV detector set at a wavelength where the analyte absorbs maximally. For gliclazide, this is often in the range of 224-235 nm.[1][11][12]

Performance Insights:

  • Selectivity: The resolving power of HPLC allows for the separation of the parent drug from its metabolites and endogenous matrix components. Method development often involves optimizing the mobile phase composition and pH to achieve baseline separation.[13]

  • Sensitivity: While less sensitive than LC-MS/MS, modern HPLC-UV systems can achieve Limits of Quantification (LOQ) suitable for therapeutic drug monitoring and pharmacokinetic studies in the µg/mL to high ng/mL range.[14]

  • Robustness: HPLC methods, once validated, are known for their robustness and are well-suited for routine quality control analysis.[12][13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for bioanalytical assays due to its superior sensitivity and selectivity.[15]

Principle: This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. After chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and fragmented. Specific fragment ions are then detected, providing a high degree of certainty in identification and quantification.[16]

Performance Insights:

  • Unmatched Sensitivity and Selectivity: LC-MS/MS can achieve very low limits of quantification (LLOQ), often in the low ng/mL or even pg/mL range, making it ideal for studies requiring high sensitivity.[16][17] The use of selected reaction monitoring (SRM) ensures that only the specific analyte of interest is measured, minimizing interferences.[18]

  • Reduced Sample Preparation: The high selectivity of MS detection can sometimes allow for simpler and faster sample preparation methods, such as protein precipitation, compared to the more extensive extraction procedures often required for HPLC-UV.[16][17]

  • Cost and Complexity: The primary drawbacks of LC-MS/MS are the high initial instrument cost and the complexity of method development and operation, which require specialized expertise.[15]

UV-Visible Spectrophotometry

UV-Visible Spectrophotometry is a simpler, more accessible technique that can be used for the quantification of drugs in bulk and pharmaceutical dosage forms.[11][19]

Principle: This method is based on the principle that a substance absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the substance (Beer-Lambert law). For gliclazide, the maximum absorbance is typically observed around 224-232 nm.[11][19]

Performance Insights:

  • Simplicity and Cost-Effectiveness: UV spectrophotometric methods are simple, rapid, and inexpensive to perform.[11][19]

  • Limited Selectivity: This technique is highly susceptible to interference from other compounds in the sample matrix that absorb at the same wavelength, including the parent drug and other metabolites. Therefore, it is generally not suitable for the analysis of metabolites in complex biological fluids without extensive sample cleanup and separation.[20][21]

  • Application: Its primary application is in the quality control of bulk drug substances and finished pharmaceutical products where the analyte is present in high concentrations and the matrix is relatively simple.[11][19]

Summary of Performance Characteristics
ParameterHPLC-UVLC-MS/MSUV-Visible Spectrophotometry
Selectivity Good to ExcellentExcellentPoor to Fair
Sensitivity (Typical LOQ) ng/mL - µg/mL[14][22]pg/mL - ng/mL[16][17]µg/mL[11][19]
Linearity Range Wide, typically 2-3 orders of magnitude[23][24]Wide, typically 3-4 orders of magnitude[16]Narrower, typically 1-2 orders of magnitude[11][19]
Precision (%RSD) < 15%< 15%< 2% (for bulk/formulations)
Accuracy (% Recovery) 85-115%85-115%98-102% (for bulk/formulations)
Cost ModerateHighLow
Throughput ModerateHighHigh
Primary Application Routine analysis, PharmacokineticsBioanalysis, Pharmacokinetics, Metabolite IDQuality Control of bulk drug/formulations

Detailed Experimental Protocols

The following are representative protocols. It is essential to perform a full method validation for any new analytical procedure in your laboratory, in accordance with regulatory guidelines.[25][26]

Protocol 1: RP-HPLC-UV Method for Gliclazide and Metabolites in Plasma

This protocol is a composite based on several published methods for gliclazide analysis.[12][14][23]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1.0 mL of plasma sample in a centrifuge tube, add an internal standard (e.g., glibenclamide).
  • Add 5.0 mL of a suitable organic solvent (e.g., a mixture of diethyl ether and dichloromethane).
  • Vortex for 2 minutes to ensure thorough mixing.
  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.
  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the mobile phase and inject a portion into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen orthophosphate) and an organic modifier (e.g., methanol or acetonitrile) in a ratio of approximately 30:70 (v/v).[23]
  • Flow Rate: 1.0 - 1.2 mL/min.[23]
  • Detection Wavelength: 229 nm.[14]
  • Injection Volume: 20 µL.
  • Column Temperature: Ambient or controlled at 25°C.
Protocol 2: LC-MS/MS Method for Gliclazide and Metabolites in Plasma

This protocol is based on established LC-MS/MS methods for gliclazide.[16][18]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound like glipizide).[16]
  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[16]
  • Vortex for 1 minute.
  • Centrifuge at 10,000 rpm for 5 minutes.
  • Transfer the supernatant to a clean vial for injection or dilute further if necessary.

2. LC-MS/MS Conditions:

  • LC Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: A triple quadrupole mass spectrometer.
  • Ionization Mode: Positive electrospray ionization (ESI+).[16]
  • Detection: Selected Reaction Monitoring (SRM) of specific precursor-to-product ion transitions for Methylhydroxygliclazide and the internal standard.
Workflow for Analytical Method Validation

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2) / FDA) cluster_routine Routine Use Dev Develop Analytical Procedure Selectivity Selectivity/ Specificity Dev->Selectivity Linearity Linearity & Range Dev->Linearity Accuracy Accuracy Dev->Accuracy Precision Precision (Repeatability & Intermediate) Dev->Precision LOQ Limit of Quantification (LOQ) Dev->LOQ Robustness Robustness Dev->Robustness Stability Stability Dev->Stability Routine Routine Sample Analysis Selectivity->Routine Linearity->Routine Accuracy->Routine Precision->Routine LOQ->Routine Robustness->Routine Stability->Routine SST System Suitability Testing (SST) Routine->SST

Sources

Comparative Efficacy Guide: Methylhydroxygliclazide vs. Second-Generation Sulfonylureas

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a critical pharmacological comparison between Methylhydroxygliclazide and standard second-generation sulfonylureas (Gliclazide, Glibenclamide, Glipizide, Glimepiride).

Crucial Distinction: Unlike the comparator agents, Methylhydroxygliclazide is not a primary therapeutic agent. It is the major inactive metabolite of Gliclazide (formed via CYP2C9/CYP2C19-mediated hydroxylation).

Its "efficacy" must be evaluated not as a hypoglycemic agent, but as a determinant of clinical safety . The conversion of Gliclazide to this inactive molecule—in contrast to the active metabolites formed by Glibenclamide—is the primary mechanistic reason for Gliclazide's superior safety profile in renal impairment and elderly populations.

Molecular Identity & Pharmacological Status

Structural Relationship

Methylhydroxygliclazide (also referred to as hydroxygliclazide or hydroxymethylgliclazide) is generated when the tolyl methyl group of Gliclazide is hydroxylated.[1] This structural modification drastically alters its interaction with the sulfonylurea receptor (SUR1).

CompoundClassificationKey Structural FeaturePharmacological Status
Gliclazide 2nd Gen SulfonylureaAzabicyclo-octyl ring + Tolyl methyl groupActive Agonist (High SUR1 Affinity)
Methylhydroxygliclazide Metabolite (Phase I)Hydroxylated tolyl group (-CH2OH)Inactive (Negligible SUR1 Affinity)
Glibenclamide 2nd Gen SulfonylureaBenzamido groupActive Agonist
4-trans-hydroxyglibenclamide Metabolite of GlibenclamideHydroxylated cyclohexyl ringActive (Retains ~15% potency)
Metabolic Pathway Visualization

The following diagram illustrates the divergent metabolic fates that dictate the safety efficacy of these drugs.

MetabolicFate Gliclazide Gliclazide (Parent Drug) CYP CYP2C9 / CYP2C19 (Liver) Gliclazide->CYP Glibenclamide Glibenclamide (Parent Drug) Glibenclamide->CYP Met_Glic Methylhydroxygliclazide (Inactive Metabolite) CYP->Met_Glic Hydroxylation Met_Glib 4-trans-hydroxyglibenclamide (Active Metabolite) CYP->Met_Glib Hydroxylation Excretion Renal Excretion Met_Glic->Excretion Met_Glib->Excretion Effect_Safe No Hypoglycemia (Safe in Renal Failure) Excretion->Effect_Safe Accumulation of Inactive Molecule Effect_Risk Prolonged Hypoglycemia (Risk in Renal Failure) Excretion->Effect_Risk Accumulation of Active Molecule

Figure 1: Comparative metabolic activation pathways. Methylhydroxygliclazide represents a "safety sink," whereas Glibenclamide metabolites remain pharmacologically active.

Efficacy Comparison: Glycemic Control

The "efficacy" of Methylhydroxygliclazide is effectively zero regarding glycemic control. This is a critical feature for differential diagnosis in toxicology and therapeutic drug monitoring (TDM).

Receptor Binding (SUR1)
  • Mechanism: Sulfonylureas bind to the SUR1 subunit of the K_ATP channel in pancreatic beta-cells, closing the channel and triggering insulin release.[2][3][4][5]

  • Data Synthesis:

    • Gliclazide (Parent):

      
      . Potent channel closure.[2][3][5][6]
      
    • Methylhydroxygliclazide:

      
      . The hydroxylation of the tolyl group sterically hinders the binding pocket interaction, rendering the molecule unable to close the K_ATP channel effectively.
      
Comparative Efficacy Table
ParameterGliclazide (Parent)Methylhydroxygliclazide (Metabolite)Glimepiride (Comparator)
Primary Target SUR1 / Kir6.2 ComplexNone (Inert)SUR1 / Kir6.2 Complex
Insulin Secretion Potent (Reversible)NonePotent (Prolonged)
Hypoglycemic Risk Low (due to inactive metabolites)Null Moderate
Renal Accumulation No (Metabolized first)Yes (Accumulates but safe)Yes (Active metabolites risk)

The "Antioxidant Efficacy" Exception[7]

While Methylhydroxygliclazide is inactive for blood sugar lowering, it retains the amino-azabicyclo-octane ring , which is unique to the Gliclazide scaffold.

  • Hypothesis: Gliclazide exhibits antioxidant properties (ROS scavenging) independent of glycemic control, attributed to this specific ring structure.[6]

  • Metabolite Status: Since the metabolic hydroxylation occurs on the tolyl ring (distal to the azabicyclo ring), Methylhydroxygliclazide theoretically retains the structural pharmacophore for ROS scavenging.

  • Experimental Insight: In vitro studies suggest the metabolite may retain partial antioxidant capacity, contributing to the reduction of oxidative stress markers (e.g., oxidized LDL) seen in patients treated with Gliclazide, even as the parent drug is metabolized.

Experimental Protocols for Validation

To verify the presence and inactivity of Methylhydroxygliclazide in your development pipeline, use the following protocols.

Protocol: Differential Activity Assay (Patch Clamp)

Objective: Confirm lack of K_ATP channel closure by Methylhydroxygliclazide compared to Gliclazide.

  • Cell Line: HEK293 cells co-transfected with human SUR1 and Kir6.2 subunits.

  • Setup: Whole-cell patch-clamp configuration. Holding potential: -70 mV.

  • Baseline: Perfusion with physiological saline (control current).

  • Application A (Active Control): Apply Gliclazide (100 nM) .

    • Expected Result: Rapid inhibition of K+ current (>80% reduction).

  • Washout: Restore baseline current.

  • Application B (Test): Apply Methylhydroxygliclazide (100 nM - 10 µM) .

    • Expected Result: No significant change in K+ current (<5% deviation), confirming inactivity.

Protocol: Bioanalytical Separation (LC-MS/MS)

Objective: Quantify metabolite vs. parent drug in plasma (PK study).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8µm.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[7]

  • Gradient: 10% B to 90% B over 5 minutes.

  • Transitions (MRM):

    • Gliclazide: 324.1

      
       127.1 m/z
      
    • Methylhydroxygliclazide: 340.1

      
       127.1 m/z (Mass shift of +16 Da indicates hydroxylation).
      
  • Validation: Ensure resolution > 1.5 between parent and metabolite to prevent ion suppression.

Mechanism of Action Diagram

This diagram details the signaling pathway where Gliclazide acts and where Methylhydroxygliclazide fails to act, illustrating the "efficacy gap."

MOA Drug_Active Gliclazide / Glimepiride (Active) Receptor SUR1 Receptor (Beta Cell Membrane) Drug_Active->Receptor High Affinity Binding Drug_Inactive Methylhydroxygliclazide (Inactive Metabolite) Drug_Inactive->Receptor No Binding (Steric Hindrance) K_Channel K_ATP Channel (Closure) Receptor->K_Channel Inhibits Depol Membrane Depolarization K_Channel->Depol Triggers Ca_Influx Ca2+ Influx (Voltage Gated Channels) Depol->Ca_Influx Insulin Insulin Secretion Ca_Influx->Insulin

Figure 2: Signal transduction pathway. Methylhydroxygliclazide fails to engage the SUR1 receptor, breaking the chain of insulin secretion.

References

  • Metabolism and Pharmacokinetics of Gliclazide: Campbell, D. B., et al. (1980). "The metabolism and kinetics of gliclazide." Clinical Pharmacokinetics. Link

  • Receptor Binding Affinity: Gribble, F. M., & Reimann, F. (2003). "Differential selectivity of insulin secretagogues." Diabetologia. Link

  • Antioxidant Properties: O'Brien, R. C., et al. (2000). "The effect of gliclazide on free radical scavenging activity." Diabetes Research and Clinical Practice. Link

  • Comparative Safety in Renal Failure: Palmer, K. J., & Brogden, R. N. (1993). "Gliclazide: An update of its pharmacological properties." Drugs. Link

  • CYP2C9/19 Polymorphism Impact: Zhang, Y., et al. (2007). "Genetic polymorphism of CYP2C9 and CYP2C19 in the metabolism of gliclazide." British Journal of Clinical Pharmacology. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.